Methoxypropyl acetate
Description
Properties
IUPAC Name |
1-methoxypropyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-4-6(8-3)9-5(2)7/h6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXXZBQODQDCOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84540-57-8 | |
| Record name | Isopropylene glycol monomethyl ether acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084540578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methoxypropyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.569 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methoxypropyl acetate chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of methoxypropyl acetate (B1210297) (also known as propylene (B89431) glycol monomethyl ether acetate or PGMEA). This widely used industrial solvent finds applications in various fields, including coatings, inks, and electronics manufacturing. This document is intended to serve as a valuable resource for professionals in research and development.
Core Chemical Properties and Structure
Methoxypropyl acetate is a clear, colorless liquid with a mild, ether-like odor. It is characterized by its moderate volatility and miscibility with a wide range of organic solvents, although it has limited solubility in water. The presence of both an ether and an ester functional group gives it excellent solvent power for numerous natural and synthetic resins, waxes, fats, and oils.
Structure and Identification
The chemical structure of methoxypropyl acetate consists of a propylene glycol backbone where one hydroxyl group is etherified with a methyl group and the other is esterified with an acetyl group. The most common isomer is 1-methoxy-2-propyl acetate.
| Identifier | Value |
| IUPAC Name | 1-methoxy-2-propyl acetate |
| CAS Number | 108-65-6 |
| Molecular Formula | C6H12O3 |
| Molecular Weight | 132.16 g/mol |
| SMILES | CC(OC)OC(=O)C |
| InChI Key | ZAXXZBQODQDCOW-UHFFFAOYSA-N |
Physicochemical Properties
A summary of the key physicochemical properties of methoxypropyl acetate is presented below for easy reference.
| Property | Value |
| Appearance | Clear, colorless liquid |
| Odor | Mild, ether-like |
| Boiling Point | 145-146 °C |
| Melting Point | -87 °C |
| Density | 0.970 g/mL at 25 °C |
| Flash Point | 42 °C |
| Solubility | Limited miscibility with water; miscible with most common organic solvents |
Synthesis and Chemical Reactions
Methoxypropyl acetate is primarily synthesized through the esterification of propylene glycol monomethyl ether (PGME) with acetic acid. This reaction is typically catalyzed by an acid catalyst.
Synthesis Reaction:
CH₃OCH₂CH(OH)CH₃ + CH₃COOH ⇌ CH₃OCH₂CH(OOCCH₃)CH₃ + H₂O (Propylene Glycol Monomethyl Ether + Acetic Acid ⇌ Methoxypropyl Acetate + Water)
Due to the presence of both ether and ester functional groups, methoxypropyl acetate can undergo reactions characteristic of both. It is a relatively stable compound but can react with strong oxidizing agents. It may also form peroxides upon exposure to air and is therefore often supplied with an inhibitor such as butylated hydroxytoluene (BHT).
Experimental Protocols
Detailed methodologies for the analysis of methoxypropyl acetate are crucial for quality control and research purposes. The most common analytical techniques are Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV).
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used method for the quantification of volatile organic compounds like methoxypropyl acetate.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Autosampler (optional)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness, or equivalent
-
Carrier Gas: Helium at a constant flow of 2.0 mL/min
-
Injector Temperature: 220°C
-
Detector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 180°C
-
Hold for 5 minutes
-
-
Injection Volume: 1 µL
Sample Preparation: Samples are typically prepared by dilution in a suitable solvent, such as methanol (B129727) or dichloromethane. For air monitoring, samples can be collected on sorbent tubes and then desorbed with a solvent.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
While GC-FID is more common, HPLC-UV can serve as an alternative or complementary technique, particularly for non-volatile matrices.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm ID, 5 µm particle size, or equivalent
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation: Samples are dissolved in the mobile phase before injection.
Data Presentation
The following table summarizes the performance characteristics of GC-FID and a representative HPLC-UV method for the analysis of methoxypropyl acetate.
| Parameter | Gas Chromatography-Flame Ionization Detector (GC-FID) | High-Performance Liquid Chromatography-Ultraviolet Detector (HPLC-UV) |
| Principle | Separation of volatile compounds in a gaseous mobile phase based on their boiling points and interaction with a stationary phase. | Separation of compounds in a liquid mobile phase based on their polarity and interaction with a stationary phase. |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (%RSD) | < 2% | < 2% |
| Limit of Detection (LOD) | ~0.5 µ g/sample |
Methoxypropyl acetate CAS number 108-65-6
An In-depth Technical Guide to Methoxypropyl Acetate (B1210297) (CAS No. 108-65-6)
Introduction
Methoxypropyl acetate (MPA), also known as propylene (B89431) glycol monomethyl ether acetate (PGMEA), is a versatile industrial solvent widely recognized for its excellent solvency, medium volatility, and mild, ether-like odor.[1][2] Its unique molecular structure, which incorporates both polar ether and ester groups alongside a non-polar alkyl backbone, allows it to dissolve a wide range of substances, making it invaluable in numerous applications.[2][3] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methods, applications, and safety information for Methoxypropyl acetate (CAS No. 108-65-6), intended for researchers, scientists, and professionals in drug development and other advanced chemical fields.
Chemical Identity and Structure
MPA is a colorless, hygroscopic liquid with the chemical formula C6H12O3.[4][5][6] It is characterized by the presence of both an ether and an ester functional group.[6]
References
- 1. solventis.net [solventis.net]
- 2. benchchem.com [benchchem.com]
- 3. Unveiling 1-Methoxy-2-propyl Acetate: A Versatile Chemical for Modern Applications_Chemicalbook [chemicalbook.com]
- 4. Propylene glycol methyl ether acetate | C6H12O3 | CID 7946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PROPYLENE GLYCOL MONOMETHYL ETHER ACETATE - Ataman Kimya [atamanchemicals.com]
- 6. 1-METHOXY-2-PROPANOL ACETATE - Ataman Kimya [atamanchemicals.com]
Methoxypropyl Acetate: A Comprehensive Laboratory Safety Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safe handling and use of Methoxypropyl acetate (B1210297) in a laboratory setting. The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of its properties and potential hazards. This guide is intended to supplement, not replace, formal safety training and institutional protocols.
Chemical Identification and Physical Properties
Methoxypropyl acetate, also known as Propylene glycol monomethyl ether acetate (PGMEA), is a colorless liquid with a mild, ether-like odor. It is widely used as a solvent in various laboratory and industrial applications.
| Property | Value | References |
| Chemical Formula | C₆H₁₂O₃ | [1][2] |
| Molecular Weight | 132.16 g/mol | [1][2] |
| CAS Number | 108-65-6 | [3][4][5][6] |
| Appearance | Colorless clear liquid | [3][4][5] |
| Odor | Sweet, ether-like | [1][4] |
| Boiling Point | 146 °C / 294.8 °F @ 760 mmHg | [5] |
| Melting Point | -87 °C / -124.6 °F | [5] |
| Flash Point | 42 °C / 107.6 °F | [5] |
| Solubility | Miscible with most organic solvents, slightly soluble in water. | [1] |
Hazard Identification and Classification
Methoxypropyl acetate is classified as a flammable liquid and may cause drowsiness or dizziness.[3][7] It is crucial to handle this chemical in well-ventilated areas and away from ignition sources.
GHS Hazard Statements:
Precautionary Statements (Prevention):
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[3][5][6][8]
-
P240: Ground/bond container and receiving equipment.[3][4][5][6]
-
P241: Use explosion-proof electrical/ventilating/lighting equipment.[3][5][6][8]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][5][7][8]
Toxicological Data
The toxicological data for Methoxypropyl acetate indicates a low order of acute toxicity. The primary health effects observed at high concentrations are irritation to the eyes and respiratory tract, and central nervous system depression.[9]
| Test | Species | Route | Value | Guideline | References |
| Acute Oral Toxicity (LD50) | Rat | Oral | > 5,000 mg/kg | similar to OECD 401 | [10] |
| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | > 5,000 mg/kg | similar to OECD 402 | [10] |
| Acute Inhalation Toxicity (LC50) | Rat | Inhalation | > 23.5 mg/l (6 h) | similar to OECD 403 | [10] |
| Skin Irritation | Rabbit | Dermal | No skin irritation | OECD 404 | [6] |
| Eye Irritation | Rabbit | Ocular | No eye irritation | OECD 405 | [6] |
Ecological Information
Methoxypropyl acetate is considered readily biodegradable and is not expected to bioaccumulate.[3][10]
| Test | Result | Guideline | References |
| Ready Biodegradability | 83% BOD of ThOD (28 d) | OECD 301F | [3] |
| Toxicity to Fish (LC50, 96h) | 134 mg/l (Oncorhynchus mykiss) | OECD 203 | [3] |
| Toxicity to Daphnia (EC50, 48h) | > 500 mg/l (Daphnia magna) | - | [6] |
Experimental Protocols
The toxicological and ecotoxicological data presented are based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines. The following are brief overviews of the methodologies for key experiments.
Acute Oral Toxicity (OECD Guideline 401)
This test determines the lethal dose 50 (LD50), which is the single dose of a substance that can be expected to cause death in 50% of the test animals.[11][12]
-
Test Animals: Typically, rats are used and are fasted before the administration of the substance.[11]
-
Administration: The test substance is administered in graduated doses to several groups of animals via gavage.[11]
-
Observation: Animals are observed for signs of toxicity and mortality over a period of time.[11]
-
Data Analysis: The LD50 value is statistically derived from the dose-response data.[11]
Acute Dermal Irritation (OECD Guideline 404)
This method assesses the potential of a substance to cause skin irritation.[1][13][14][15][16]
-
Test Animal: The albino rabbit is the preferred species.[1][13]
-
Application: A single dose of the test substance is applied to a small area of the animal's shaved skin. An untreated area serves as a control.[1][16]
-
Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.[14][15]
-
Scoring: The degree of irritation is scored to evaluate the severity and reversibility of the effects.[16]
Acute Eye Irritation (OECD Guideline 405)
This test evaluates the potential of a substance to cause eye irritation or corrosion.[5][17][18][19][20]
-
Test Animal: The albino rabbit is the preferred species.[17][18]
-
Application: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye serves as a control.[5][18]
-
Observation: The eyes are examined for lesions of the conjunctiva, cornea, and iris at specific intervals (1, 24, 48, and 72 hours).[18]
-
Evaluation: The degree of irritation is scored to assess the severity and reversibility of the effects.[18]
Fish, Acute Toxicity Test (OECD Guideline 203)
This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a short period.[2][21][22][23][24]
-
Test System: A suitable fish species, such as the Zebrafish (Brachydanio rerio), is used.[22][24]
-
Exposure: Fish are exposed to at least five concentrations of the test substance in a geometric series for a period of 96 hours.[21][23]
-
Observation: Mortalities are recorded at 24, 48, 72, and 96 hours.[2][21]
-
Data Analysis: The LC50 is calculated using statistical methods.[22]
Ready Biodegradability - Manometric Respirometry Test (OECD Guideline 301F)
This method assesses the potential for a substance to be readily biodegradable by aerobic microorganisms.[3][4][6][7][8]
-
Principle: The test measures the oxygen consumed by a microbial population while degrading the test substance in a closed respirometer.[3][8]
-
Inoculum: Activated sludge from a domestic wastewater treatment plant is typically used as the microbial source.[6]
-
Procedure: A solution of the test substance in a mineral medium is inoculated with the microorganisms and incubated in a closed flask. The consumption of oxygen is measured over 28 days.[4][8]
-
Result: If the substance reaches a certain percentage of its theoretical oxygen demand (typically 60%) within a 10-day window during the 28-day period, it is considered readily biodegradable.[6]
Laboratory Handling and Safety Workflow
The following diagram illustrates the logical workflow for the safe handling of Methoxypropyl acetate in a laboratory setting, from preparation to disposal.
First-Aid Measures
In the event of exposure to Methoxypropyl acetate, the following first-aid measures should be taken:
-
Inhalation: Remove the victim to fresh air. If rapid recovery does not occur, seek medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the skin thoroughly with soap and water.[4][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][6]
Fire-Fighting Measures
Methoxypropyl acetate is a flammable liquid.
-
Suitable Extinguishing Media: Use alcohol-resistant foam, water spray or fog, dry chemical powder, or carbon dioxide.[4][6]
-
Unsuitable Extinguishing Media: Do not use a water jet, as it may spread the fire.[4][6]
-
Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[5][7] Burning can produce carbon monoxide and carbon dioxide.[4][5]
-
Protective Equipment: Firefighters should wear full protective clothing and self-contained breathing apparatus.[4][5]
Accidental Release Measures
In the event of a spill, take the following steps:
-
Eliminate Ignition Sources: Remove all sources of heat, sparks, and open flames.[4][5]
-
Ventilate the Area: Ensure adequate ventilation.[8]
-
Contain the Spill: Use an appropriate absorbent material to contain the spill.[4][8]
-
Clean Up: Collect the absorbed material into a suitable container for disposal.[4][8]
-
Personal Protection: Wear appropriate personal protective equipment during cleanup.[8]
Handling and Storage
-
Handling: Handle in a well-ventilated area, away from ignition sources.[4] Use non-sparking tools and take precautionary measures against static discharge.[5][8] Avoid contact with skin, eyes, and clothing.[4]
-
Storage: Store in a cool, dry, well-ventilated place away from sunlight and heat sources.[4][5] Keep containers tightly closed.[4][5] Store away from strong oxidizing agents.[4]
Personal Protective Equipment
-
Eye/Face Protection: Wear safety goggles or a face shield.[4][5]
-
Skin Protection: Use solvent-resistant gloves (e.g., nitrile).[4] Wear protective clothing to prevent skin contact.[5]
-
Respiratory Protection: If ventilation is inadequate, use an appropriate respirator with a filter for organic vapors.[3][4]
This guide is intended for informational purposes and should be used in conjunction with your institution's specific safety protocols and the manufacturer's safety data sheet. Always prioritize safety in the laboratory.
References
- 1. oecd.org [oecd.org]
- 2. oecd.org [oecd.org]
- 3. OECD 301F: Manometric Respiratory Biodegradability Test - Aropha [aropha.com]
- 4. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
- 7. petroleumhpv.org [petroleumhpv.org]
- 8. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]
- 9. benchchem.com [benchchem.com]
- 10. download.basf.com [download.basf.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. oecd.org [oecd.org]
- 13. catalog.labcorp.com [catalog.labcorp.com]
- 14. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. DERMAL IRRITATION STUDY ACCORDING TO OECD(404) GUIDELINES | PPTX [slideshare.net]
- 17. oecd.org [oecd.org]
- 18. catalog.library.vanderbilt.edu [catalog.library.vanderbilt.edu]
- 19. oecd.org [oecd.org]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 21. oecd.org [oecd.org]
- 22. eurofins.com.au [eurofins.com.au]
- 23. biotecnologiebt.it [biotecnologiebt.it]
- 24. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
A Comprehensive Guide to Methoxypropyl Acetate and its Synonyms in Scientific Research
For researchers, scientists, and professionals in drug development, a precise understanding of chemical nomenclature is paramount. Methoxypropyl acetate (B1210297), a widely used solvent, is known by a variety of synonyms in scientific literature, which can sometimes lead to ambiguity. This technical guide provides a detailed overview of the synonyms for Methoxypropyl acetate, its isomeric forms, and its applications, with a focus on presenting clear, quantitative data and experimental context.
Methoxypropyl acetate is a P-type glycol ether that sees extensive use in the manufacturing of inks, coatings, and cleaners.[1] In the realm of scientific research, particularly in the semiconductor industry, it is a commonly utilized solvent.[1] The term "Methoxypropyl acetate" most frequently refers to two primary isomers: 1-methoxy-2-propyl acetate and 2-methoxy-1-propyl acetate. The distinction between these isomers is crucial as their physical and chemical properties can differ.
Isomers and Synonyms
The two main isomers of Methoxypropyl acetate are often referred to interchangeably in less precise contexts, but for scientific accuracy, it is important to distinguish between them.
1-Methoxy-2-propyl acetate is the more common isomer and is often what is meant by the generic term "Methoxypropyl acetate" or the abbreviation "PMA".[2]
A comprehensive list of synonyms for 1-methoxy-2-propyl acetate is presented below:
| Synonym | CAS Number |
| Propylene glycol methyl ether acetate | 108-65-6 |
| PGMEA | 108-65-6 |
| 1-Methoxy-2-acetoxypropane | 108-65-6 |
| 2-Acetoxy-1-methoxypropane | 108-65-6 |
| 2-Methoxy-1-methylethyl acetate | 108-65-6 |
| Dowanol PMA | 108-65-6 |
| Arcosolv PMA | 108-65-6 |
| PM Acetate | 108-65-6 |
| Methoxypropylacetate | 108-65-6 |
| Propylene glycol monomethyl ether acetate | 108-65-6 |
| Acetic acid, 2-methoxy-1-methylethyl ester | 108-65-6 |
2-Methoxy-1-propyl acetate is the less common isomer. Its synonyms are listed in the table below:
| Synonym | CAS Number |
| 2-Methoxypropyl acetate | 70657-70-4 |
| 1-Propanol, 2-methoxy-, 1-acetate | 70657-70-4 |
| 2-Methoxy-1-acetoxypropane | 70657-70-4 |
| Acetic acid, 2-methoxypropyl ester | 70657-70-4 |
| β-Propylene glycol monomethyl ether acetate | 70657-70-4 |
It is also important to note that "Methoxypropyl acetate" can sometimes be used to refer to a mixture of these isomers, with the CAS number 84540-57-8.[3][4]
Physicochemical Properties
The following table summarizes key physicochemical properties for the two main isomers of Methoxypropyl acetate, facilitating easy comparison.
| Property | 1-Methoxy-2-propyl acetate | 2-Methoxy-1-propyl acetate |
| Molecular Formula | C6H12O3 | C6H12O3 |
| Molecular Weight | 132.16 g/mol [5] | 132.16 g/mol [6] |
| Boiling Point | 145-146 °C[7] | No data available |
| Melting Point | -66 °C[5] | No data available |
| Flash Point | 45 °C[8] | 45.6 °C |
| Density | 0.968 g/cm³ at 25 °C[8] | No data available |
| Solubility in Water | 19.8 g/L at 25 °C[5] | Slightly soluble[9][10] |
| Vapor Pressure | 3.7 mmHg at 25 °C | No data available |
Experimental Protocols
While specific, detailed experimental protocols are highly dependent on the research context, a general workflow for the use of Methoxypropyl acetate (specifically the common isomer, PGMEA) as a solvent in semiconductor fabrication can be outlined. PGMEA is frequently used for the application of surface adherents like Bis(trimethylsilyl)amine (HMDS) on silicon wafers.[1]
General Workflow for HMDS Application using PGMEA:
Methodology:
-
Silicon Wafer Cleaning: The silicon wafer is first subjected to a rigorous cleaning process to remove any organic and inorganic contaminants from the surface.
-
Dehydration Bake: The cleaned wafer is then baked at a high temperature (e.g., 150-200 °C) to remove any adsorbed water molecules from the surface. This step is critical for ensuring good adhesion.
-
Prepare HMDS in PGMEA Solution: A solution of Bis(trimethylsilyl)amine (HMDS) in 1-methoxy-2-propyl acetate (PGMEA) is prepared. The concentration of HMDS will vary depending on the specific process requirements.
-
Spin Coat Wafer: The HMDS/PGMEA solution is dispensed onto the center of the dehydrated wafer, which is then spun at a high speed. The centrifugal force spreads the solution evenly across the wafer surface, leaving a thin monolayer of HMDS after the PGMEA evaporates.
-
Soft Bake: A post-application bake, often referred to as a soft bake, is performed at a moderate temperature (e.g., 90-115 °C) to drive off any remaining PGMEA solvent and to promote the chemical reaction between HMDS and the wafer surface.
-
Apply Photoresist: The wafer, now with a hydrophobic surface due to the HMDS treatment, is ready for the application of photoresist.
Logical Relationships in Nomenclature
The relationship between the generic term and its specific isomers can be visualized to clarify the nomenclature.
This guide provides a foundational understanding of the synonyms and isomeric forms of Methoxypropyl acetate for professionals in scientific fields. Accurate identification through CAS numbers is the most reliable method to ensure the correct chemical is being referenced in experimental work and literature.
References
- 1. Propylene glycol methyl ether acetate - Wikipedia [en.wikipedia.org]
- 2. Methoxy Propyl Acetate - KH Chemicals [khchemicals.com]
- 3. Methoxypropyl acetate | C6H12O3 | CID 3033863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PROPYLENE GLYCOL METHYL ETHER ACETATE | 84540-57-8 [chemicalbook.com]
- 5. Propylene glycol methyl ether acetate | C6H12O3 | CID 7946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Propanol, 2-methoxy-, 1-acetate | C6H12O3 | CID 51132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Propylene Glycol Methyl Ether Acetate for Your Industrial Needs [penpet.com]
- 8. methoxyisopropyl acetate, 108-65-6 [thegoodscentscompany.com]
- 9. Methoxy Propyl Acetate (Propylene Glycol Monomethyl Ether Acetate) - Grupo Pujol Internacional [grupopujol.com]
- 10. Methoxypropyl Acetate – keytonenergy [keytonenergy.com]
Physical properties of 1-methoxy-2-propanol acetate
An In-depth Technical Guide on the Physical Properties of 1-Methoxy-2-Propanol (B31579) Acetate (B1210297)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 1-methoxy-2-propanol acetate (PGMEA), a widely used solvent in various industrial and research applications. This document is intended to serve as a valuable resource for professionals in research, science, and drug development by presenting key physical data in a structured format, outlining the experimental methodologies used for their determination, and visualizing a critical experimental workflow.
Core Physical Properties
1-Methoxy-2-propanol acetate, with the CAS number 108-65-6, is a colorless liquid with a characteristic mild, ether-like odor[1]. It is also known by several synonyms, including propylene (B89431) glycol monomethyl ether acetate (PGMEA), 1-methoxy-2-acetoxypropane, and PM Acetate[2][3]. Its unique molecular structure, containing both an ether and an ester group, imparts a versatile solvency for a wide range of polar and non-polar substances[4][5].
Data Presentation
The quantitative physical properties of 1-methoxy-2-propanol acetate are summarized in the table below for easy reference and comparison. These values have been compiled from various reputable sources and are essential for handling, safety, and application of this solvent.
| Physical Property | Value | Units | References |
| Molecular Formula | C₆H₁₂O₃ | - | [1][2][3][6] |
| Molecular Weight | 132.16 | g/mol | [1][2][7][8] |
| Boiling Point | 145-146 | °C | [5][6][7] |
| Melting Point | -66 to -87 | °C | [2][5][7][9] |
| Density | 0.967 - 0.970 | g/mL at 20-25 °C | [5][6][7] |
| Vapor Pressure | 2.8 - 3.7 | mmHg at 20 °C | [2][7] |
| Flash Point (Closed Cup) | 42 - 45 | °C | [2][9] |
| Solubility in Water | 16 - 19.8 | g/100mL (or %) at 20-25 °C | [2][5][9] |
| Autoignition Temperature | 333 | °C | [2] |
| Lower Flammability Limit | 1.5 | % v/v | [2] |
| Upper Flammability Limit | 7.0 | % v/v | [2] |
Experimental Protocols
The determination of the physical properties of chemical substances like 1-methoxy-2-propanol acetate is governed by standardized experimental protocols. These methods, established by organizations such as ASTM International and the Organisation for Economic Co-operation and Development (OECD), ensure accuracy, reproducibility, and comparability of data. The following sections detail the methodologies for determining the key physical properties cited above.
Boiling Point Determination (Based on OECD Guideline 103)
The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
-
Principle: A small amount of the liquid is heated, and the temperature at which vigorous boiling and condensation are observed is recorded.
-
Apparatus: A distillation flask, a condenser, a calibrated thermometer, and a heating mantle.
-
Methodology:
-
A sample of 1-methoxy-2-propanol acetate is placed in the distillation flask along with boiling chips to ensure smooth boiling.
-
The flask is connected to the condenser, and the thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the flask.
-
The sample is heated gradually.
-
The temperature is recorded when the liquid begins to boil and a steady stream of condensate is observed on the thermometer. This temperature is the boiling point. The process involves recording the pre-boiling temperature (first consistent bubbles), the steady boiling temperature, and the end-of-boiling temperature for accuracy[10].
-
Melting Point Determination (Based on OECD Guideline 102)
The melting point is the temperature at which a substance transitions from a solid to a liquid state.
-
Principle: A small, solidified sample of the substance is heated at a controlled rate, and the temperature range over which it melts is observed.
-
Apparatus: A capillary tube, a melting point apparatus with a heating block and a calibrated thermometer or an automated instrument.
-
Methodology:
-
A small amount of solidified 1-methoxy-2-propanol acetate is introduced into a capillary tube.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a slow, controlled rate.
-
The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. Several methods can be employed, including the use of a capillary tube in a liquid bath or metal block, a Kofler hot bar, or differential thermal analysis[8][11].
-
Density Measurement (Based on OECD Guideline 109)
Density is the mass of a substance per unit volume.
-
Principle: The mass of a known volume of the liquid is measured at a specific temperature.
-
Apparatus: A pycnometer (a specific gravity bottle) of a known volume, a calibrated balance, and a constant-temperature bath.
-
Methodology:
-
The empty pycnometer is weighed.
-
It is then filled with 1-methoxy-2-propanol acetate, taking care to avoid air bubbles.
-
The filled pycnometer is placed in a constant-temperature bath until it reaches thermal equilibrium.
-
The pycnometer is removed, cleaned, and weighed again.
-
The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. Other methods include the use of a hydrometer or an oscillating densitometer[2][6].
-
Flash Point Determination (Based on ASTM D3278)
The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.
-
Principle: A sample of the liquid is heated in a closed cup, and a small flame is periodically introduced into the vapor space. The temperature at which a flash is observed is the flash point. This method is suitable for liquids with a flash point between 0 °C and 110 °C[12].
-
Apparatus: A Small Scale Closed-Cup tester (such as a Setaflash tester), a calibrated thermometer, and a source of ignition.
-
Methodology:
-
The sample cup of the apparatus is cleaned and dried.
-
A 2 mL sample of 1-methoxy-2-propanol acetate is introduced into the cup[12].
-
The cup is heated at a slow, constant rate.
-
At specified temperature intervals, the ignition source is applied to the vapor space above the liquid.
-
The temperature at which a distinct flash is observed is recorded as the flash point.
-
Solubility in Water (Based on OECD Guideline 105)
Water solubility is the maximum concentration of a substance that will dissolve in water at a specific temperature.
-
Principle: An excess amount of the substance is agitated in water at a constant temperature until saturation is reached. The concentration of the substance in the aqueous phase is then determined.
-
Apparatus: A flask, a constant-temperature shaker bath, a filtration or centrifugation system, and an analytical instrument to measure the concentration of the solute.
-
Methodology (Flask Method):
-
An amount of 1-methoxy-2-propanol acetate in excess of its expected solubility is added to a known volume of water in a flask.
-
The flask is sealed and placed in a constant-temperature shaker bath and agitated for a sufficient time to reach equilibrium (typically 24 hours).
-
The mixture is then allowed to stand to separate the undissolved portion.
-
A sample of the aqueous phase is carefully removed and filtered or centrifuged to remove any undissolved droplets.
-
The concentration of 1-methoxy-2-propanol acetate in the clear aqueous solution is determined using a suitable analytical technique (e.g., gas chromatography). This method is suitable for substances with solubilities above 10⁻² g/L[4][13].
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the flash point of 1-methoxy-2-propanol acetate using a Small Scale Closed-Cup apparatus, based on the principles of the ASTM D3278 standard test method.
Caption: Experimental workflow for flash point determination.
References
- 1. oecd.org [oecd.org]
- 2. OECD n°109: Density of liquids and solids - Analytice [analytice.com]
- 3. oecd.org [oecd.org]
- 4. OECD 105 - Phytosafe [phytosafe.com]
- 5. OECD 102 / 103 - Phytosafe [phytosafe.com]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 9. oecd.org [oecd.org]
- 10. lcslaboratory.com [lcslaboratory.com]
- 11. laboratuar.com [laboratuar.com]
- 12. standards.iteh.ai [standards.iteh.ai]
- 13. filab.fr [filab.fr]
The Environmental Fate of Propylene Glycol Monomethyl Ether Acetate (PGMEA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propylene (B89431) glycol monomethyl ether acetate (B1210297) (PGMEA), a widely used solvent in various industrial and manufacturing processes, including in the pharmaceutical and electronics industries, is subject to several environmental fate processes upon its release. This technical guide provides an in-depth analysis of the environmental degradation and distribution of PGMEA. Key processes including biodegradation, hydrolysis, and atmospheric photooxidation are discussed, with a focus on quantitative data, experimental methodologies, and the underlying chemical and biological pathways. This document aims to serve as a comprehensive resource for professionals involved in the environmental risk assessment and management of this chemical.
Introduction
Propylene glycol monomethyl ether acetate (PGMEA), with the chemical formula C6H12O3, is a colorless liquid with a sweet, ether-like odor.[1] Its utility as a solvent for a wide range of materials, including paints, inks, lacquers, and resins, has led to its widespread use.[2][3][4] Understanding the environmental fate of PGMEA is crucial for assessing its potential impact on ecosystems and human health. This guide synthesizes available scientific data on the key environmental processes that govern the transformation and transport of PGMEA in the environment.
Physicochemical Properties
A summary of the key physicochemical properties of PGMEA is presented in Table 1. These properties are fundamental to understanding its behavior and distribution in the environment.
| Property | Value | Reference |
| Molecular Formula | C6H12O3 | [1] |
| Molecular Weight | 132.16 g/mol | [1] |
| Boiling Point | 146 °C | [4] |
| Melting Point | -66 °C | [1] |
| Flash Point | 42 °C | [1] |
| Water Solubility | 1.98 x 10^5 mg/L at 25 °C | [1] |
| Vapor Pressure | 2.8 mmHg at 20 °C | [3] |
| Log Kow (Octanol-Water Partition Coefficient) | 0.56 | [1] |
Environmental Fate and Degradation Pathways
The environmental fate of PGMEA is primarily determined by three key processes: biodegradation in soil and water, hydrolysis, and atmospheric photooxidation.
Biodegradation
PGMEA is considered to be readily biodegradable, meaning it is likely to be rapidly broken down by microorganisms in various environmental compartments.[1]
Quantitative Biodegradation Data
| Test Guideline | Result | Half-life | Reference |
| OECD 301F (Manometric Respirometry) | 96% Theoretical Oxygen Demand | 5.5 days | [1] |
| OECD 301E (Modified OECD Screening) | 70% DOC Removal | 14.8 days | [1] |
| Zahn-Wellens Test | 100% Biodegradation | - | [1] |
| Microbial Degradation Rate | 48.93 mg L⁻¹ h⁻¹ (Pseudomonas aeruginosa) | - |
Experimental Protocol: OECD 301F - Manometric Respirometry Test
The OECD 301F test is a standardized method to assess the ready biodegradability of chemicals. A typical protocol involves:
-
Test System Preparation: A defined volume of mineral medium, the test substance (PGMEA) as the sole carbon source at a concentration of 100 mg/L, and an inoculum of microorganisms (typically from activated sludge of a sewage treatment plant) are placed in a closed respirometer.
-
Incubation: The test vessels are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.
-
Measurement: The consumption of oxygen by the microorganisms as they degrade the test substance is measured over time using a manometer. The amount of oxygen consumed is used to calculate the percentage of biodegradation relative to the theoretical oxygen demand (ThOD).
-
Validity Criteria: The test includes a reference compound (e.g., sodium benzoate) to ensure the viability of the inoculum and blank controls to account for endogenous respiration. The test is considered valid if the reference compound reaches the pass level for ready biodegradability (≥60% ThOD) within 14 days and within a 10-day window.
Microbial Degradation Pathway
The initial step in the microbial degradation of PGMEA is the hydrolysis of the ester bond to form propylene glycol monomethyl ether (PGME) and acetic acid.
PGME is then further metabolized. Studies on the metabolism of PGME in rats have identified propylene glycol, as well as sulfate and glucuronide conjugates of PGME, as urinary metabolites.[3] The acetic acid produced can be utilized by many microorganisms through conversion to acetyl-CoA and subsequent entry into the tricarboxylic acid (TCA) cycle for energy production.[5] While specific signaling pathways for the regulation of these degradation genes in microorganisms have not been extensively detailed in the literature, the presence of these pathways across a range of bacteria suggests a common metabolic route. Studies have shown that bacteria such as Corynebacterium sp. 7 can assimilate various propylene glycol monoalkyl ethers.[6]
Hydrolysis
PGMEA can undergo hydrolysis, a chemical reaction with water, to break the ester linkage. The rate of this reaction is dependent on pH.
Quantitative Hydrolysis Data
| Parameter | Value | Condition | Reference |
| Second-Order Rate Constant | 9.1 x 10⁻² L/mol-sec | Base-catalyzed | [1] |
| Half-life | 2.4 years | pH 7 | [1] |
| Half-life | 88 days | pH 8 | [1] |
| In vivo Half-life (rat) | 1.6 - 2.3 minutes | - | [7][8][9] |
| In vitro Half-life (human blood) | 34 - 36 minutes | - | [7] |
| In vitro Half-life (human liver homogenate) | 27 - 30 minutes | - | [7] |
Experimental Protocol: In Vitro Hydrolysis in Human Tissues
-
Tissue Preparation: Whole blood or liver homogenates are prepared from human samples.
-
Incubation: PGMEA is added to the prepared tissues at a known concentration and incubated at 37°C.
-
Sampling and Analysis: Aliquots are taken at various time points, and the reaction is quenched. The concentration of PGMEA is then determined using a suitable analytical method, such as gas chromatography.
-
Data Analysis: The rate of disappearance of PGMEA is used to calculate the hydrolysis half-life.
The rapid in vivo hydrolysis of PGMEA to PGME suggests that the systemic toxicity of PGMEA is likely attributable to its metabolite, PGME.[3]
Atmospheric Fate
In the atmosphere, PGMEA is not expected to undergo direct photolysis.[1] The primary degradation pathway is through reaction with photochemically produced hydroxyl (OH) radicals.
Atmospheric Degradation Pathway
Bioaccumulation Potential
Bioaccumulation is the process by which a chemical is taken up by an organism from the environment through all routes of exposure. The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (Log Kow) and its bioconcentration factor (BCF).
Bioaccumulation Data
| Parameter | Value | Interpretation | Reference |
| Log Kow | 0.56 | Low lipophilicity | [1] |
| Bioconcentration Factor (BCF) | 3 (estimated) | Low potential for bioaccumulation | [1] |
A low Log Kow value indicates that PGMEA has a preference for water over fatty tissues, and a low BCF suggests that it is not likely to accumulate to high concentrations in aquatic organisms.
Conclusion
The available scientific evidence indicates that propylene glycol monomethyl ether acetate is not a persistent substance in the environment. It is readily biodegradable in both soil and water, with half-lives on the order of days. Hydrolysis, particularly under alkaline conditions and in biological systems, is a rapid process. In the atmosphere, PGMEA is expected to be degraded through photooxidation by hydroxyl radicals. Furthermore, its low Log Kow and estimated BCF suggest a low potential for bioaccumulation. This comprehensive environmental fate profile is essential for conducting accurate environmental risk assessments and for developing appropriate handling and disposal procedures for this widely used solvent. Further research could focus on elucidating the specific microbial enzymes and genetic regulatory pathways involved in the biodegradation of PGMEA and its primary metabolite, PGME.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Metabolism and disposition of propylene glycol monomethyl ether (PGME) beta isomer in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biotransformation of ethylene glycol by engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. Bacterial degradation of glycol ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methoxypropyl Acetate: A Technical Guide to Miscibility with Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxypropyl acetate (B1210297) (PMA), also known as propylene (B89431) glycol monomethyl ether acetate (PGMEA), is a versatile solvent widely employed in various scientific and industrial applications, including the pharmaceutical, coatings, and electronics industries. Its unique molecular structure, which incorporates both an ether and an ester functional group, imparts a desirable balance of polar and non-polar characteristics. This dual nature makes it an effective solvent for a broad range of substances.[1] This technical guide provides a comprehensive overview of the miscibility of methoxypropyl acetate with common laboratory solvents, supported by quantitative data where available, detailed experimental protocols for miscibility determination, and a logical workflow for solvent selection.
Core Principles of Miscibility
Miscibility refers to the ability of two liquids to mix in all proportions to form a single, homogeneous phase. The principle of "like dissolves like" is the fundamental concept governing miscibility.[2] Solvents with similar polarities and intermolecular forces are more likely to be miscible. Methoxypropyl acetate's structure, containing both polar (ester and ether groups) and non-polar (alkyl chain) regions, allows it to interact favorably with a wide spectrum of solvents.
Quantitative Miscibility Data
Methoxypropyl acetate is widely reported in technical literature and safety data sheets as being freely miscible with most common organic solvents.[1][3][4][5][6] This high degree of miscibility means that for most practical laboratory applications, it can be considered completely miscible. However, its miscibility with water is limited.
The following table summarizes the miscibility of methoxypropyl acetate with a range of common laboratory solvents.
| Solvent Class | Specific Solvent | Miscibility with Methoxypropyl Acetate | Quantitative Data (at 25 °C, unless otherwise specified) |
| Water | Water | Limited Miscibility[7][8][9][10][11] | 19.8 g/100 mL[8] |
| Alcohols | Methanol | Miscible[12] | Freely miscible in all proportions. |
| Ethanol | Miscible[12] | Freely miscible in all proportions. | |
| Isopropanol | Miscible | Freely miscible in all proportions. | |
| Ketones | Acetone | Miscible[12] | Freely miscible in all proportions. |
| Methyl Ethyl Ketone | Miscible[12] | Freely miscible in all proportions. | |
| Esters | Ethyl Acetate | Miscible | Freely miscible in all proportions. |
| Ethers | Diethyl Ether | Miscible[12] | Freely miscible in all proportions. |
| Tetrahydrofuran (THF) | Miscible[12] | Freely miscible in all proportions. | |
| Aromatic Hydrocarbons | Toluene | Miscible[12] | Freely miscible in all proportions. |
| Xylene | Miscible[12] | Freely miscible in all proportions. | |
| Aliphatic Hydrocarbons | Hexane | Miscible | Freely miscible in all proportions. |
| Heptane | Miscible | Freely miscible in all proportions. | |
| Chlorinated Solvents | Dichloromethane | Miscible[12] | Freely miscible in all proportions. |
| Glycols & Glycol Ethers | Ethylene Glycol | Miscible[12] | Freely miscible in all proportions. |
| Propylene Glycol | Miscible[12] | Freely miscible in all proportions. |
Experimental Protocols for Miscibility Determination
For novel solvent systems or when precise confirmation of miscibility is required, the following experimental protocols can be employed.
Visual Miscibility Test
This is a straightforward and common method for qualitatively assessing miscibility.[2][12]
Objective: To visually determine if two liquids are miscible at various proportions.
Materials:
-
Methoxypropyl acetate
-
Test solvent
-
Clean, dry test tubes with stoppers or vials
-
Pipettes or graduated cylinders for accurate volume measurement
-
Vortex mixer (optional)
Procedure:
-
Preparation: Ensure all glassware is clean and dry to prevent contamination.
-
Initial 1:1 Ratio Test:
-
Using a clean pipette, add 5 mL of methoxypropyl acetate to a test tube.
-
Add 5 mL of the test solvent to the same test tube.
-
Stopper the test tube and invert it gently several times or use a vortex mixer for approximately 30 seconds to ensure thorough mixing.
-
Allow the mixture to stand undisturbed for at least 5 minutes.
-
-
Observation:
-
Miscible: The mixture will appear as a single, clear, and homogeneous liquid phase. There should be no signs of layering, cloudiness, or precipitation.
-
Immiscible: Two distinct layers will be visible.
-
Partially Miscible: The mixture may appear cloudy or form an emulsion that may or may not separate over time.
-
-
Testing Various Proportions: To confirm complete miscibility, it is recommended to repeat the test with different ratios of methoxypropyl acetate to the test solvent (e.g., 1:9, 9:1, 1:4, and 4:1). The absence of phase separation at all tested proportions is a strong indicator of full miscibility.[12]
-
Temperature Control (Optional): For applications where temperature is a critical parameter, the miscibility test can be performed in a temperature-controlled environment, such as a water bath.
Standard Test Method for Water Miscibility (Adapted from ASTM D1722)
While the ASTM D1722 standard is designed for determining the miscibility of water-soluble solvents with water, its principles can be adapted for assessing the miscibility of methoxypropyl acetate with other organic solvents.[7][13][14][15][16]
Objective: To provide a standardized method for observing the miscibility of two liquid solvents.
Materials:
-
Methoxypropyl acetate
-
Test solvent
-
100-mL glass-stoppered graduated cylinder
Procedure:
-
Transfer 50 mL of the methoxypropyl acetate into a clean, dry 100-mL glass-stoppered graduated cylinder at room temperature.
-
Add 50 mL of the test solvent to the graduated cylinder.
-
Stopper the cylinder and invert it ten times to ensure thorough mixing.
-
Place the cylinder on a level surface and allow it to stand for 30 minutes.
-
Observation: At the end of the 30-minute period, visually inspect the contents of the cylinder for any signs of turbidity, separation, or the formation of distinct layers. A single, clear phase indicates miscibility.
Visualization of Factors Influencing Miscibility
The miscibility of methoxypropyl acetate is governed by its molecular structure. The following diagram illustrates the key chemical features that contribute to its broad solvent compatibility.
Caption: Factors influencing the miscibility of methoxypropyl acetate.
Logical Workflow for Solvent Selection
The selection of an appropriate co-solvent system is a critical step in many research and development processes, particularly in drug development where solubility and stability are paramount. The following diagram illustrates a logical workflow for selecting a suitable organic solvent to be used with methoxypropyl acetate.
Caption: Logical workflow for selecting a co-solvent with methoxypropyl acetate.
Conclusion
Methoxypropyl acetate is a highly versatile solvent that demonstrates excellent miscibility with a wide array of common organic laboratory solvents. This property is a direct result of its unique molecular structure, which contains both ether and ester functionalities. While it exhibits limited miscibility with water, its compatibility with organic solvents makes it a valuable component in multi-solvent systems. For applications requiring precise knowledge of miscibility, particularly with novel or complex solvent blends, the experimental protocols detailed in this guide provide a robust framework for accurate determination.
References
- 1. 1-Methoxy-2-propyl acetate | 108-65-6 [amp.chemicalbook.com]
- 2. Solvent Miscibility Table [sigmaaldrich.com]
- 3. Methoxypropyl Acetate – keytonenergy [keytonenergy.com]
- 4. METHOXY PROPYL ACETATE Manufacturer, Supplier, Exporter [somu-group.com]
- 5. scribd.com [scribd.com]
- 6. specialchem.com [specialchem.com]
- 7. store.astm.org [store.astm.org]
- 8. imansabz.com [imansabz.com]
- 9. solventis.net [solventis.net]
- 10. fsforeigntrade.com [fsforeigntrade.com]
- 11. Methoxy Propyl Acetate - KH Chemicals [khchemicals.com]
- 12. benchchem.com [benchchem.com]
- 13. petrolube.com [petrolube.com]
- 14. standards.globalspec.com [standards.globalspec.com]
- 15. standards.iteh.ai [standards.iteh.ai]
- 16. store.astm.org [store.astm.org]
Methodological & Application
Methoxypropyl Acetate: A Versatile Solvent for Advanced Polymer Synthesis
Application Notes and Protocols for Researchers in Polymer Chemistry and Drug Development
Methoxypropyl acetate (B1210297) (MPA), also known as propylene (B89431) glycol monomethyl ether acetate (PGMEA), is an advanced, medium-volatility solvent increasingly favored in polymer synthesis.[1] Its unique combination of ether and ester functionalities provides excellent solvency for a wide range of resins and polymers, including acrylics and polyurethanes.[1][2] With a mild, fruity odor and a favorable toxicity profile compared to other glycol ethers, MPA is a preferred choice in the formulation of coatings, inks, and adhesives.[2][3] This document provides detailed application notes and experimental protocols for the use of MPA as a solvent in the synthesis of acrylic and polyurethane polymers.
Physicochemical Properties of Methoxypropyl Acetate
A thorough understanding of a solvent's properties is crucial for its effective application in polymer synthesis. MPA is a clear, colorless liquid with limited miscibility in water but is miscible with most common organic solvents.[3] Key physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₁₂O₃ |
| Molecular Weight | 132.16 g/mol [3] |
| Boiling Point | 145-147 °C[4] |
| Melting Point | -67 °C |
| Density | 0.960 - 0.970 g/cm³ at 25 °C[3] |
| Flash Point | 43 °C[3] |
| Vapor Pressure | 3.1 hPa at 20 °C |
| Solubility in Water | Limited[3] |
| Miscibility | Miscible with most organic solvents[3] |
Application in Acrylic Polymer Synthesis
MPA is an excellent solvent for the solution polymerization of acrylic monomers, leading to the formation of acrylic polyols. These polyols are critical intermediates in the production of high-performance coatings, such as two-component (2K) polyurethane systems.[5][6] The solvent's ability to dissolve both the monomers and the resulting polymer ensures a homogeneous reaction medium, facilitating control over molecular weight and polydispersity.[6]
General Experimental Protocol for Solution Polymerization of Acrylic Polyols in Methoxypropyl Acetate
This protocol describes a general procedure for the synthesis of an acrylic polyol using MPA as the solvent. The specific monomers and their ratios can be adjusted to achieve desired properties in the final polymer.
Materials:
-
Methoxypropyl Acetate (MPA)
-
Acrylic Monomers (e.g., Methyl Methacrylate (MMA), Styrene (Sty), Butyl Acrylate (BA))
-
Hydroxyl-functional Acrylic Monomer (e.g., 2-Hydroxyethyl Methacrylate (HEMA))
-
Free Radical Initiator (e.g., Azobisisobutyronitrile (AIBN) or a peroxide initiator like t-amyl peroxy 2-ethyl hexanoate)
-
Chain Transfer Agent (optional, e.g., 2-Mercaptoethanol)
-
Nitrogen gas supply
-
Reaction flask with a condenser, mechanical stirrer, thermometer, and nitrogen inlet
Procedure:
-
Reactor Setup: Assemble the reaction flask and equip it with a mechanical stirrer, condenser, thermometer, and a nitrogen inlet.
-
Solvent Charging: Charge the reaction flask with a predetermined amount of Methoxypropyl Acetate.
-
Inert Atmosphere: Begin purging the system with a slow stream of nitrogen to create an inert atmosphere. Heat the solvent to the desired reaction temperature (typically between 120-150°C).
-
Monomer and Initiator Feed: In a separate vessel, prepare a mixture of the acrylic monomers, the hydroxyl-functional monomer, the initiator, and any chain transfer agent.
-
Polymerization: Slowly feed the monomer-initiator mixture into the hot MPA over a period of 1-3 hours while maintaining a constant temperature and continuous stirring.
-
Holding Period: After the feed is complete, continue to stir the reaction mixture at the same temperature for an additional 1-2 hours to ensure high monomer conversion.
-
Cooling: Once the reaction is complete, cool the reactor to room temperature.
-
Characterization: The resulting acrylic polyol solution can be characterized for its solids content, viscosity, hydroxyl number, molecular weight, and polydispersity.
Quantitative Data for Acrylic Polyol Synthesis
The following table provides an example of a formulation for an acrylic polyol synthesized in MPA, suitable for use in a 2K polyurethane coating.
| Component | Weight Percentage (%) |
| Monomers | |
| Methyl Methacrylate (MMA) | 15 |
| Styrene (Sty) | 15 |
| Butyl Acrylate (BA) | 40 |
| 2-Hydroxyethyl Methacrylate (HEMA) | 30 |
| Solvent | |
| Methoxypropyl Acetate (MPA) | As required to achieve desired solids content |
| Initiator | |
| t-Amyl peroxy 2-ethyl hexanoate | 2-5 (based on total monomer weight) |
| Chain Transfer Agent | |
| 2-Mercaptoethanol | 1-3 (based on total monomer weight) |
Application in Polyurethane Synthesis
MPA is also a suitable solvent for the synthesis of polyurethane prepolymers and dispersions.[7] Its aprotic nature and lack of reactive hydroxyl groups prevent interference with the isocyanate-polyol reaction.[3] It effectively dissolves the polyol and isocyanate reactants, ensuring a homogeneous reaction environment.
General Experimental Protocol for Polyurethane Prepolymer Synthesis in Methoxypropyl Acetate
This protocol outlines the synthesis of an NCO-terminated polyurethane prepolymer using MPA as a solvent.
Materials:
-
Methoxypropyl Acetate (MPA)
-
Polyol (e.g., Polyester polyol, Polyether polyol)
-
Diisocyanate (e.g., Isophorone diisocyanate (IPDI), Hexamethylene diisocyanate (HDI))
-
Catalyst (optional, e.g., Dibutyltin dilaurate (DBTDL))
-
Nitrogen gas supply
-
Reaction flask with a condenser, mechanical stirrer, thermometer, and nitrogen inlet
Procedure:
-
Reactor Setup: Assemble the reaction flask as described for acrylic synthesis.
-
Reactant Charging: Charge the flask with the polyol and Methoxypropyl Acetate.
-
Dehydration: Heat the mixture under a nitrogen blanket (e.g., to 100-110°C) and apply a vacuum to remove any residual water from the polyol.
-
Cooling and Isocyanate Addition: Cool the mixture to the desired reaction temperature (typically 70-90°C). Slowly add the diisocyanate to the reactor under continuous stirring.
-
Reaction: Maintain the reaction temperature and continue stirring. Monitor the progress of the reaction by titrating for the isocyanate (NCO) content.
-
Completion: The reaction is considered complete when the NCO content reaches the theoretical value.
-
Cooling and Storage: Cool the prepolymer solution to room temperature and store it in a moisture-free container.
Quantitative Data for Polyurethane Prepolymer Formulation
The following table provides an example formulation for a polyurethane prepolymer.
| Component | Molar Ratio |
| Polyol (e.g., Polypropylene glycol, MW 2000) | 1.0 |
| Diisocyanate (e.g., Isophorone diisocyanate) | 2.0 |
| Solvent (Methoxypropyl Acetate) | To achieve desired viscosity/solids content |
| Catalyst (e.g., Dibutyltin dilaurate) | 0.01-0.05% (based on total reactant weight) |
Conclusion
Methoxypropyl acetate is a highly effective and versatile solvent for the synthesis of both acrylic and polyurethane polymers. Its excellent solvency, appropriate boiling point for typical reaction temperatures, and favorable safety profile make it a valuable component in the modern polymer chemist's toolkit. The provided protocols offer a foundational methodology for researchers to explore the use of MPA in their specific polymer synthesis applications.
References
- 1. rua.ua.es [rua.ua.es]
- 2. scribd.com [scribd.com]
- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 4. Effects of the Acrylic Polyol Structure and the Selectivity of the Employed Catalyst on the Performance of Two-component Aqueous Polyurethane Coatings | MDPI [mdpi.com]
- 5. poliuretanos.com.br [poliuretanos.com.br]
- 6. globalspec.com [globalspec.com]
- 7. wernerblank.com [wernerblank.com]
Application Notes and Protocols for Methoxypropyl Acetate in Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxypropyl acetate (B1210297) (MPA), also known as propylene (B89431) glycol monomethyl ether acetate (PGMEA), is a versatile, high-performance industrial solvent with a unique molecular structure containing both ether and ester functionalities.[1] This dual nature imparts both polar and non-polar characteristics, rendering it an effective solvent for a diverse range of substances, including polymers and resins.[1][2][3] With a moderate boiling point (146°C) and good miscibility with many organic solvents, MPA is emerging as a promising candidate in nanoparticle formulation, particularly in nanoprecipitation and emulsion-based techniques.[1] While its primary applications have been in the electronics and coatings industries, its utility in the synthesis and dispersion of nanoparticles for drug delivery and other advanced applications is an area of growing interest.[1][4][5]
These application notes provide an overview of the use of MPA in nanoparticle synthesis, offering detailed protocols for polymeric and metallic nanoparticles, a summary of key quantitative parameters, and a discussion of its potential roles in the synthesis process.
Physicochemical Properties of Methoxypropyl Acetate
A thorough understanding of the solvent's properties is crucial for its effective application in nanoparticle synthesis.
| Property | Value |
| Synonyms | PGMEA, 1-Methoxy-2-propyl acetate |
| Molecular Formula | C₆H₁₂O₃ |
| Molecular Weight | 132.16 g/mol |
| Boiling Point | 145-147 °C |
| Density | 0.965 - 0.970 g/cm³ at 20-25 °C |
| Solubility in Water | Limited |
| Miscibility | Good with most common organic solvents |
Application 1: Polymeric Nanoparticle Synthesis via Nanoprecipitation
The nanoprecipitation method, also known as solvent displacement, is a widely used technique for the fabrication of polymeric nanoparticles, particularly for the encapsulation of hydrophobic drugs. MPA's properties make it a suitable organic solvent for this process.
Generalized Protocol:
This protocol describes a generalized method for preparing polymeric nanoparticles where MPA can be employed as the organic solvent.
Materials:
-
Polymer (e.g., Poly(lactic-co-glycolic acid) - PLGA)
-
Active Pharmaceutical Ingredient (API)
-
Methoxypropyl Acetate (MPA)
-
Aqueous solution containing a surfactant (e.g., Polyvinyl alcohol - PVA, Poloxamer 188)
-
Purified water
Experimental Workflow for Polymeric Nanoparticle Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. bbrc.in [bbrc.in]
- 4. Exploring Various Techniques for the Chemical and Biological Synthesis of Polymeric Nanoparticles [mdpi.com]
- 5. Green biologically synthesized metal nanoparticles: biological applications, optimizations and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
Application of PGMEA in Photoresist Formulations for Lithography
Introduction
Propylene glycol monomethyl ether acetate (B1210297) (PGMEA), also known as 1-methoxy-2-propyl acetate, is a high-performance solvent integral to the microelectronics and semiconductor industries.[1] Its primary application is in photolithography, where it serves as the principal solvent in photoresist formulations.[1][2] Photoresists are light-sensitive materials used to create patterned coatings on substrates, a fundamental process in the fabrication of integrated circuits, microelectromechanical systems (MEMS), and other microdevices.[3][4]
PGMEA's prevalence stems from its excellent solvency for a wide range of photoresist components, including polymer resins, photoactive compounds (PACs), and photoacid generators (PAGs).[1][5] Its moderate evaporation rate is critical for forming uniform, defect-free films during the spin-coating process.[1] These characteristics ensure the precise and repeatable creation of intricate patterns on silicon wafers and other substrates.[3][6] This document provides detailed application notes and experimental protocols for the use of PGMEA-based photoresists in lithographic processes.
Role of PGMEA in Photoresist Formulations
PGMEA is the dominant solvent in many commercial photoresists, often comprising 55-85% of the total formulation.[1][5] Its key functions are:
-
Dissolving Components: It effectively dissolves the solid components of the photoresist, such as novolac or acrylate-based polymer resins and various photosensitive compounds, to create a homogenous liquid solution.[1][7]
-
Viscosity Control: The concentration of solids dissolved in PGMEA dictates the viscosity of the photoresist.[1][8] This is a critical parameter that, along with spin speed, determines the final thickness of the coated film.[9]
-
Film Formation: PGMEA's controlled evaporation rate allows the resist to spread evenly across the substrate during spin coating, resulting in a smooth and uniform film.[1][5]
-
Process Influence: The amount of residual PGMEA in the film after the initial coating and soft bake steps can influence the resist's photosensitivity, adhesion to the substrate, and the rate of development.[1][10]
Data Presentation: Properties and Compositions
Quantitative data related to PGMEA and typical photoresist formulations are summarized below for easy reference.
Table 1: Physical and Chemical Properties of PGMEA
| Property | Value | Reference |
| Chemical Formula | C₆H₁₂O₃ | [1][2] |
| Molecular Weight | 132.16 g/mol | [1] |
| Boiling Point | 146 °C | [1][2] |
| Density | 0.965 - 0.97 g/cm³ at 20-25 °C | [1][11] |
| Viscosity | 1.2 - 1.3 cP at 20-25 °C | [1][12][13] |
| Flash Point | 42 - 46 °C | [1][11] |
| Vapor Pressure | 3.8 - 5 hPa at 20 °C | [1][11] |
| Solubility in Water | 19.8 g/L at 20 °C | [1] |
Table 2: Example Composition of a PGMEA-Based Positive Photoresist
| Component | Function | Typical Weight % | Reference | | --- | --- | --- | | PGMEA | Solvent | 70 - 85% |[5] | | Novolac Resin | Polymer Binder / Film Former | 15 - 25% |[4][6] | | Diazonaphthoquinone (DNQ) | Photoactive Compound (PAC) | 3 - 5% |[5][7] | | Additives | Adhesion promoters, surfactants | < 1% |[5] |
Table 3: Generic Process Parameters for PGMEA-Based Photoresists
| Process Step | Parameter | Typical Range |
| Spin Coating Speed | Rotations Per Minute (RPM) | 1000 - 4000 RPM |
| Resulting Film Thickness | Micrometers (µm) | 1 - 5 µm |
| Soft Bake | Temperature & Time | 90-115°C for 60-240 seconds |
| Exposure Dose (i-line) | Millijoules/cm² (mJ/cm²) | 100 - 300 mJ/cm² |
| Post-Exposure Bake (PEB) | Temperature & Time | 100-130°C for 60-120 seconds |
| Development | Time | 30 - 60 seconds |
Note: These are representative values. Actual parameters must be optimized for the specific photoresist, equipment, and desired outcome.
Experimental Protocols
The following sections provide detailed methodologies for the key steps in a standard photolithography process using a PGMEA-based photoresist.
Proper substrate preparation is essential for ensuring good photoresist adhesion and minimizing defects.[1][9]
-
Cleaning: Begin with a thorough cleaning of the substrate (e.g., silicon wafer) to remove organic and particulate contamination. Standard procedures like an RCA clean or sonication in acetone (B3395972) followed by isopropanol (B130326) are common.[14]
-
Dehydration Bake: Bake the substrate on a hotplate at a minimum of 150°C for 5 minutes or in a convection oven at 200°C for 30 minutes to remove adsorbed moisture from the surface.[9][14]
-
Adhesion Promotion: For oxidic surfaces like silicon dioxide, apply an adhesion promoter. The most common method is vapor priming with hexamethyldisilazane (B44280) (HMDS), which renders the surface hydrophobic.[9][14]
Spin coating is the standard method for applying a uniform layer of photoresist.[9][15]
-
Dispense: Place the prepared substrate on the spin coater chuck. Dispense a small puddle of the PGMEA-based photoresist onto the center of the substrate.[16]
-
Spread Cycle: Initiate a low-speed spin (e.g., 500 RPM for 5-10 seconds) to allow the resist to spread evenly across the substrate.[17]
-
Spin Cycle: Ramp up the spin speed to the desired final RPM (e.g., 3000 RPM) and hold for 30-60 seconds. The final film thickness is primarily determined by the resist's viscosity and this spin speed.[9][17] Higher speeds result in thinner films.
-
Edge Bead Removal (Optional): While spinning at a low to medium speed, dispense a stream of PGMEA at the edge of the substrate to remove the thickened bead of resist that forms there.[13][17]
The soft bake step removes a significant portion of the PGMEA solvent from the photoresist film, solidifying it.[1] After spin coating, the film may contain 20-40% residual PGMEA.[18]
-
Baking: Place the coated substrate on a precisely leveled hotplate set to the recommended soft bake temperature (typically 90-115°C).[18]
-
Duration: Bake for the specified time, often around 60 seconds per micrometer of film thickness.[18] For example, a 2 µm film might be baked at 100°C for 2 minutes.
-
Cooling: After baking, allow the substrate to cool to room temperature before proceeding.
The photoresist is exposed to UV light through a photomask, which transfers the pattern.[3]
-
Alignment and Exposure: Place the substrate in a mask aligner or stepper. Expose the photoresist with the appropriate dose of UV radiation (e.g., i-line at 365 nm). The required dose depends on the resist's sensitivity and thickness.[1]
-
Post-Exposure Bake (PEB): For chemically amplified resists (CARs), a PEB is a critical step.[1] This bake (typically 100-130°C for 60-120 seconds) drives the catalytic reaction initiated by the photoacid generator during exposure.[19] This step is also used in some negative resists to initiate cross-linking.[19]
The development step selectively removes either the exposed (positive resist) or unexposed (negative resist) portions of the film.[3]
-
Development: Immerse the substrate in a suitable developer solution. For common positive resists, this is an aqueous alkaline developer such as a tetramethylammonium (B1211777) hydroxide (B78521) (TMAH)-based solution.[1] For some negative resists like SU-8, PGMEA itself can be used as the developer.[1][20] Agitate gently for 30-60 seconds.[16]
-
Rinsing: Immediately after development, rinse the substrate thoroughly with deionized (DI) water for at least 30 seconds to stop the development process.[16]
-
Drying: Dry the substrate using a stream of filtered nitrogen gas.
Visualizations
Caption: Key components of a PGMEA-based photoresist and their roles.
Caption: Step-by-step workflow for a typical photolithography process.
Caption: Logic diagram showing how PGMEA concentration affects film thickness.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. Photolithography - Wikipedia [en.wikipedia.org]
- 4. Chemistry of photolithography - Wikipedia [en.wikipedia.org]
- 5. microchemicals.com [microchemicals.com]
- 6. dakenchem.com [dakenchem.com]
- 7. 1. What are photoresists composed of, and how do they work? - Allresist EN [allresist.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Lithography Process Overview [imicromaterials.com]
- 10. web.mit.edu [web.mit.edu]
- 11. PGMEA MicroChemicals GmbH [microchemicals.com]
- 12. CN101144979A - Solvent for photoresist and photoresist composition for slit coating using the same - Google Patents [patents.google.com]
- 13. US6682876B2 - Thinner composition and method of stripping a photoresist using the same - Google Patents [patents.google.com]
- 14. microfab.chem.iastate.edu [microfab.chem.iastate.edu]
- 15. azonano.com [azonano.com]
- 16. Photoresist Photolithography Process [cleanroom.byu.edu]
- 17. cns1.rc.fas.harvard.edu [cns1.rc.fas.harvard.edu]
- 18. research.engineering.ucdavis.edu [research.engineering.ucdavis.edu]
- 19. microchemicals.com [microchemicals.com]
- 20. Developer options for spin-on photosensitive materials - Brewer Science [brewerscience.com]
Methoxypropyl Acetate: A Versatile and Sustainable Medium for Organic Synthesis
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Methoxypropyl acetate (B1210297) (MPA), also known as propylene (B89431) glycol monomethyl ether acetate (PGMEA), is an organic solvent increasingly recognized for its favorable safety and environmental profile, making it a compelling alternative to more hazardous traditional solvents in organic synthesis.[1][2] Its unique molecular structure, containing both ether and ester functional groups, imparts excellent solvency for a wide range of polar and non-polar substances.[1][3] This document provides detailed application notes, experimental protocols, and comparative data to guide researchers in utilizing MPA as a reaction medium.
Physicochemical Properties and Comparative Data
MPA's physical and chemical properties make it a suitable candidate for a variety of organic reactions. It is a clear, colorless liquid with a mild, fruity odor, and is miscible with most common organic solvents but has limited miscibility with water.[4][5] A summary of its key properties in comparison to other common laboratory solvents is provided in Table 1.
Table 1: Comparative Physicochemical Properties of Methoxypropyl Acetate and Other Common Solvents
| Property | Methoxypropyl Acetate (MPA) | Toluene | Tetrahydrofuran (THF) | Acetonitrile | Dimethylformamide (DMF) |
| CAS Number | 108-65-6[4] | 108-88-3 | 109-99-9 | 75-05-8 | 68-12-2 |
| Molecular Formula | C₆H₁₂O₃[6] | C₇H₈ | C₄H₈O | C₂H₃N | C₃H₇NO |
| Molecular Weight ( g/mol ) | 132.16[6] | 92.14 | 72.11 | 41.05 | 73.09 |
| Boiling Point (°C) | 146[3] | 111 | 66 | 82 | 153 |
| Melting Point (°C) | -67[2] | -95 | -108.4 | -45 | -61 |
| Flash Point (°C) | 42[5] | 4 | -14 | 2 | 58 |
| Density (g/cm³ at 20°C) | 0.965[5] | 0.867 | 0.889 | 0.786 | 0.944 |
| Solubility in Water | Limited[4] | Insoluble | Miscible | Miscible | Miscible |
Applications in Organic Synthesis
While extensively used in the coatings and electronics industries, MPA's application in mainstream organic synthesis, particularly in drug development, is an area of growing interest.[1][7] Its low toxicity and favorable environmental profile present it as a "greener" alternative to solvents like DMF and other glycol ethers.[1] One documented application is in the synthesis of "chemically clean" silver nanoparticles via pulsed laser ablation, where MPA serves as both the formation and dispersion medium.[1]
Experimental Protocols
Protocol 1: Continuous Synthesis of Methoxypropyl Acetate via Esterification
This protocol describes a continuous process for the synthesis of MPA, which can be adapted for laboratory or pilot-scale production.[8][9]
Materials and Equipment:
-
Propylene glycol methyl ether (PGME)
-
Acetic acid (AA)
-
Solid acid catalyst (e.g., Amberlyst-15)[8]
-
Azeotropic agent (e.g., toluene)
-
Two continuous fixed-bed reactors
-
Preheating system
-
Azeotropic distillation column
-
Rectification column
-
Pumps and flow controllers
Procedure:
-
Catalyst Bed Preparation: Pack the two fixed-bed reactors with the solid acid catalyst.[1]
-
Feed Preparation: Pre-heat the PGME and acetic acid raw materials to the desired reaction temperature (e.g., 90-120 °C).[1]
-
First Esterification Stage: Continuously pump the preheated PGME and acetic acid (molar ratios can be varied, e.g., 1:1 to 1.5:1) into the first fixed-bed reactor.[1]
-
Water Removal: Introduce an azeotropic agent to continuously remove the water generated during the esterification via azeotropic distillation.[1]
-
Second Esterification Stage: Feed the output from the first reactor and the bottom product from the azeotropic distillation column into the second fixed-bed reactor to further drive the reaction toward completion.[1]
-
Purification: The final product stream is fed into a rectification column to separate the MPA from unreacted starting materials and any byproducts. The unreacted PGME and acetic acid can be recycled back into the feed stream.[1][8]
Table 2: Illustrative Reaction Parameters for Continuous MPA Synthesis
| Parameter | Value/Range | Reference |
| Catalyst | Amberlyst-15 | [10] |
| Reaction Temperature | 70 - 150 °C | [9] |
| PGME:AA Molar Ratio | 1:1 to 1.5:1 | [1] |
| Catalyst Loading | 10 wt% | [11] |
| Conversion | Up to 99% | [11] |
Protocol 2: Synthesis of Silver Nanoparticles in Methoxypropyl Acetate
This protocol outlines the synthesis of silver nanoparticles directly in MPA without the use of chemical reducing agents.[1]
Materials and Equipment:
-
High-purity silver target
-
Methoxypropyl acetate (MPA)
-
Glass vessel
-
Pulsed laser system (e.g., Nd:YAG)
-
Magnetic stirrer (optional)
Procedure:
-
Preparation: Place the silver target at the bottom of the glass vessel.
-
Solvent Addition: Add a sufficient volume of MPA to the vessel to cover the silver target by several millimeters.[1]
-
Laser Ablation: Focus the pulsed laser beam onto the surface of the silver target submerged in MPA. The laser energy ablates the metal, ejecting silver atoms and clusters into the solvent.[1]
-
Nanoparticle Formation: The ablated silver species nucleate and grow within the MPA to form nanoparticles. The solvent acts as a medium for both their formation and dispersion. Gentle stirring may be applied to ensure a homogenous suspension.[1]
-
Post-Irradiation (Optional): For improved monodispersity, the resulting colloidal solution can be subjected to an additional laser irradiation treatment.[1]
-
Characterization: Analyze the synthesized silver nanoparticles using techniques such as UV-Vis spectroscopy for optical properties and Transmission Electron Microscopy (TEM) for size, shape, and dispersion.[1]
Visualizing Workflows and Processes
Diagram 1: Continuous Synthesis of Methoxypropyl Acetate
Caption: Workflow for the continuous synthesis of MPA.
Diagram 2: Evaluation of MPA as a Reaction Solvent
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Methoxypropyl Acetate – keytonenergy [keytonenergy.com]
- 3. Reactive Distillation for the Production of Methoxy Propyl Acetate: Experiments and Simulation (2017) | Shambala Gadekar-Shinde | 18 Citations [scispace.com]
- 4. solventis.net [solventis.net]
- 5. datapdf.com [datapdf.com]
- 6. recochem.com [recochem.com]
- 7. METHOXY PROPYL ACETATE Manufacturer, Supplier, Exporter [somu-group.com]
- 8. specialchem.com [specialchem.com]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajms.iq [ajms.iq]
- 11. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of 2-Methoxypropyl Acetate using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a detailed protocol for the qualitative and quantitative analysis of 2-methoxypropyl acetate (B1210297) (CAS No. 70657-70-4) in various sample matrices. The methodology utilizes a robust Gas Chromatography-Mass Spectrometry (GC-MS) system, providing high sensitivity and selectivity. This protocol is designed for researchers, scientists, and professionals in drug development and quality control who require accurate determination of 2-methoxypropyl acetate.
Introduction
2-Methoxypropyl acetate is a beta-isomer of propylene (B89431) glycol methyl ether acetate (PGMEA) and serves as a solvent in numerous industrial applications.[1] Its analysis is crucial for quality control, environmental monitoring, and safety assessment. Gas chromatography coupled with mass spectrometry (GC-MS) is a preferred analytical technique for volatile compounds like 2-methoxypropyl acetate due to its excellent separation capabilities and definitive identification power.[1] This document provides a comprehensive protocol for the GC-MS analysis of 2-methoxypropyl acetate, including sample preparation, instrument parameters, and data analysis.
Experimental Protocol
Sample Preparation
The appropriate sample preparation method will depend on the sample matrix. For liquid samples where 2-methoxypropyl acetate is a major component, a simple dilution with a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) is sufficient. For trace-level analysis in complex matrices, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary.
Liquid Sample Dilution Protocol:
-
Pipette 1.0 mL of the sample into a 10 mL volumetric flask.
-
Dilute to the mark with dichloromethane.
-
Mix thoroughly.
-
Transfer an aliquot to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended. Optimization may be required based on the specific instrumentation and analytical goals. A polar capillary column is advised for optimal separation from potential impurities like its isomer, 1-methoxy-2-propyl acetate, and the precursor, 2-methoxy-1-propanol.
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar polar column |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | - Initial Temperature: 50 °C, hold for 2 minutes- Ramp: 10 °C/min to 180 °C- Hold: 5 minutes at 180 °C |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | m/z 35-200 |
| Scan Mode | Full Scan |
Data Presentation
The analysis of a standard solution of 2-methoxypropyl acetate under the conditions described above is expected to yield the following results. Note that the retention time is an estimate and may vary depending on the specific instrument and column conditions. The mass spectral data is based on the known fragmentation patterns of its isomer, 1-methoxy-2-propyl acetate, as a direct spectrum for 2-methoxypropyl acetate is not widely available in public databases.
| Analyte | CAS Number | Molecular Formula | Molecular Weight | Expected Retention Time (min) | Key Mass-to-Charge Ratios (m/z) |
| 2-Methoxypropyl acetate | 70657-70-4 | C₆H₁₂O₃ | 132.16 | ~ 8.5 | 43, 58, 72, 87, 101, 117 |
Note: The mass spectrum of the isomeric compound 1-methoxy-2-propyl acetate is available in the NIST database and can be used as a reference for identifying characteristic fragment ions.
Experimental Workflow
References
Methoxypropyl Acetate: A Versatile Solvent for Resins and Polymers in Research and Development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxypropyl acetate (B1210297) (MPA), also known as propylene (B89431) glycol monomethyl ether acetate (PGMEA), is a medium-volatility, colorless, and slightly hygroscopic liquid with a mild, fruity odor.[1][2] Its unique chemical structure, containing both an ether and an ester group, imparts excellent solvency for a wide range of substances, including numerous natural and synthetic resins and polymers.[2][3] This makes it a valuable solvent in various industrial and research applications, from coatings and printing inks to pharmaceutical formulations.[3][4][5] For researchers and professionals in drug development, MPA offers a compelling profile due to its good solvency, miscibility with many organic solvents, and established use in the synthesis of active pharmaceutical ingredients (APIs) and the development of drug delivery systems.[6]
These application notes provide detailed information on the properties of methoxypropyl acetate, its application in dissolving various resins and polymers, and experimental protocols relevant to research and drug development.
Physicochemical Properties of Methoxypropyl Acetate
A summary of the key physical and chemical properties of methoxypropyl acetate is presented in Table 1. Understanding these properties is crucial for its effective and safe use in the laboratory.
| Property | Value | Reference(s) |
| Chemical Formula | C6H12O3 | [3] |
| Molecular Weight | 132.16 g/mol | [3] |
| Appearance | Clear, colorless liquid | [2] |
| Odor | Mild, fruity | [2] |
| Boiling Point | 145-146 °C | [3] |
| Melting Point | -87 °C | [3] |
| Flash Point | 45 °C | [2] |
| Density | 0.970 g/mL at 25 °C | [3] |
| Water Solubility | 19.8 g/L at 25 °C | [3] |
| Miscibility | Freely miscible with most common organic solvents | [3] |
Solubility of Resins and Polymers in Methoxypropyl Acetate
Methoxypropyl acetate is an effective solvent for a wide array of polymers and resins, including but not limited to:
-
Acrylic resins[3]
-
Alkyd resins[3]
-
Cellulose acetate[3]
-
Epoxy resins[3]
-
Nitrocellulose[3]
-
Polyesters[3]
-
Polyurethanes[3]
-
Vinyl resins[3]
Predicting Solubility using Hansen Solubility Parameters
While extensive quantitative solubility data (e.g., in g/100mL) is not always readily available, the Hansen Solubility Parameters (HSP) provide a powerful tool for predicting the solubility of a polymer in a solvent. The principle is that substances with similar HSP values are more likely to be miscible. The total Hansen parameter (δt) is composed of three components: δD (dispersion), δP (polar), and δH (hydrogen bonding).
The distance (Ra) between the HSP of a solvent and a polymer can be calculated using the following equation:
Ra² = 4(δD_solvent - δD_polymer)² + (δP_solvent - δP_polymer)² + (δH_solvent - δH_polymer)²
A smaller Ra value indicates a higher likelihood of solubility. Table 2 provides the Hansen Solubility Parameters for methoxypropyl acetate and a selection of common polymers.
| Substance | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| Methoxypropyl Acetate | 15.6 | 5.3 | 8.8 |
| Polymethyl Methacrylate (PMMA) | 18.6 | 10.5 | 5.1 |
| Polystyrene (PS) | 18.5 | 4.5 | 2.9 |
| Polyvinyl Chloride (PVC) | 19.2 | 7.9 | 3.4 |
| Poly(lactic-co-glycolic acid) (PLGA) | 18.6 | 14.1 | 5.1 |
Note: HSP values can vary slightly depending on the source and measurement technique.
Experimental Protocols
The following protocols provide detailed methodologies for utilizing methoxypropyl acetate to dissolve resins and polymers for common research and development applications.
Protocol 1: General Procedure for Dissolving a Polymer in Methoxypropyl Acetate
This protocol outlines a general method for preparing a polymer solution.
Materials:
-
Methoxypropyl acetate (MPA)
-
Polymer of interest (e.g., PMMA, PS, etc.)
-
Glass vial or beaker
-
Magnetic stirrer and stir bar
-
Balance
Procedure:
-
Weighing: Accurately weigh the desired amount of the polymer and transfer it to the glass vial or beaker.
-
Solvent Addition: Add the calculated volume of methoxypropyl acetate to the container.
-
Dissolution: Place the container on the magnetic stirrer and add a stir bar. Start stirring at a moderate speed.
-
Observation: Continue stirring until the polymer is completely dissolved. The time required for complete dissolution will depend on the polymer's molecular weight, concentration, and the stirring speed. Gentle heating (e.g., to 40-50 °C) can be used to accelerate the dissolution of some polymers, but caution should be exercised due to the flammability of MPA.
-
Storage: Once dissolved, store the polymer solution in a tightly sealed container to prevent solvent evaporation.
Caption: A general workflow for dissolving polymers in methoxypropyl acetate.
Protocol 2: Preparation of a Polyurethane Coating Solution
This protocol is adapted from a patent for preparing a polyurethane-based coating, a common application for MPA.
Materials:
-
Polyol (e.g., polyester (B1180765) polyol or polyether polyol)
-
Diisocyanate (e.g., isophorone (B1672270) diisocyanate, hexamethylene diisocyanate)
-
Methoxypropyl acetate (MPA)
-
Catalyst (e.g., dibutyltin (B87310) dilaurate), if required
-
Reaction vessel with a stirrer, thermometer, and nitrogen inlet
-
Heating mantle
Procedure:
-
Reactor Setup: Set up the reaction vessel with the stirrer, thermometer, and a nitrogen inlet to maintain an inert atmosphere.
-
Charge Polyol and Solvent: Charge the polyol and methoxypropyl acetate into the reaction vessel.
-
Heating and Inerting: Start stirring and begin purging the vessel with nitrogen. Heat the mixture to the desired reaction temperature (e.g., 70-80 °C).
-
Isocyanate Addition: Slowly add the diisocyanate to the reaction mixture. The addition should be controlled to manage the exothermic reaction.
-
Reaction: Maintain the reaction temperature and continue stirring. Monitor the progress of the reaction by measuring the isocyanate (NCO) content at regular intervals using a standard titration method.
-
Completion: The reaction is considered complete when the desired NCO content is reached.
-
Cooling and Storage: Cool the resulting polyurethane solution to room temperature and store it in a sealed, moisture-proof container.
Protocol 3: Preparation of PLGA Microparticles for Drug Delivery (Conceptual Protocol)
This protocol outlines a conceptual procedure for preparing drug-loaded poly(lactic-co-glycolic acid) (PLGA) microparticles using an oil-in-water (O/W) solvent evaporation method, where MPA could be used as the organic solvent.
Materials:
-
PLGA (Poly(lactic-co-glycolic acid))
-
Active Pharmaceutical Ingredient (API)
-
Methoxypropyl acetate (MPA)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in water)
-
Homogenizer or sonicator
-
Magnetic stirrer and stir plate
-
Centrifuge and centrifuge tubes
Procedure:
-
Organic Phase Preparation: Dissolve the PLGA and the API in methoxypropyl acetate to form the organic phase (oil phase).
-
Emulsification: Add the organic phase to the aqueous PVA solution. Emulsify the mixture using a high-speed homogenizer or sonicator to form an oil-in-water emulsion. The size of the resulting microparticles will be influenced by the homogenization speed and time.
-
Solvent Evaporation: Transfer the emulsion to a larger beaker and stir at room temperature for several hours to allow the methoxypropyl acetate to evaporate. This will cause the PLGA to precipitate and form solid microparticles.
-
Microparticle Collection: Collect the hardened microparticles by centrifugation.
-
Washing: Wash the collected microparticles several times with deionized water to remove any residual PVA and unencapsulated API.
-
Lyophilization: Freeze-dry (lyophilize) the washed microparticles to obtain a free-flowing powder.
-
Characterization: Characterize the prepared microparticles for size, morphology, drug loading, and encapsulation efficiency.
Role of Methoxypropyl Acetate in Drug Formulation and Delivery
In the context of drug development, solvents play a critical role in the formulation of various dosage forms, particularly for poorly water-soluble drugs. Methoxypropyl acetate can be a valuable tool for formulators due to its ability to dissolve a wide range of APIs and biodegradable polymers used in controlled-release drug delivery systems.
Caption: The role of a solvent like MPA in the formulation of a polymer-based drug delivery system.
The use of biodegradable polymers like PLGA allows for the sustained release of the encapsulated drug over a desired period. The choice of solvent is critical as it influences the solubility of both the drug and the polymer, the stability of the formulation, and the characteristics of the final drug delivery system, such as particle size and drug release profile. While solvents like dichloromethane (B109758) have been traditionally used, there is a growing interest in less hazardous alternatives, making solvents with a favorable toxicological profile like MPA attractive for consideration in pharmaceutical development.[7]
Safety and Handling
Methoxypropyl acetate is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
Methoxypropyl acetate is a versatile and effective solvent with broad applicability in dissolving a wide range of resins and polymers. Its excellent solvency, miscibility with organic solvents, and established use in various industries, including pharmaceuticals, make it a valuable tool for researchers, scientists, and drug development professionals. The provided protocols and data offer a starting point for utilizing MPA in various laboratory applications, from creating polymer solutions and coatings to the formulation of advanced drug delivery systems. As with any chemical, proper safety precautions should always be followed when handling methoxypropyl acetate.
References
Protocols for silver nanoparticle synthesis using Methoxypropyl acetate
Application Notes & Protocols for Silver Nanoparticle Synthesis
Topic: Protocols for Silver Nanoparticle Synthesis Using Methoxypropyl Acetate (B1210297)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The synthesis of silver nanoparticles (AgNPs) using methoxypropyl acetate is not a widely documented method in peer-reviewed literature. The following protocols are generalized from standard chemical reduction techniques in organic solvents and are intended to serve as a foundational guide for research and development. Optimization of the described parameters will be necessary to achieve desired nanoparticle characteristics.
Introduction
Silver nanoparticles are of significant interest in drug development and various scientific fields due to their unique antimicrobial, optical, and catalytic properties.[1] Their synthesis is most commonly achieved through the chemical reduction of a silver salt, a process involving a silver precursor, a reducing agent, and a stabilizing (capping) agent to control particle growth and prevent aggregation.[1][2] While aqueous synthesis routes are common, organic solvents are often employed to achieve different nanoparticle sizes, shapes, and surface chemistries.
This document provides a detailed protocol for a potential synthesis of silver nanoparticles using methoxypropyl acetate as the solvent medium. Methoxypropyl acetate is a non-polar solvent, and this protocol adapts the principles of the polyol process, where a high-boiling point organic solvent is used in conjunction with a reducing agent and a polymer stabilizer.[2][3]
Generalized Synthesis Protocol
This protocol describes the synthesis of silver nanoparticles via the chemical reduction of silver nitrate (B79036) (AgNO₃) in methoxypropyl acetate, using ethylene (B1197577) glycol as a reducing agent and polyvinylpyrrolidone (B124986) (PVP) as a stabilizing agent.
Materials and Reagents
| Material/Reagent | Grade | Supplier (Example) |
| Methoxypropyl acetate | Anhydrous, ≥99.5% | Sigma-Aldrich |
| Silver Nitrate (AgNO₃) | ≥99.0% | Sigma-Aldrich |
| Ethylene Glycol (EG) | Anhydrous, 99.8% | Sigma-Aldrich |
| Polyvinylpyrrolidone (PVP) | MW ≈ 55,000 | Sigma-Aldrich |
| Acetone (B3395972) | ACS Reagent, ≥99.5% | Fisher Scientific |
| Deionized Water | 18.2 MΩ·cm | - |
| Ethanol (B145695) | 200 Proof, Anhydrous | - |
Experimental Procedure
-
Preparation of Stock Solutions:
-
PVP Solution: In a 100 mL three-neck round-bottom flask, dissolve a specific amount of PVP (e.g., 0.89 g) in 25 mL of methoxypropyl acetate.
-
Silver Nitrate Solution: In a separate vial, dissolve a specific amount of AgNO₃ (e.g., 0.25 g) in 10 mL of ethylene glycol. Gentle heating may be required for full dissolution. Note: Silver nitrate has poor solubility in many organic solvents; dissolving it in the reducing agent (ethylene glycol) first is a common strategy in polyol synthesis.[4][5]
-
-
Reaction Setup:
-
Place the three-neck flask containing the PVP solution in a heating mantle equipped with a magnetic stirrer.
-
Insert a condenser into the central neck of the flask and a thermometer or thermocouple into another neck to monitor the reaction temperature. The third neck can be sealed or used for injection.
-
Begin stirring the PVP solution at a moderate speed (e.g., 300 rpm).
-
-
Synthesis Reaction:
-
Heat the PVP solution to the desired reaction temperature (e.g., 120°C).[6]
-
Once the temperature is stable, rapidly inject the AgNO₃/ethylene glycol solution into the hot PVP solution using a syringe.
-
Observe the solution for a color change, which typically progresses from colorless to yellow, then to a darker reddish-brown, indicating the nucleation and growth of silver nanoparticles.[2]
-
Allow the reaction to proceed at the set temperature for a specific duration (e.g., 1-2 hours) to ensure the complete reduction of the silver precursor.
-
-
Isolation and Purification of Nanoparticles:
-
After the reaction is complete, cool the flask to room temperature.
-
Transfer the colloidal solution to centrifuge tubes.
-
Add an excess of acetone (typically 3-5 times the volume of the colloid) to precipitate the silver nanoparticles.
-
Centrifuge the mixture at a high speed (e.g., 10,000 rpm) for 20-30 minutes.
-
Discard the supernatant and re-disperse the nanoparticle pellet in a small amount of ethanol to wash away residual reactants.
-
Repeat the centrifugation and washing steps two more times.
-
After the final wash, dry the purified silver nanoparticle pellet in a vacuum oven at a low temperature (e.g., 40-50°C).
-
Quantitative Data and Parameters
The size, shape, and stability of the synthesized silver nanoparticles are highly dependent on the reaction parameters.[7] The following tables summarize typical ranges for these parameters based on literature for similar chemical reduction methods. These values can be used as a starting point for optimization.
Table 1: Reagent Concentrations and Ratios
| Parameter | Typical Range | Effect on Nanoparticles |
| AgNO₃ Concentration | 0.01 M - 0.25 M | Higher concentration can lead to larger particles or aggregation.[6] |
| PVP Concentration | 0.02 M - 0.1 M | Acts as a stabilizer; higher concentrations can lead to smaller, more uniform particles.[8][9] |
| Molar Ratio (PVP:AgNO₃) | 1:1 to 10:1 | A critical parameter for controlling particle shape and preventing aggregation.[10] |
| Reducing Agent Conc. | Varies | Affects the rate of reduction; faster reduction can lead to smaller nuclei. |
Table 2: Reaction Conditions and Resulting Nanoparticle Characteristics
| Parameter | Typical Range | Effect on Nanoparticles |
| Reaction Temperature | 100°C - 160°C | Higher temperatures increase the reduction rate, often resulting in smaller, more uniform particles.[5] |
| Reaction Time | 30 min - 3 hours | Affects the completeness of the reaction and particle growth. |
| Stirring Speed | 200 - 500 rpm | Ensures uniform heat and mass transfer. |
| Resulting NP Size | 5 nm - 100 nm | Dependent on the combination of all above parameters.[8] |
Characterization of Synthesized Silver Nanoparticles
Proper characterization is essential to confirm the synthesis and determine the properties of the AgNPs.
Table 3: Characterization Techniques
| Technique | Purpose | Expected Results |
| UV-Visible Spectroscopy | To confirm the formation of AgNPs and assess their stability. | A characteristic Surface Plasmon Resonance (SPR) peak between 400-450 nm for spherical nanoparticles.[11][12] |
| Transmission Electron Microscopy (TEM) | To determine the size, shape, and morphology of the nanoparticles. | Provides direct visualization of the nanoparticles, allowing for measurement of their dimensions and assessment of their shape (e.g., spherical, cubic).[8] |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and size distribution of the nanoparticles in a colloidal suspension. | Gives an indication of the average particle size and the degree of polydispersity. |
| X-Ray Diffraction (XRD) | To determine the crystalline structure of the nanoparticles. | Peaks corresponding to the face-centered cubic (fcc) structure of metallic silver confirm the successful reduction to Ag(0).[6] |
Visualizations
General Mechanism of Nanoparticle Formation
The chemical reduction process for synthesizing silver nanoparticles involves the reduction of silver ions (Ag⁺) to silver atoms (Ag⁰), followed by nucleation and subsequent growth into larger particles. A stabilizing agent adsorbs onto the surface of the growing nanoparticles to prevent aggregation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of silver nanoparticles: chemical, physical and biological methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silver nitrate - Wikipedia [en.wikipedia.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Silver nanoparticles: synthesis, characterisation and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plant-Mediated Synthesis of Silver Nanoparticles and Their Stabilization by Wet Stirred Media Milling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. protocols.io [protocols.io]
- 12. pubs.acs.org [pubs.acs.org]
Methoxypropyl Acetate: A Versatile Dispersion Medium for Advanced Nanomaterials
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Methoxypropyl acetate (B1210297) (PMA), also known as propylene (B89431) glycol monomethyl ether acetate (PGMEA), is a versatile organic solvent with a unique combination of ether and ester functionalities.[1] This dual nature imparts both polar and non-polar characteristics, making it an effective solvent for a wide range of materials, including polymers and resins.[1] While traditionally used in the electronics and coatings industries, its favorable properties, such as a moderate boiling point (146°C), good miscibility with many organic solvents, and low toxicity compared to other glycol ethers, are making it an increasingly attractive candidate for the synthesis and dispersion of nanomaterials in pharmaceutical and biomedical research.[1][2]
This document provides detailed application notes and experimental protocols for utilizing methoxypropyl acetate as a dispersion medium for various nanomaterials relevant to drug delivery and other advanced applications.
Key Applications in Nanomaterial Dispersion
Methoxypropyl acetate's properties make it suitable for several key stages of nanomaterial processing:
-
Nanoparticle Synthesis: As a solvent in nanoprecipitation and emulsion-based methods for creating polymeric nanoparticles.[1]
-
Nanoparticle Dispersion: For the effective de-agglomeration and stabilization of nanoparticle powders for subsequent formulation and characterization.[1]
-
"Chemically Clean" Nanoparticle Production: As a medium for techniques like pulsed laser ablation in liquid (PLAL) to synthesize nanoparticles free from chemical reducing agents or surfactants.[2]
Quantitative Data on Nanoparticle Dispersion
While specific quantitative data for every nanomaterial in methoxypropyl acetate is application-dependent and requires experimental optimization, the following tables summarize the expected influence of key parameters on the quality of the nanoparticle dispersion.
Table 1: Influence of Formulation Parameters on Nanoparticle Size and Stability
| Parameter | Effect on Nanoparticle Size | Effect on Stability (Polydispersity Index - PDI) | General Recommendation |
| Nanomaterial Concentration | Increasing concentration can lead to larger particle sizes due to increased aggregation. | Higher concentrations can increase PDI, indicating a broader size distribution. | Start with low concentrations and gradually increase to the desired level while monitoring size and PDI. |
| Polymer/Stabilizer Concentration | Higher concentrations of stabilizing polymers generally lead to smaller, more stable nanoparticles. | Optimal stabilizer concentration results in a low PDI. | Titrate the stabilizer concentration to find the optimal ratio relative to the nanomaterial concentration. |
| Sonication Time & Power | Increased sonication time and power generally decrease the size of agglomerates. | Over-sonication can lead to particle degradation and an increase in PDI. | Optimize sonication parameters for each specific nanomaterial to achieve the smallest size without causing damage.[1] |
| Solvent (PMA) Purity | Impurities can act as nucleation sites or interfere with stabilizing agents, affecting size and stability. | High purity is crucial for reproducible results and low PDI. | Use high-purity, anhydrous methoxypropyl acetate for all preparations. |
Table 2: Characterization Parameters for Nanomaterial Dispersions in Methoxypropyl Acetate
| Characterization Technique | Parameter Measured | Importance in Drug Delivery |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter, Polydispersity Index (PDI), Zeta Potential | Crucial for predicting in vivo behavior, stability, and cellular uptake.[3] |
| Transmission Electron Microscopy (TEM) | Particle Size, Morphology, and Aggregation State | Provides direct visualization of the nanoparticles to confirm size and shape.[2] |
| UV-Vis Spectroscopy | Surface Plasmon Resonance (for metallic NPs), Drug Loading | Confirms nanoparticle formation and can be used to quantify encapsulated therapeutic agents.[2] |
| Nanoparticle Tracking Analysis (NTA) | Particle Size Distribution and Concentration | Offers a complementary method to DLS for size analysis and provides particle concentration. |
Experimental Protocols
The following are detailed protocols for common procedures involving methoxypropyl acetate as a dispersion medium.
Protocol 1: Dispersion of Nanoparticle Powders using Sonication
This protocol describes a standard method for dispersing commercially available or previously synthesized nanoparticle powders into methoxypropyl acetate.
Materials:
-
Nanoparticle powder (e.g., PLGA, silica, metal oxides)
-
Methoxypropyl acetate (PMA), high-purity
-
Optional: Stabilizing agent (e.g., polyvinylpyrrolidone (B124986) (PVP), oleic acid)
-
Glass vials
-
Probe or bath sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of nanoparticle powder into a clean, dry glass vial.
-
Pre-wetting: Add a small amount of PMA to the powder to create a paste. Gently mix with a spatula to ensure all the powder is wetted.
-
Addition of Dispersion Medium: Add the remaining volume of PMA to the vial to achieve the final desired concentration.[1]
-
Optional Stabilizer: If a stabilizer is required to prevent re-aggregation, add it to the dispersion at the desired concentration.[1]
-
Sonication: Disperse the nanoparticles using a probe or bath sonicator.[1]
-
Probe Sonication: Immerse the sonicator tip into the dispersion, ensuring it does not touch the vial walls. Use pulsed sonication in an ice bath to prevent overheating.
-
Bath Sonication: Place the vial in a bath sonicator filled with water and ice.
-
-
Optimization: The duration and power of sonication should be optimized for each specific nanomaterial system to achieve a stable, monodisperse suspension.[1]
-
Characterization: Characterize the final dispersion for particle size, PDI, and morphology using appropriate techniques (see Table 2).[1]
Diagram 1: General Workflow for Dispersing Nanoparticle Powders
Caption: A general workflow for the dispersion of nanoparticle powders in methoxypropyl acetate.
Protocol 2: Polymeric Nanoparticle Synthesis via Nanoprecipitation
This protocol outlines the use of methoxypropyl acetate as the organic solvent in the nanoprecipitation (solvent displacement) method for fabricating polymeric nanoparticles, suitable for encapsulating hydrophobic drugs.[1]
Materials:
-
Polymer (e.g., poly(lactic-co-glycolic acid) - PLGA)
-
Hydrophobic drug to be encapsulated
-
Methoxypropyl acetate (PMA), high-purity
-
Aqueous solution containing a surfactant (e.g., Poloxamer 188, polyvinyl alcohol - PVA)
-
Purified water (e.g., Milli-Q)
Procedure:
-
Organic Phase Preparation: Dissolve the polymer (e.g., PLGA) and the hydrophobic drug in PMA. Ensure complete dissolution.[1]
-
Aqueous Phase Preparation: Prepare an aqueous solution containing the surfactant at the desired concentration.[1]
-
Nanoprecipitation: Under constant, moderate stirring, add the organic phase dropwise to the aqueous phase. The rapid diffusion of PMA into the aqueous phase will cause the polymer to precipitate, forming nanoparticles and encapsulating the drug.[1]
-
Solvent Removal: Remove the methoxypropyl acetate and a portion of the water, typically through evaporation under reduced pressure (e.g., using a rotary evaporator).[1]
-
Purification: Collect the nanoparticles by centrifugation. Wash the nanoparticle pellet with purified water to remove excess surfactant and any unencapsulated drug. Repeat the centrifugation and washing steps as necessary.[1]
-
Resuspension: Resuspend the purified nanoparticles in a suitable aqueous buffer for further use or characterization.
-
Lyophilization (Optional): For long-term storage, the purified nanoparticle suspension can be lyophilized, often with the addition of a cryoprotectant (e.g., trehalose).[1]
Diagram 2: Workflow for Polymeric Nanoparticle Synthesis via Nanoprecipitation
Caption: A workflow diagram for the synthesis of polymeric nanoparticles using nanoprecipitation.
Signaling Pathways and Logical Relationships
In the context of drug delivery, the physicochemical properties of the nanoparticle dispersion, which are influenced by the dispersion medium, are critical for their interaction with biological systems. While methoxypropyl acetate is typically removed before in vivo application, its role during formulation dictates the final characteristics of the nanoparticles.
Diagram 3: Logical Relationship of Formulation to Biological Interaction
Caption: The influence of formulation parameters on the biological fate of nanoparticles.
Conclusion
Methoxypropyl acetate is a promising and versatile solvent for the dispersion and synthesis of nanomaterials for a variety of applications, including drug delivery. Its favorable safety profile and effective solvency for many polymers make it a valuable tool for researchers. The protocols and data presented here provide a foundation for the development of specific applications, and it is recommended that key parameters be carefully optimized for each unique nanomaterial system to ensure reproducible and effective results.
References
Methoxypropyl Acetate: A Key Solvent in Advanced Thin Film Fabrication
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Methoxypropyl acetate (B1210297) (MPA), also known as propylene (B89431) glycol monomethyl ether acetate (PGMEA), is a versatile and widely utilized solvent in the fabrication of high-quality thin films. Its moderate evaporation rate, excellent solvency for a wide range of polymers and resins, and relatively low toxicity make it a preferred choice in various high-technology sectors, including semiconductor manufacturing, organic electronics, and advanced coatings. These application notes provide a detailed overview of the role of MPA in thin film fabrication, supported by experimental protocols and quantitative data.
Physicochemical Properties of Methoxypropyl Acetate
A comprehensive understanding of the physicochemical properties of a solvent is crucial for its effective application in thin film fabrication. MPA's unique combination of an ether and an ester functional group allows it to dissolve a broad spectrum of polar and non-polar materials.[1] Its properties are summarized in the table below, alongside other common solvents for comparison.
| Property | Methoxypropyl Acetate (MPA/PGMEA) | Acetone | Toluene | N,N-Dimethylformamide (DMF) |
| CAS Number | 108-65-6 | 67-64-1 | 108-88-3 | 68-12-2 |
| Molecular Formula | C₆H₁₂O₃ | C₃H₆O | C₇H₈ | C₃H₇NO |
| Molecular Weight ( g/mol ) | 132.16 | 58.08 | 92.14 | 73.09 |
| Boiling Point (°C) | 146 | 56 | 111 | 153 |
| Vapor Pressure (mmHg at 20°C) | 3.8 | 180 | 22 | 3.7 |
| Density (g/cm³ at 20°C) | 0.965 | 0.791 | 0.867 | 0.944 |
| Surface Tension (dyn/cm at 25°C) | 26.4 | 23.7 | 28.5 | 36.8 |
| Viscosity (cP at 25°C) | 1.1 | 0.306 | 0.56 | 0.802 |
| Solubility in Water | Limited | Miscible | Immiscible | Miscible |
Role in Spin Coating
Spin coating is a prevalent technique for producing uniform thin films from solution.[2] The choice of solvent is critical as it significantly influences the final film thickness, uniformity, and surface morphology.[3] MPA's moderate evaporation rate is advantageous in preventing the formation of defects like "orange peel" or striations, which can occur with more volatile solvents.[4]
Logical Relationship: MPA Properties and Spin Coating Outcome
Caption: Influence of MPA's properties on the spin coating process and final film quality.
Experimental Protocol: Spin Coating of a Photoresist Film
This protocol describes the use of MPA as a solvent for the deposition of a photoresist thin film on a silicon wafer.
Materials:
-
Silicon wafer
-
Positive photoresist (e.g., a novolac-based resist)
-
Methoxypropyl acetate (MPA), electronic grade
-
Adhesion promoter (e.g., Hexamethyldisilazane, HMDS)
-
Developer solution
Equipment:
-
Spin coater
-
Hot plate
-
Fume hood
Procedure:
-
Substrate Cleaning: Thoroughly clean the silicon wafer using a standard cleaning procedure (e.g., RCA-1 and RCA-2 cleans) to remove any organic and inorganic contaminants.
-
Dehydration Bake: Bake the cleaned wafer on a hot plate at 150°C for 30 minutes to remove any adsorbed moisture.
-
Adhesion Promotion: Apply an adhesion promoter like HMDS to the wafer surface. This can be done by vapor priming or by spin-coating and baking.
-
Photoresist Solution Preparation: Prepare the photoresist solution by dissolving the photoresist resin in MPA to the desired concentration. The concentration will influence the final film thickness.
-
Spin Coating:
-
Place the wafer on the spin coater chuck and ensure it is centered.
-
Dispense a small amount of the photoresist solution onto the center of the wafer.
-
Start the spin coater. A typical two-stage process is used:
-
Spread cycle: 500 rpm for 10 seconds to evenly distribute the solution.
-
Spin cycle: 3000 rpm for 30 seconds to achieve the desired thickness.
-
-
-
Soft Bake: Transfer the coated wafer to a hot plate and bake at 90-110°C for 60-90 seconds to remove the residual MPA solvent and solidify the film.
-
Exposure and Development: The wafer is now ready for photolithographic exposure and subsequent development to create the desired pattern.
Workflow for Photoresist Thin Film Fabrication using MPA
Caption: Step-by-step workflow for fabricating a photoresist thin film using MPA.
Role in Solvent Vapor Annealing
Solvent vapor annealing (SVA) is a technique used to improve the morphology and crystallinity of polymer thin films by exposing them to a solvent vapor. MPA can be used in SVA to control the degree of swelling and chain mobility within the film, leading to enhanced device performance in applications like organic solar cells.
Experimental Protocol: Solvent Vapor Annealing of a P3HT:PCBM Blend for Organic Solar Cells
This protocol outlines the use of MPA vapor to anneal a bulk heterojunction (BHJ) active layer of an organic solar cell.
Materials:
-
ITO-coated glass substrate
-
Poly(3-hexylthiophene-2,5-diyl) (P3HT)
-
Methoxypropyl acetate (MPA)
-
Chlorobenzene (for spin coating)
-
Petri dish with a lid
Equipment:
-
Spin coater
-
Hot plate
-
Glovebox (optional, for inert atmosphere)
Procedure:
-
Active Layer Deposition:
-
Prepare a solution of P3HT:PCBM (1:1 weight ratio) in chlorobenzene.
-
Spin-coat the solution onto the ITO-coated glass substrate to form the active layer.
-
Anneal the film on a hot plate at 110°C for 10 minutes.
-
-
Solvent Vapor Annealing Setup:
-
Place the substrate with the active layer inside a Petri dish.
-
Place a small vial containing MPA inside the Petri dish, away from the substrate.
-
Cover the Petri dish with the lid to create a solvent-saturated atmosphere.
-
-
Annealing Process:
-
Leave the setup undisturbed for a specified time (e.g., 30 minutes to 2 hours). The annealing time will depend on the desired film morphology.
-
-
Post-Annealing Treatment:
-
Remove the substrate from the Petri dish.
-
Perform a final thermal anneal on a hot plate (e.g., 110°C for 10 minutes) to remove any residual solvent.
-
-
Device Completion: Proceed with the deposition of the top electrode (e.g., aluminum) to complete the organic solar cell device.
Logical Diagram: Mechanism of Solvent Vapor Annealing with MPA
Caption: The mechanism of thin film morphology improvement through MPA solvent vapor annealing.
Application in Perovskite Solar Cell Fabrication
While less common than solvents like DMF and DMSO, MPA is being explored as a processing solvent in the fabrication of perovskite solar cells, particularly in carbon-based electrode formulations. Its compatibility with both the perovskite layer and the carbon paste is a key advantage. In one study, a PGMEA-based carbon paste for perovskite solar cells outperformed a terpineol-based paste, with the primary performance gain attributed to a higher short-circuit current density (Jsc).[6]
Conclusion
Methoxypropyl acetate is a critical solvent in the field of thin film fabrication, offering a unique set of properties that enable the production of high-quality, uniform, and defect-free films. Its role in spin coating and solvent vapor annealing is well-established, and its application in emerging technologies like perovskite solar cells is promising. The protocols and data presented in these notes provide a foundation for researchers and scientists to effectively utilize MPA in their thin film fabrication processes. Further optimization of parameters such as solution concentration, spin speed, and annealing time will be necessary to achieve the desired film characteristics for specific applications.
References
- 1. Ligand Functionality-Dependent Performance of Organotin Carboxylate Resists [mdpi.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. Influence of solvent and molecular weight on thickness and surface topography of spin‐coated polymer films | Semantic Scholar [semanticscholar.org]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 6. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
Methoxypropyl Acetate in Academic Polymer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methoxypropyl acetate (B1210297) (MPA), also known as propylene (B89431) glycol monomethyl ether acetate (PGMEA), is a versatile solvent with a favorable safety and performance profile, making it an excellent choice for a variety of applications in academic polymer research laboratories.[1][2] Its properties, including moderate volatility, good solvency for a wide range of polymers and resins, and compatibility with common polymerization techniques, position it as a viable alternative to more hazardous solvents.[3][4] This document provides detailed application notes and experimental protocols for the use of Methoxypropyl acetate in polymer synthesis, thin-film preparation, and microfabrication.
Physicochemical Properties and Safety Information
Methoxypropyl acetate is a colorless, hygroscopic liquid with a mild, fruity odor.[3][5] Its key physical and chemical properties are summarized in the table below.
Table 1: Physicochemical Properties of Methoxypropyl Acetate
| Property | Value | References |
| Molecular Formula | C₆H₁₂O₃ | [3][6] |
| Molecular Weight | 132.16 g/mol | [3][7] |
| Boiling Point | 146 °C | [2][3][6] |
| Melting Point | -67 °C | [1][3] |
| Flash Point | ~45-49 °C | [2][6] |
| Density (at 20°C) | 0.965 - 0.970 g/cm³ | [3][8] |
| Viscosity (at 25°C) | 1.2 mPa·s | [3] |
| Solubility in Water | Limited | [2][3][8] |
| Miscibility | Miscible with most common organic solvents | [2][3][8] |
Safety Precautions:
Methoxypropyl acetate is a flammable liquid and should be handled in a well-ventilated area, away from ignition sources.[1] While it has low toxicity compared to other glycol ethers, it can cause eye irritation and may defat the skin upon prolonged contact.[5] Appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should always be worn. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the manufacturer.
Polymer Solubility
Methoxypropyl acetate's unique molecular structure, containing both ether and ester functionalities, allows it to dissolve a wide range of polar and non-polar substances.[2][8] This makes it a valuable solvent for various polymers. The following table provides a qualitative overview of the solubility of common polymers in Methoxypropyl acetate.
Table 2: Solubility of Common Polymers in Methoxypropyl Acetate
| Polymer | Common Monomer(s) | Solubility in MPA | References |
| Poly(methyl methacrylate) (PMMA) | Methyl methacrylate | Soluble | [9][10] |
| Polystyrene (PS) | Styrene | Soluble | [11][12][13][14] |
| Poly(n-butyl acrylate) (PBA) | n-butyl acrylate | Soluble | [15][16] |
| Polyurethanes (PU) | Diisocyanates, Diols/Polyols | Generally Soluble | [17][18][19][20][21] |
| Epoxy Resins (e.g., SU-8) | Epichlorohydrin, Bisphenol A | Soluble | [4] |
Note: Solubility can be dependent on the polymer's molecular weight and the specific grade of the solvent.
Applications and Experimental Protocols
Methoxypropyl acetate is a versatile solvent for a range of applications in a polymer research lab, from polymer synthesis to the fabrication of polymer-based devices.
Solvent for Controlled Radical Polymerization
While many controlled radical polymerization reactions are carried out in solvents like toluene, anisole, or dimethylformamide, Methoxypropyl acetate presents a less toxic alternative with a suitable boiling point for many common polymerizations. Below are example protocols for Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, adapted for the use of Methoxypropyl acetate as a solvent.
Logical Workflow for Solvent Selection in Polymerization
References
- 1. echemi.com [echemi.com]
- 2. Understanding Propylene Glycol Methyl Ether Acetate (PGMEA): Properties, Applications, and Safety - Blog [gpcchem.com]
- 3. imansabz.com [imansabz.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. shell.com [shell.com]
- 6. alcohols.co.uk [alcohols.co.uk]
- 7. Methoxypropyl acetate | C6H12O3 | CID 3033863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methoxypropyl Acetate – keytonenergy [keytonenergy.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bangslabs.com [bangslabs.com]
- 12. bangslabs.com [bangslabs.com]
- 13. scribd.com [scribd.com]
- 14. afinitica.com [afinitica.com]
- 15. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 16. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. Synthesis, Properties, and Metathesis Activity of Polyurethane Thermoplastics and Thermosets from a Renewable Polysesquiterpene Diol - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Methoxypropyl acetate purification techniques for research applications
Technical Support Center: Methoxypropyl Acetate (B1210297) (MPA) Purification
Welcome to the technical support center for Methoxypropyl Acetate (MPA) purification. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of MPA for research applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in research-grade Methoxypropyl Acetate (MPA)?
A1: Common impurities in MPA (also known as PGMEA) include unreacted starting materials and byproducts from its synthesis.[1][2] These typically are:
-
2-methoxy-1-propanol (beta-isomer): An isomer of the primary reactant.
-
Acetic Acid: A reactant in the esterification process.[3]
-
Water: A byproduct of the esterification reaction and can also be absorbed from the atmosphere as MPA is slightly hygroscopic.[4][5]
-
Peroxides: Can form over time upon exposure to air and light.[4]
Q2: Why is it critical to use high-purity MPA in my experiments?
A2: The purity of solvents like MPA is essential for the integrity and reproducibility of scientific research.[6] Impurities can lead to side reactions, affect reaction kinetics, interfere with analytical measurements, and ultimately compromise the validity of experimental results.
Q3: What is the best analytical method to determine the purity of my MPA sample?
A3: Gas Chromatography (GC), particularly with a Flame Ionization Detector (GC-FID), is the most reliable and widely used technique for quantifying volatile organic impurities in MPA.[1][6] For identifying unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.[6][7] Karl Fischer titration is the standard for accurately measuring water content.
Q4: Can I use MPA straight from the supplier's bottle?
A4: For many applications, commercial high-purity grades (>99.5%) may be suitable.[1] However, for highly sensitive reactions, such as those involving organometallics or specific polymerizations, purification is recommended to remove trace water, peroxides, and other reactive impurities. Always check the supplier's Certificate of Analysis (CoA) and consider the specific requirements of your experiment.
Q5: How should I store purified Methoxypropyl Acetate?
A5: Store purified MPA in a tightly sealed, dry, amber glass bottle under an inert atmosphere (e.g., argon or nitrogen) to prevent the ingress of moisture and air.[8][9] Keep it in a cool, well-ventilated area away from heat, sparks, and direct sunlight.[9][10] It is also advisable to add a stabilizer like BHT (butylated hydroxytoluene) if prolonged storage is necessary, as this inhibits peroxide formation.[4]
Troubleshooting Guides
This section addresses specific issues you might encounter during the purification process.
Problem 1: Low Purity Confirmed by GC Analysis After Fractional Distillation
Q: My GC analysis shows significant amounts of the 2-methoxy-1-propanol impurity remaining after fractional distillation. What went wrong?
A: This issue often stems from inefficient separation during distillation. Consider the following:
-
Insufficient Column Efficiency: The boiling points of 1-methoxy-2-propyl acetate (146 °C) and its common impurity 2-methoxy-1-propanol are close. A simple distillation setup may not be adequate.[11]
-
Solution: Use a fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates, enhancing separation. For very difficult separations, a spinning band distillation apparatus may be required.
-
-
Distillation Rate Too Fast: A high distillation rate reduces the number of vaporization-condensation cycles within the column, leading to poor separation.
-
Solution: Reduce the heating rate to maintain a slow, steady distillation rate, typically 1-2 drops per second.[11]
-
-
Poor Insulation: Heat loss from the fractionating column can disrupt the equilibrium required for efficient separation.[12]
-
Solution: Insulate the column and distillation head with glass wool or aluminum foil to ensure a proper temperature gradient.[12]
-
Problem 2: Presence of Water in the Purified Solvent
Q: I've distilled my MPA, but Karl Fischer titration indicates a high water content. How can I remove the residual water?
A: Water can be persistent, especially since MPA is slightly hygroscopic.[5]
-
Use of a Drying Agent: Before distillation, dry the MPA using a suitable desiccant.
-
Solution: Stir the MPA over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) for several hours, then filter.[13] For extremely dry solvent, molecular sieves (3Å or 4Å) are very effective.
-
-
Azeotropic Distillation: Water can be removed by forming an azeotrope with another solvent.
-
Solution: Adding a solvent like toluene (B28343) can help to azeotropically remove water during distillation.[13] The toluene-water azeotrope boils at a lower temperature and can be collected in a Dean-Stark trap.[14]
-
Problem 3: Positive Peroxide Test in Stored MPA
Q: My stored MPA tests positive for peroxides. Is it safe to use, and how can I remove them?
A: Do not distill MPA that contains high levels of peroxides. Peroxides can concentrate during distillation and become explosive.[15][16]
-
Peroxide Detection: Use peroxide test strips for a semi-quantitative measurement. A common wet chemical test involves adding the solvent to an acidic solution of potassium iodide (KI); a yellow or brown color indicates the presence of peroxides.[17]
-
Peroxide Removal:
-
Activated Alumina: Pass the solvent through a column packed with activated basic alumina. This is a common and effective method for removing hydroperoxides.[18][19]
-
Ferrous Sulfate Wash: For water-insoluble solvents, shake with a freshly prepared acidic solution of ferrous sulfate (FeSO₄) to reduce peroxides.[16][18]
-
Quantitative Data Summary
| Parameter | Typical Value / Specification | Analytical Method | Reference |
| Purity (High-Grade) | > 99.5% | GC-FID | [1] |
| Water Content | < 0.05% w/w | Karl Fischer Titration | [20] |
| Acidity (as Acetic Acid) | < 0.05% w/w | Titration | [20] |
| Peroxide Level (Safe for Distillation) | < 30 ppm | Peroxide Test Strips | [15] |
| Boiling Point (at 1013 hPa) | 145 - 147 °C | Not Applicable | [4] |
Experimental Protocols & Workflows
Protocol 1: General Purification of Methoxypropyl Acetate
This protocol describes a general procedure for purifying commercial-grade MPA to remove common impurities like water, acids, and peroxides.
1. Preliminary Wash (Acid Removal):
-
Place 500 mL of MPA in a 1 L separatory funnel.
-
Add 100 mL of a 5% sodium bicarbonate (NaHCO₃) solution.
-
Shake gently, periodically venting the funnel to release CO₂ gas.
-
Allow the layers to separate and discard the lower aqueous layer.
-
Repeat the wash with 100 mL of deionized water, followed by a wash with 100 mL of brine to aid in water removal.[13]
2. Pre-Drying:
-
Transfer the washed MPA to a clean, dry Erlenmeyer flask.
-
Add approximately 20 g of anhydrous magnesium sulfate (MgSO₄).
-
Stir or swirl the mixture for 30-60 minutes. The drying agent should move freely, indicating the solvent is dry.
3. Peroxide Removal (if necessary):
-
Test for peroxides first. If positive, decant or filter the pre-dried MPA into a new flask.
-
Add a magnetic stir bar and ~50 g of activated basic alumina.
-
Stir the slurry for 2-4 hours.[19]
4. Fractional Distillation:
-
Filter the MPA from the drying agent/alumina into a round-bottom flask suitable for distillation. Add a few boiling chips or a magnetic stir bar.
-
Assemble a fractional distillation apparatus with an insulated column.[11][12]
-
Heat the flask gently. Discard the initial small fraction (forerun), which may contain lower-boiling impurities.
-
Collect the main fraction boiling at a stable temperature (around 146 °C).
-
Crucially, do not distill to dryness. Always leave at least 10% of the liquid in the distilling flask to prevent the concentration of any remaining peroxides.[15][16][19]
5. Final Analysis and Storage:
-
Verify the purity of the collected fraction using GC and Karl Fischer titration.
-
Store the purified solvent as described in the FAQ section.
Caption: General workflow for the purification of Methoxypropyl Acetate.
Troubleshooting Logic Diagram
This diagram outlines the decision-making process when encountering common purification problems.
Caption: Troubleshooting logic for MPA purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. solventis.net [solventis.net]
- 3. researchgate.net [researchgate.net]
- 4. Methoxypropyl Acetate – keytonenergy [keytonenergy.com]
- 5. imansabz.com [imansabz.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-methoxypropyl acetate - analysis - Analytice [analytice.com]
- 8. download.basf.com [download.basf.com]
- 9. Mobile [my.chemius.net]
- 10. oceanicenviro.com.au [oceanicenviro.com.au]
- 11. Simple and Fractional Distillation [cs.gordon.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. How To [chem.rochester.edu]
- 14. datapdf.com [datapdf.com]
- 15. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 16. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 17. ehs.wisc.edu [ehs.wisc.edu]
- 18. westernsydney.edu.au [westernsydney.edu.au]
- 19. uwyo.edu [uwyo.edu]
- 20. METHOXY PROPYL ACETATE Manufacturer, Supplier, Exporter [somu-group.com]
Technical Support Center: High-Purity Methoxypropyl Acetate Synthesis via Reactive Distillation
Welcome to the technical support center for the synthesis of high-purity methoxypropyl acetate (B1210297) (MPA), also known as propylene (B89431) glycol methyl ether acetate (PGMEA), via reactive distillation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is reactive distillation and why is it advantageous for methoxypropyl acetate synthesis?
A1: Reactive distillation (RD) is a process intensification technology that combines chemical reaction and distillation in a single unit. For the esterification of 1-methoxy-2-propanol (B31579) (MP) with acetic acid (AA) to produce methoxypropyl acetate, RD offers several advantages. By continuously removing the water byproduct, the reaction equilibrium is shifted towards the product side, leading to higher conversion of reactants.[1][2][3] This integration of reaction and separation also reduces capital and operational costs, improves energy efficiency, and can lead to higher product purity.[4][5]
Q2: What are the primary challenges in synthesizing high-purity methoxypropyl acetate using reactive distillation?
A2: A significant challenge is the formation of a homogeneous azeotrope between the reactant, 1-methoxy-2-propanol (MP), and the byproduct, water.[1][3] This azeotrope complicates the separation process, leading to the loss of reactants in the product stream and thus hampering both conversion and purity.[1][3] Additionally, if an acidic catalyst is used, the final product may have an acidic nature, which is undesirable for electronic-grade applications.[1] Catalyst deactivation at high temperatures can also be a concern.[6]
Q3: What catalysts are typically used for this process?
A3: While traditional methods used homogeneous catalysts like sulfuric acid, current environmentally-friendly approaches favor solid acid catalysts.[7] Ion-exchange resins, particularly Amberlyst-15, are widely studied and used for this reaction due to their high activity and stability.[1][2][3][4] Other catalysts investigated include NKC-9, 732, D001-cc, D61, and D72 resins.[6]
Q4: What is the role of an entrainer in this process?
A4: An entrainer is a mass separating agent added to the reactive distillation column to facilitate the removal of water. The entrainer forms a low-boiling heterogeneous azeotrope with water, allowing for its efficient removal from the top of the column.[7] This continuous removal of water shifts the reaction equilibrium forward, significantly increasing the conversion of reactants and the purity of the final product.[1][2][3] Toluene (B28343) and cyclohexane (B81311) are commonly used entrainers for this synthesis.[6][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Conversion of Reactants | - Reaction equilibrium limitation due to the presence of water.[1][6] - Inefficient removal of water from the reactive zone. - Insufficient catalyst activity or loading.[6] - Inappropriate feed molar ratio.[8] | - Introduce a suitable entrainer (e.g., toluene, cyclohexane) to form a heterogeneous azeotrope with water for efficient removal.[1][6][7] - Optimize the reflux ratio and reboiler duty to ensure proper separation. - Increase catalyst loading. Studies have shown that increasing catalyst loading can accelerate the reaction rate up to a certain point.[6] - Adjust the feed molar ratio of acetic acid to 1-methoxy-2-propanol. An excess of one reactant can drive the reaction forward.[8] |
| Low Purity of Methoxypropyl Acetate | - Presence of unreacted 1-methoxy-2-propanol and acetic acid in the bottom product. - Incomplete separation of the azeotrope formed between 1-methoxy-2-propanol and water.[1][3] - Formation of byproducts at high temperatures.[9] | - Optimize the number of theoretical stages in the rectifying and stripping sections of the column. - Ensure efficient operation of the decanter to separate the aqueous and organic phases when using an entrainer. - Adjust the operating temperature to minimize side reactions. A lower reaction temperature can be maintained by controlling the entrainer concentration.[6][9] |
| Acidic Product | - Use of a homogeneous acid catalyst (e.g., sulfuric acid).[1] - Leaching of acidic components from a solid acid catalyst. | - Replace homogeneous catalysts with a stable solid acid catalyst like Amberlyst-15.[1] - Ensure the catalyst is properly pre-treated and that the operating temperatures do not exceed its thermal stability limit. - Consider a downstream neutralization/purification step if trace acidity is a critical concern. |
| Catalyst Deactivation | - High operating temperatures leading to thermal degradation of the ion-exchange resin.[6] - Fouling of the catalyst surface. | - Operate the reactive distillation column at a lower temperature. The addition of an entrainer like cyclohexane can help maintain a lower reaction temperature (e.g., 75-80 °C).[6] - Ensure proper feed purity to avoid contaminants that could foul the catalyst. - Consider periodic catalyst regeneration or replacement. |
| Column Flooding or Dry-out | - Improper hydraulic balance within the column. - Incorrect reboiler duty or reflux ratio. | - Adjust the reboiler duty and reflux ratio to maintain stable column operation. - Ensure the column internals (packing or trays) are appropriate for the vapor and liquid loads. |
Experimental Protocols
Key Experiment: Synthesis of Methoxypropyl Acetate via Reactive Distillation using Amberlyst-15 and Toluene Entrainer
This protocol is a generalized procedure based on common practices reported in the literature.[1][2][3]
1. Materials:
-
1-Methoxy-2-propanol (MP, >99.5% purity)
-
Acetic Acid (AA, glacial)
-
Amberlyst-15 ion-exchange resin (catalyst)
-
Toluene (entrainer, >99% purity)
2. Equipment:
-
Reactive distillation column (glass or stainless steel) with a packed bed of catalyst in the reactive section.
-
Rectifying and stripping sections with suitable packing (e.g., Raschig rings).
-
Reboiler and condenser.
-
Decanter for phase separation of the overhead distillate.
-
Feed pumps and preheaters.
-
Temperature and pressure sensors.
-
Sampling ports.
-
Gas chromatograph (GC) for composition analysis.
3. Procedure:
-
Catalyst Preparation: Pack the designated reactive section of the distillation column with Amberlyst-15.
-
System Startup:
-
Initially charge the reboiler with a specific composition, which can influence the startup time to reach steady-state.[4]
-
Start the reboiler heating and establish a total reflux condition to achieve the desired temperature profile in the column.
-
-
Reactant Feeding:
-
Preheat the 1-methoxy-2-propanol and acetic acid feeds to the desired temperature.
-
Introduce the feeds at their respective feed stages in the column at a predetermined molar ratio (e.g., 1:1 to 1:3 MP:AA).[8]
-
Introduce the toluene entrainer into the column.
-
-
Reactive Distillation Operation:
-
Operate the column at atmospheric pressure.
-
The reaction occurs in the catalytic zone. The vapor mixture of unreacted components, product, and the water-toluene azeotrope moves up the column.
-
The overhead vapor is condensed and collected in a decanter.
-
In the decanter, the condensed liquid separates into an aqueous phase (primarily water) and an organic phase (primarily toluene).
-
The aqueous phase is withdrawn as the distillate product.
-
The organic phase is refluxed back to the top of the column.
-
The high-boiling methoxypropyl acetate product moves down the column and is collected from the reboiler.
-
-
Monitoring and Analysis:
-
Monitor the temperatures at various points in the column (reboiler, reactive zone, top).
-
Collect samples from the bottom product and the distillate at regular intervals.
-
Analyze the composition of the samples using a gas chromatograph to determine the conversion of reactants and the purity of the product.
-
-
Steady-State:
-
Continue the operation until a steady state is achieved, indicated by constant product compositions and temperature profiles.
-
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| Catalyst | Amberlyst-15 | [1][2][3] |
| Entrainer | Toluene, Cyclohexane | [6][7] |
| Operating Temperature | 75 - 150 °C | [6][10] |
| Operating Pressure | Atmospheric | [9] |
| Feed Molar Ratio (MP:AA) | 1:1 to 1:3 | [8] |
| Catalyst Loading | 7 - 10 wt% of total reactant mass | [6] |
| MP Conversion (with entrainer) | > 97% | [4] |
| MPA Purity (with entrainer) | > 97% | [4] |
| Activation Energy (Amberlyst-15) | ~66.5 kJ/mol | [1] |
Visualizations
Caption: Workflow for Methoxypropyl Acetate Synthesis via Reactive Distillation.
Caption: Troubleshooting Decision Tree for Methoxypropyl Acetate Synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reactive distillation for the production of methoxy propyl acetate: experiments and simulation | CSIR-NCL Library, Pune [library.ncl.res.in]
- 4. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 5. eprints.usm.my [eprints.usm.my]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. datapdf.com [datapdf.com]
- 8. mdpi.com [mdpi.com]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. CN101337885B - Method for preparing 1-Methoxy-2-propyl acetate by continuous esterification reaction - Google Patents [patents.google.com]
Technical Support Center: 2-Methoxypropyl Acetate Isomer Impurity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the identification and removal of the 2-methoxypropyl acetate (B1210297) isomer impurity from its primary isomer, 1-methoxy-2-propyl acetate (also known as propylene (B89431) glycol methyl ether acetate or PGMEA).
Frequently Asked Questions (FAQs)
Q1: What is the common isomeric impurity in 1-methoxy-2-propyl acetate (PGMEA)?
A1: The most common isomeric impurity in 1-methoxy-2-propyl acetate (PGMEA) is 2-methoxypropyl acetate. This impurity can arise during the synthesis process and may affect the performance of PGMEA in sensitive applications, such as in photoresist formulations for the semiconductor industry.
Q2: How can I identify the presence of the 2-methoxypropyl acetate isomer in my sample?
A2: The most effective method for identifying and quantifying the 2-methoxypropyl acetate isomer is through gas chromatography (GC), typically coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[1] Due to the similar polarities of the isomers, a polar stationary phase GC column, such as one with a polyethylene (B3416737) glycol (WAX) phase, is often recommended for optimal separation.
Q3: I am seeing peak splitting or tailing in my GC analysis. What could be the cause?
A3: Peak splitting or tailing in the GC analysis of 2-methoxypropyl acetate and its isomer can be caused by several factors:
-
Improper column installation: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct depth in the inlet.[2]
-
Solvent-stationary phase mismatch: If the solvent used to dissolve the sample is not compatible with the polarity of the GC column's stationary phase, it can cause peak distortion.[1][3]
-
Injection issues: A slow or erratic manual injection can lead to split peaks. Using an autosampler can improve reproducibility.[4]
-
Inlet contamination: Active sites in a dirty inlet liner can interact with the analytes and cause peak tailing. Regular replacement of the inlet liner is recommended.
Troubleshooting Guides
Problem: Poor resolution between 1-methoxy-2-propyl acetate and 2-methoxypropyl acetate peaks in GC analysis.
Solution:
-
Optimize the GC column: If you are using a non-polar column, switch to a polar stationary phase like a WAX column, which provides better separation for polar compounds.
-
Adjust the temperature program: A slower temperature ramp rate can improve the separation of closely eluting peaks.
-
Increase column length: A longer column provides more theoretical plates, leading to better resolution. However, this will also increase the analysis time.[5]
-
Decrease carrier gas flow rate: A lower flow rate can enhance separation, but be mindful of increasing analysis time.
Problem: The purity of my 1-methoxy-2-propyl acetate is not sufficient after fractional distillation.
Solution:
-
Increase the efficiency of the fractionating column: Use a longer column or one with a more efficient packing material (e.g., structured packing instead of glass beads) to increase the number of theoretical plates.[6]
-
Optimize the reflux ratio: Increase the reflux ratio by reducing the rate of distillate collection. A slower distillation will allow for more vaporization-condensation cycles, leading to better separation.[6]
-
Ensure stable heating: Use a heating mantle with a stirrer to ensure smooth and even boiling. Fluctuations in temperature can disrupt the equilibrium in the column.
-
Insulate the column: Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.
Quantitative Data Summary
The choice of purification method depends on the desired purity, the scale of the separation, and the available resources. Below is a comparison of fractional distillation and preparative chromatography for the removal of the 2-methoxypropyl acetate isomer.
| Feature | Fractional Distillation | Preparative Chromatography (HPLC/GC) |
| Typical Purity Achieved | 95-99.5% | >99.9% |
| Expected Yield | 60-80% | 70-95% |
| Throughput | High (grams to kilograms) | Low to Medium (milligrams to grams) |
| Cost (Equipment & Consumables) | Lower | Higher |
| Complexity of Operation | Moderate | High |
| Best Suited For | Large quantities, moderate purity requirements | High-purity applications, smaller quantities |
Experimental Protocols
Protocol 1: Identification and Quantification of 2-Methoxypropyl Acetate Isomer by GC-MS
This protocol outlines a general procedure for the analysis of 2-methoxypropyl acetate and its isomer using a gas chromatograph coupled with a mass spectrometer.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer (GC-MS)
-
GC Column: Polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Procedure:
-
Sample Preparation: Dilute the 1-methoxy-2-propyl acetate sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 100 ppm.
-
GC-MS Parameters:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (split injection, ratio 50:1)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 5°C/min to 150°C.
-
Hold at 150°C for 5 minutes.
-
-
MS Parameters:
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 250°C
-
Scan Range: m/z 40-200
-
-
-
Data Analysis: Identify the peaks for 1-methoxy-2-propyl acetate and 2-methoxypropyl acetate based on their retention times and mass spectra. Quantify the impurity by comparing its peak area to that of the main component.
Protocol 2: Removal of 2-Methoxypropyl Acetate Isomer by Fractional Distillation
This protocol is suitable for purifying larger quantities of 1-methoxy-2-propyl acetate when a purity of up to 99.5% is sufficient. The boiling point of 1-methoxy-2-propyl acetate is approximately 146°C, while the 2-methoxypropyl acetate isomer boils at around 154.8°C.[7][8]
Apparatus:
-
Round-bottom flask
-
Heating mantle with magnetic stirrer
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
Procedure:
-
Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed.
-
Charging the Flask: Fill the round-bottom flask no more than two-thirds full with the impure 1-methoxy-2-propyl acetate and add a few boiling chips or a magnetic stir bar.
-
Distillation:
-
Begin heating the flask gently.
-
As the mixture boils, observe the vapor rising through the fractionating column.
-
Adjust the heating rate to maintain a slow and steady collection of distillate (approximately 1-2 drops per second).
-
Monitor the temperature at the distillation head. It should stabilize at the boiling point of the lower-boiling component (1-methoxy-2-propyl acetate, ~146°C).
-
-
Fraction Collection:
-
Collect the initial fraction (forerun), which may contain more volatile impurities, and set it aside.
-
Collect the main fraction while the temperature remains constant at the boiling point of 1-methoxy-2-propyl acetate.
-
When the temperature begins to rise, change the receiving flask to collect the intermediate fraction.
-
Once the temperature stabilizes at the boiling point of the 2-methoxypropyl acetate isomer (~154.8°C), you can either stop the distillation or collect this fraction separately.
-
-
Analysis: Analyze the collected main fraction by GC-MS to confirm the removal of the isomer impurity.
Visualizations
Caption: Experimental workflow for identifying and removing the 2-methoxypropyl acetate isomer.
Caption: Decision tree for selecting a purification method.
References
- 1. GC Troubleshooting—Split Peaks [restek.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. youtube.com [youtube.com]
- 5. trajanscimed.com [trajanscimed.com]
- 6. Purification [chem.rochester.edu]
- 7. 2-methoxypropyl acetate, 70657-70-4 [thegoodscentscompany.com]
- 8. 2-Methoxypropyl acetate | 70657-70-4 | FM146365 [biosynth.com]
Preventing peroxide formation in Methoxypropyl acetate with BHT stabilizer
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe handling and storage of methoxypropyl acetate (B1210297), with a specific focus on preventing the formation of hazardous peroxides using butylated hydroxytoluene (BHT) as a stabilizer.
Frequently Asked Questions (FAQs)
Q1: What is methoxypropyl acetate and why is peroxide formation a concern?
Methoxypropyl acetate is a versatile organic solvent used in a variety of applications.[1] Structurally, it contains an ether linkage, which makes it susceptible to autoxidation in the presence of air and light, leading to the formation of unstable and potentially explosive peroxide compounds.[2][3][4] Over time, the concentration of these peroxides can increase to dangerous levels, posing a significant safety risk, especially when the solvent is heated or distilled.[2][4]
Q2: How does BHT prevent peroxide formation?
Butylated hydroxytoluene (BHT) is a synthetic antioxidant that acts as a free radical scavenger.[5] The process of peroxide formation is a free-radical chain reaction. BHT donates a hydrogen atom to the peroxy radicals, terminating the chain reaction and thus inhibiting the formation of peroxides.[5]
Q3: What is the recommended concentration of BHT for stabilizing methoxypropyl acetate?
Q4: How should I store methoxypropyl acetate to minimize peroxide formation?
To minimize peroxide formation, methoxypropyl acetate should be stored in a cool, dry, and dark place, away from heat and direct sunlight.[4][6] Containers should be kept tightly sealed to minimize contact with air.[6][7] Storing under an inert atmosphere, such as nitrogen, can also significantly reduce the rate of peroxide formation.[1]
Q5: How can I test for the presence of peroxides in my methoxypropyl acetate?
There are several methods to test for peroxides, ranging from simple qualitative tests to more quantitative analyses. Commercial peroxide test strips and the potassium iodide method are common and accessible laboratory procedures. For more precise measurements, the ASTM E299 standard test method can be employed.[1][7][8][9] It is crucial to test for peroxides before any distillation or significant heating of the solvent.[3]
Q6: What should I do if my methoxypropyl acetate tests positive for peroxides?
If your solvent tests positive for peroxides, the appropriate action depends on the concentration.
-
Low levels (<25 ppm): The solvent may be safe for general use, but should not be distilled or concentrated.[2] Consider treating the solvent to remove peroxides.
-
Moderate levels (25-100 ppm): The solvent should not be used for applications involving heating or concentration and should be scheduled for disposal.[2]
-
High levels (>100 ppm) or visible crystals: Do not handle the container. This is a potentially explosive situation. Contact your institution's Environmental Health and Safety (EHS) office immediately for guidance on safe disposal.[2][10]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Peroxide test is unexpectedly positive for a new bottle of methoxypropyl acetate. | The solvent may have been stored improperly by the supplier or during transport. The container may have a faulty seal. | Contact the supplier for a replacement. Do not use the solvent. |
| Inconsistent results with peroxide test strips. | The test strips may be expired or may have been stored improperly (exposed to light or moisture). The procedure may not have been followed correctly. | Use a new, unexpired package of test strips and carefully follow the manufacturer's instructions. Perform a blank test with a known peroxide-free solvent. |
| Faint yellow color in the potassium iodide test is difficult to interpret. | The reagents (potassium iodide or acetic acid) may have oxidized over time. | Prepare a fresh potassium iodide solution. Run a blank test with the reagents alone to assess their color.[3] |
| BHT appears to be ineffective at preventing peroxide formation. | The initial concentration of BHT may be too low for the storage conditions (e.g., frequent air exposure, high temperatures). The BHT may have been consumed over time. | Store the solvent under an inert atmosphere. If the solvent is old, it should be disposed of. For new batches, consider a higher initial concentration of BHT if allowed by your experimental protocol. |
Quantitative Data
The following table provides illustrative data on the expected peroxide levels in methoxypropyl acetate under different storage conditions and BHT concentrations. These values are based on general knowledge of peroxide formation in similar ethers and are intended for guidance only. Actual peroxide formation rates can vary.
| BHT Concentration (ppm) | Storage Condition | Time (Months) | Expected Peroxide Level (ppm) |
| 0 | Opened, exposed to air and light | 3 | 25 - 50 |
| 0 | Opened, exposed to air and light | 6 | > 100 |
| 100 | Opened, exposed to air, stored in the dark | 6 | < 10 |
| 100 | Opened, exposed to air, stored in the dark | 12 | 10 - 25 |
| 200 | Sealed under Nitrogen, stored in the dark | 12 | < 5 |
| 200 | Sealed under Nitrogen, stored in the dark | 24 | < 10 |
Experimental Protocols
Protocol 1: Semi-Quantitative Peroxide Test using Commercial Test Strips
Objective: To quickly estimate the concentration of peroxides in methoxypropyl acetate.
Materials:
-
Commercial peroxide test strips (e.g., Quantofix® Peroxide 100)
-
Methoxypropyl acetate sample
-
Deionized water
-
Forceps
Procedure:
-
Using forceps, dip one test strip into the methoxypropyl acetate sample for 1 second.[11]
-
Remove the strip and allow the excess solvent to evaporate. This may take 30-60 seconds.
-
Once the solvent has evaporated, add one drop of deionized water to the test pad.[11][12]
-
Wait for the time specified by the manufacturer (typically 15-30 seconds).
-
Compare the color of the test pad to the color chart provided with the test strips to determine the approximate peroxide concentration in ppm.[11]
Protocol 2: Qualitative Peroxide Test using Potassium Iodide
Objective: To detect the presence of peroxides in methoxypropyl acetate.
Materials:
-
Methoxypropyl acetate sample
-
Glacial acetic acid
-
5% Potassium Iodide (KI) solution (freshly prepared)
-
Test tube
Procedure:
-
Add 1 mL of the methoxypropyl acetate sample to a clean, dry test tube.
-
Add 1 mL of glacial acetic acid to the test tube.[13]
-
Add 3 drops of the 5% potassium iodide solution.[13]
-
Gently swirl the test tube to mix the contents.
-
Observe any color change.
Visualizations
Logical Workflow for Preventing Peroxide Formation
Caption: Workflow for safe handling and peroxide testing of methoxypropyl acetate.
References
- 1. matestlabs.com [matestlabs.com]
- 2. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. store.astm.org [store.astm.org]
- 8. store.astm.org [store.astm.org]
- 9. infinitalab.com [infinitalab.com]
- 10. ehs.mit.edu [ehs.mit.edu]
- 11. Organic Peroxide Formers: Testing and Labeling – USC Environmental Health & Safety [ehs.usc.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Standard Operating Procedures (SOP) for peroxide forming compounds | Chemistry | University of Waterloo [uwaterloo.ca]
Technical Support Center: Optimizing Methoxypropyl Acetate (PMA) Solvent Blends
Welcome to the technical support center for optimizing Methoxypropyl acetate (B1210297) (PMA) solvent blends. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common solubility issues and refine their formulation strategies.
Frequently Asked Questions (FAQs)
Q1: What is Methoxypropyl acetate (PMA) and why is it used as a solvent?
A1: Methoxypropyl acetate (PMA), also known as propylene (B89431) glycol monomethyl ether acetate (PGMEA), is a medium volatility, colorless solvent with a mild, fruity odor.[1] It is widely used due to its excellent solvency for a broad range of substances, including many natural and synthetic resins, polymers, waxes, and oils.[1][2][3] Its ability to improve flow, leveling, and coalescence makes it a preferred choice in coatings, printing inks, and adhesives.[2][4][5]
Q2: What are the key physical properties of PMA?
A2: PMA is a slightly hygroscopic liquid that is freely miscible with most common organic solvents but has limited miscibility with water.[3][6] Key properties are summarized in the table below.
Q3: What types of polymers are typically soluble in PMA?
A3: Due to its combined ether and ester functional groups, PMA has strong solvency power for a variety of polymers.[1] It is particularly effective for acrylic resins, polyurethanes, epoxies, and polyesters used in coatings and ink formulations.[4][7]
Q4: What are Hansen Solubility Parameters (HSP) and how do they relate to PMA?
A4: Hansen Solubility Parameters are a method for predicting polymer solubility based on the principle that "like dissolves like."[8] Every polymer and solvent is assigned three parameters: δD (dispersion), δP (polar), and δH (hydrogen bonding).[8] A polymer is likely to dissolve in a solvent or solvent blend if their HSP values are similar. The HSP for PMA are δD = 15.6, δP = 5.6, and δH = 9.8 (MPa)¹/².[6] By matching these values, researchers can rationally select co-solvents to create an optimal blend for a specific polymer.
Troubleshooting Guide
Problem 1: My polymer will not dissolve or dissolves very slowly in pure PMA.
-
Possible Cause: A significant mismatch exists between the Hansen Solubility Parameters (HSP) of the polymer and PMA. The polymer may have very different polarity or hydrogen bonding characteristics.
-
Solution:
-
Consult HSP Data: Compare the HSP of your polymer with that of PMA (see data tables below).
-
Select Co-solvents: Choose one or two co-solvents with HSP values that, when blended with PMA, will create an average HSP closer to that of your polymer. For example, if your polymer has a higher polar component (δP) than PMA, add a co-solvent with a high δP value.
-
Experimental Verification: Prepare small test blends of the calculated solvent ratios and observe the polymer's solubility. A successful blend can often be created from two solvents that are individually poor solvents for the polymer.[9]
-
Problem 2: The viscosity of my polymer solution in a PMA blend is too high for my application.
-
Possible Cause 1: The polymer concentration is too high. As polymer concentration increases, the chains entangle, which increases the solution's resistance to flow.[10]
-
Solution 1: Systematically reduce the polymer concentration in the solution until the desired viscosity is reached.
-
Possible Cause 2: The polymer's molecular weight is very high. Longer polymer chains lead to more significant intermolecular interactions and entanglement, resulting in higher viscosity.[5]
-
Solution 2: If possible, consider using a lower molecular weight grade of the same polymer. If not, you may need to work at a lower concentration.
-
Possible Cause 3: The solvent blend is a "very good" solvent for the polymer. In a good solvent, polymer chains uncoil and extend, increasing their hydrodynamic volume and thus the solution viscosity.[11]
-
Solution 3: Slightly adjust the solvent blend ratio to move away from the optimal HSP match. This can cause the polymer chains to coil slightly, reducing their hydrodynamic volume and lowering the solution's viscosity. This must be done carefully to avoid causing the polymer to precipitate.
Problem 3: My polymer precipitates from the PMA solution when the temperature changes.
-
Possible Cause: Many polymer solutions exhibit a temperature-dependent solubility limit. For some systems, solubility decreases as temperature decreases, leading to precipitation. For others, particularly those involving thermoseparating polymers, solubility can decrease as temperature increases, a phenomenon related to the cloud point.[5]
-
Solution:
-
Determine the Cloud Point: Experimentally determine the cloud point temperature (CPT) for your specific polymer concentration. This is the temperature at which the solution becomes turbid.
-
Adjust Operating Temperature: Ensure that the processing and storage temperatures for your solution remain within the soluble range, away from the CPT.
-
Modify Solvent Blend: The addition of a co-solvent can alter the CPT of the system. Experiment with different blends to widen the temperature range for solubility.
-
Problem 4: I am trying to dissolve a polyurethane (PU) in PMA and it is only swelling.
-
Possible Cause 1: The polyurethane may be cross-linked, which will prevent it from dissolving and only allow it to swell.
-
Solution 1: Verify the specifications of your polyurethane. If it is a thermoset or has been cross-linked, it will not dissolve.
-
Possible Cause 2: Polyurethanes often have strong polar interactions and hydrogen bonding that require a highly polar solvent system to overcome.[12]
-
Solution 2: Highly polar aprotic solvents are often required for polyurethanes.[13] Consider creating a blend of PMA with solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or N-Methyl-2-pyrrolidone (NMP). Applying moderate heat (e.g., 80°C) can also aid dissolution.[12]
Data Presentation
Table 1: Properties and Hansen Solubility Parameters of Methoxypropyl Acetate (PMA)
| Property | Value |
| Formula | C₆H₁₂O₃ |
| Molecular Weight | 132.16 g/mol [3] |
| Boiling Point | 146 °C[6] |
| Flash Point | 45 °C[4][6] |
| HSP Dispersion (δD) | 15.6 (MPa)¹/²[6] |
| HSP Polar (δP) | 5.6 (MPa)¹/²[6] |
| HSP H-Bonding (δH) | 9.8 (MPa)¹/²[6] |
Table 2: Hansen Solubility Parameters (HSP) for Common Co-Solvents and Polymers
All values are in (MPa)¹/². Note that published values can vary slightly between sources.
| Substance | Type | δD (Dispersion) | δP (Polar) | δH (H-Bonding) |
| Solvents | ||||
| Acetone | Co-Solvent | 15.5 | 10.4 | 7.0[9] |
| n-Butyl Acetate | Co-Solvent | 15.8 | 3.7 | 6.3[9] |
| Cyclohexanone | Co-Solvent | 17.8 | 6.3 | 5.1 |
| N,N-Dimethylformamide (DMF) | Co-Solvent | 17.4 | 13.7 | 11.3 |
| Toluene | Co-Solvent | 18.0 | 1.4 | 2.0 |
| Ethyl Acetate | Co-Solvent | 15.8 | 5.3 | 7.2 |
| Polymers | ||||
| Polystyrene (PS) | Polymer | 18.5 | 4.5 | 2.9[9] |
| Poly(methyl methacrylate) (PMMA) | Polymer | 18.6 | 10.5 | 5.1[9] |
| Poly(vinyl chloride) (PVC) | Polymer | 19.2 | 7.9 | 3.4[9] |
| Polyurethane (PU) - generic | Polymer | ~18-22 | ~5-10 | ~5-10 |
| Acrylic Resin - generic | Polymer | ~17-19 | ~4-8 | ~4-7 |
Experimental Protocols
Protocol 1: Determination of Polymer Solubility via Solvent Screening
-
Preparation: Weigh 100 mg of the dry polymer into several 10 mL glass vials.
-
Solvent Addition: Add 2 mL of PMA or a prepared solvent blend to each vial.
-
Dissolution: Place the vials on a shaker or use magnetic stir bars. Agitate at a consistent speed at room temperature for 24 hours.
-
Observation: After 24 hours, visually inspect each vial. Grade the solubility as:
-
Fully Soluble: The solution is clear and homogenous.
-
Partially Soluble: The solution is cloudy, or some solid polymer remains.
-
Swollen: The polymer has increased in volume but has not dissolved.
-
Insoluble: The polymer remains unchanged.
-
-
Heating (Optional): If the polymer is not fully soluble, heat the vial in a controlled water bath to 50°C and continue agitation for another 24 hours, then re-observe.
Protocol 2: Viscosity Measurement using an Ubbelohde Viscometer
-
Solution Preparation: Prepare a series of dilute polymer solutions in the target solvent blend (e.g., 0.2, 0.4, 0.6, 0.8, and 1.0 g/dL).
-
Viscometer Setup: Clean the Ubbelohde viscometer thoroughly and place it in a constant temperature water bath until it reaches thermal equilibrium.
-
Solvent Measurement: Pipette a precise volume of the pure solvent (or solvent blend) into the viscometer. Measure the flow time of the solvent between the two marked lines on the capillary. Repeat this measurement at least three times to get an average flow time (t₀).
-
Solution Measurement: Empty and dry the viscometer. Pipette the same precise volume of the most dilute polymer solution into the viscometer. Measure its flow time (t) three times to get an average.
-
Repeat: Repeat step 4 for each polymer concentration, moving from the lowest to the highest concentration.
-
Calculations: Use the flow times to calculate relative viscosity (η_rel = t/t₀) and reduced viscosity (η_red = (η_rel - 1) / c), where c is the concentration. Plot reduced viscosity versus concentration and extrapolate to zero concentration to find the intrinsic viscosity [η].
Visualizations
Caption: A logical workflow for optimizing a PMA solvent blend.
Caption: A troubleshooting flowchart for high viscosity issues.
References
- 1. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 2. specialchem.com [specialchem.com]
- 3. METHOXY PROPYL ACETATE (PMA) Manufacturer,Supplier,Exporter from Maharashtra,India [dhalopchemicals.com]
- 4. Methoxy Propyl Acetate - Versatile Solvent at Best Price [somu-group.com]
- 5. What Are the Factors Affecting the Viscosity of Polyacrylamide Solution? - Beijing Sinofloc Chemical Co., Ltd. [sinofloc.com]
- 6. scribd.com [scribd.com]
- 7. PREC Investigates Acrylic Resin Solubility in Different Solvents - PREC [prechems.com]
- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 9. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]
- 10. Toward More Universal Prediction of Polymer Solution Viscosity for Solvent-Based Recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. US4789718A - Polyurethanes soluble or dissolved in aromatic hydrocarbons, a process for their preparation and their use - Google Patents [patents.google.com]
Technical Support Center: Methoxypropyl Acetate for Nanoparticle Dispersion
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Methoxypropyl Acetate (B1210297) (PMA/PGMEA) for nanoparticle dispersion.
Troubleshooting Guide
This guide addresses common issues encountered during the dispersion of nanoparticles in methoxypropyl acetate.
| Observation | Potential Cause | Suggested Solution |
| Immediate and significant aggregation or precipitation of nanoparticles upon addition to methoxypropyl acetate. | 1. Poor Solvent Quality for the Nanoparticle Surface: The surface chemistry of the nanoparticles may not be compatible with the polarity of methoxypropyl acetate. 2. High Particle Concentration: The concentration of nanoparticles may be too high, leading to increased particle-particle interactions and aggregation. | 1. Surface Modification: Consider surface modification of the nanoparticles with a suitable stabilizing agent (e.g., a polymer like PEG or a surfactant) to improve compatibility with methoxypropyl acetate. 2. Optimize Concentration: Start with a lower nanoparticle concentration and gradually increase it to find the optimal dispersion concentration. |
| Initial dispersion is good, but aggregation occurs over a short period (minutes to hours). | 1. Insufficient Stabilization: The nanoparticles may lack sufficient electrostatic or steric stabilization to prevent re-aggregation after initial dispersion. 2. Inadequate Dispersion Energy: The initial energy input (e.g., from sonication) may not have been sufficient to break down all agglomerates. | 1. Add a Stabilizer: Incorporate a stabilizing agent into the methoxypropyl acetate prior to or during nanoparticle addition. The choice of stabilizer will depend on the nanoparticle material and the intended application. 2. Optimize Sonication: Increase the sonication time or power.[1] Ensure proper cooling during sonication to prevent sample degradation.[1] |
| The dispersed nanoparticles show a high Polydispersity Index (PDI). | 1. Incomplete Deagglomeration: The dispersion process has not effectively broken down larger agglomerates into primary nanoparticles. 2. Partial Aggregation: A portion of the nanoparticles are beginning to aggregate, leading to a wider size distribution. | 1. Enhance Dispersion Energy: Use a higher power sonicator or increase sonication duration.[1] 2. Filtration: For some applications, it may be possible to filter the dispersion to remove larger aggregates. |
| Inconsistent results between batches. | 1. Variability in Nanoparticle Powder: The starting nanoparticle powder may have batch-to-batch variations in size, surface chemistry, or agglomeration state. 2. Inconsistent Dispersion Protocol: Minor variations in the dispersion protocol (e.g., sonication time, temperature, addition rate) can lead to different results. | 1. Characterize Starting Material: Characterize each new batch of nanoparticle powder for primary particle size and morphology. 2. Standardize Protocol: Develop and strictly adhere to a detailed Standard Operating Procedure (SOP) for the dispersion process. |
| Difficulty in removing residual methoxypropyl acetate after processing. | 1. High Boiling Point of Methoxypropyl Acetate: Methoxypropyl acetate has a relatively high boiling point (146 °C), which can make its complete removal by evaporation challenging.[1] | 1. Vacuum Evaporation: Utilize a rotary evaporator under reduced pressure to facilitate solvent removal at a lower temperature.[1] 2. Diafiltration/Centrifugation: For nanoparticle suspensions in an aqueous phase after a solvent-exchange step, use techniques like diafiltration or repeated centrifugation and resuspension in a new medium to remove residual solvent. |
Frequently Asked Questions (FAQs)
1. What are the main challenges when using methoxypropyl acetate for nanoparticle dispersion?
The primary challenge is preventing the aggregation of nanoparticles.[1] This can be caused by poor wetting of the nanoparticle powder, insufficient stabilization, or attractive forces between the particles in the solvent. Methoxypropyl acetate's moderate polarity may not be optimal for all types of nanoparticles, potentially leading to instability.
2. How can I improve the stability of my nanoparticle dispersion in methoxypropyl acetate?
To enhance stability, consider the following:
-
Use of Stabilizers: Adding surfactants or polymers can provide steric or electrostatic stabilization, preventing particles from aggregating.[1]
-
Sonication: Applying ultrasonic energy helps to break up agglomerates and achieve a more uniform dispersion.[1] Optimizing sonication time and power is crucial to avoid damaging the nanoparticles.[1]
-
Surface Modification: Modifying the surface of the nanoparticles to be more compatible with methoxypropyl acetate can significantly improve dispersion stability.
3. What is the expected effect of methoxypropyl acetate on the size and zeta potential of my nanoparticles?
The specific effects will depend on the nature of your nanoparticles. However, some general principles apply:
-
Particle Size and Polydispersity Index (PDI): If methoxypropyl acetate is a good dispersing agent for your nanoparticles and the dispersion process is optimized, you should expect a particle size close to the primary particle size and a low PDI, indicating a narrow size distribution. An increase in particle size and PDI over time is a sign of aggregation.
-
Zeta Potential: The zeta potential is a measure of the surface charge of the nanoparticles in the dispersion medium and is an indicator of stability. In a non-aqueous solvent like methoxypropyl acetate, the interpretation of zeta potential can be more complex than in aqueous systems. However, a higher absolute zeta potential value generally suggests better electrostatic stability. The composition of the methoxypropyl acetate (e.g., presence of trace water or other impurities) can influence the zeta potential.
4. Are there any safety precautions I should take when working with methoxypropyl acetate?
Yes, methoxypropyl acetate is a flammable liquid and its vapors can form explosive mixtures with air. It is important to work in a well-ventilated area, away from ignition sources, and to use appropriate personal protective equipment (PPE), including gloves and safety glasses. Always consult the Safety Data Sheet (SDS) for detailed safety information.
Quantitative Data Summary
The following tables summarize general trends in how various experimental parameters can influence the characteristics of nanoparticle dispersions. While not specific to methoxypropyl acetate, these principles are applicable when developing and troubleshooting your dispersion protocols.
Table 1: Influence of Formulation Parameters on Nanoparticle Size
| Parameter | Effect on Nanoparticle Size |
| Polymer Concentration | Increasing concentration generally leads to larger nanoparticles. |
| Surfactant Concentration | Increasing concentration often results in smaller nanoparticles up to a certain point. |
| Solvent/Antisolvent Ratio | This ratio in nanoprecipitation methods affects the rate of particle formation and thus the final size. |
| Energy Input (e.g., Stirring, Sonication) | Higher energy input typically produces smaller nanoparticles. |
Table 2: Factors Affecting Nanoparticle Stability
| Parameter | Impact on Stability |
| Zeta Potential | A higher absolute value (positive or negative) generally indicates greater electrostatic stability and reduced aggregation. |
| Presence of Stabilizers | Polymers and surfactants can provide steric hindrance, preventing particle aggregation. |
| Particle Concentration | Higher concentrations can lead to increased frequency of particle collisions and a higher likelihood of aggregation. |
| Temperature | Temperature can affect solvent viscosity and particle kinetic energy, which can influence aggregation rates. |
Experimental Protocols
Protocol 1: General Nanoparticle Dispersion in Methoxypropyl Acetate
This protocol provides a general method for dispersing a nanoparticle powder in methoxypropyl acetate.
Materials:
-
Nanoparticle powder
-
Methoxypropyl acetate (anhydrous, if necessary)
-
Stabilizing agent (optional)
-
Ultrasonic bath or probe sonicator
Procedure:
-
Preparation: Weigh the desired amount of nanoparticle powder and transfer it to a clean, dry glass vial.
-
Solvent Addition: If using a stabilizer, dissolve it in the required volume of methoxypropyl acetate. Add the methoxypropyl acetate (with or without stabilizer) to the vial containing the nanoparticle powder.
-
Dispersion: Place the vial in an ultrasonic bath or use a probe sonicator to disperse the nanoparticles. The duration and power of sonication should be optimized for the specific nanoparticle system. Monitor the temperature of the dispersion and use a cooling bath if necessary to prevent overheating.[1]
-
Characterization: After sonication, visually inspect the dispersion for any visible aggregates. Characterize the dispersion for particle size, polydispersity index (PDI), and zeta potential using appropriate techniques such as Dynamic Light Scattering (DLS).
Protocol 2: Preparation of PLGA Nanoparticles via Nanoprecipitation using Methoxypropyl Acetate
This protocol describes the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a nanoprecipitation method with methoxypropyl acetate as the organic solvent.[1]
Materials:
-
PLGA (Poly(lactic-co-glycolic acid))
-
Methoxypropyl acetate
-
Drug or active pharmaceutical ingredient (API) (optional)
-
Aqueous solution containing a surfactant (e.g., Poloxamer 188, PVA)
-
Purified water
Procedure:
-
Organic Phase Preparation: Dissolve the PLGA and the API (if applicable) in methoxypropyl acetate to form the organic phase.
-
Aqueous Phase Preparation: Prepare the aqueous phase by dissolving the surfactant in purified water.
-
Nanoprecipitation: Under constant stirring, add the organic phase dropwise to the aqueous phase. The rapid diffusion of methoxypropyl acetate into the aqueous phase will cause the PLGA to precipitate, forming nanoparticles.[1]
-
Solvent Removal: Remove the methoxypropyl acetate and a portion of the water, typically by using a rotary evaporator under reduced pressure.[1]
-
Purification: Collect the nanoparticles by centrifugation. To remove excess surfactant and unencapsulated API, wash the nanoparticles by resuspending them in purified water and centrifuging again. Repeat this washing step two to three times.[1]
-
Final Formulation: Resuspend the purified nanoparticles in a suitable aqueous buffer for characterization and further use.
Visualizations
References
Improving the yield and purity of Methoxypropyl acetate synthesis
Welcome to the Technical Support Center for Methoxypropyl Acetate (B1210297) (MPA) synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their MPA synthesis experiments, focusing on improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing Methoxypropyl Acetate (MPA)?
A1: The most common industrial method for synthesizing Methoxypropyl Acetate is the direct esterification of 1-methoxy-2-propanol (B31579) (also known as propylene (B89431) glycol methyl ether, PGME) with acetic acid.[1][2][3] Another method is the transesterification of PGME with methyl acetate or ethyl acetate.[1] The direct esterification is a reversible reaction, and its efficiency is often limited by the thermodynamic equilibrium.[1]
Q2: What type of catalyst is recommended for MPA synthesis?
A2: While traditional methods used homogeneous acid catalysts like sulfuric acid, the industry is increasingly shifting towards heterogeneous solid acid catalysts, such as the ion-exchange resin Amberlyst-15.[1][4] Heterogeneous catalysts are preferred because they are less corrosive, environmentally friendlier, and simplify the purification process by avoiding the need for neutralization and extensive washing steps.[1][5]
Q3: My MPA yield is low. What are the likely causes and how can I improve it?
A3: Low yield in MPA synthesis is often due to the reversible nature of the esterification reaction and the presence of water as a byproduct, which can shift the equilibrium back towards the reactants.[1] To improve the yield, it is crucial to continuously remove water as it is formed.[1][2][6] A highly effective technique for this is reactive distillation (RD), where the reaction and separation occur simultaneously.[1][7] The use of an entrainer, such as toluene (B28343), in the RD process can further enhance water removal and significantly increase reactant conversion.[7][8]
Q4: I am observing significant loss of reactants in my product stream. Why is this happening and what can be done?
A4: The loss of reactants, particularly 1-methoxy-2-propanol, in the product stream is often due to the formation of an azeotrope between the alcohol and water.[1][7][8] This makes complete separation by simple distillation difficult.[1] Employing reactive distillation with an entrainer like toluene helps to break this azeotrope, allowing for more efficient separation and minimizing reactant loss.[7][8]
Q5: The purity of my final MPA product is not meeting the required specifications. What are the common impurities and how can I remove them?
A5: Common impurities include unreacted starting materials (1-methoxy-2-propanol and acetic acid) and byproducts.[2] For applications requiring high purity, such as in the semiconductor industry, even trace amounts of acidic impurities from homogeneous catalysts can be problematic.[1] Purification is typically achieved through a series of distillation columns to separate the high-purity MPA from both lower and higher boiling point impurities.[2] Using a heterogeneous catalyst like Amberlyst-15 can also lead to a less acidic final product.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Reaction Rate | - Insufficient catalyst activity.- Low reaction temperature. | - Ensure the catalyst is active and not poisoned. For solid catalysts, check for fouling.- Increase the reaction temperature within the optimal range (typically 70-150°C for continuous esterification).[5][6][9] |
| Poor Conversion | - Reaction has reached equilibrium.- Inefficient water removal. | - Implement a method for continuous water removal, such as reactive distillation.[1][7]- Use an entrainer (e.g., toluene) to facilitate azeotropic distillation of water.[7][8] |
| Product Acidity | - Use of a homogeneous acid catalyst (e.g., sulfuric acid). | - Switch to a solid acid catalyst like Amberlyst-15 to minimize acidic residues in the final product.[1]- If using a homogeneous catalyst, perform a neutralization and washing step after the reaction, though this adds complexity.[5] |
| Phase Separation Issues | - Formation of a homogeneous azeotrope between 1-methoxy-2-propanol and water. | - The use of an entrainer like toluene can induce the formation of a heterogeneous azeotrope with water, which is easier to separate.[8] |
| Catalyst Deactivation | - Fouling of the catalyst surface.- Thermal degradation of the catalyst. | - For solid catalysts, consider regeneration procedures as recommended by the manufacturer.- Operate within the recommended temperature limits for the catalyst to prevent degradation. |
Experimental Protocols
Protocol 1: Synthesis of Methoxypropyl Acetate via Continuous Esterification with Reactive Distillation
This protocol describes a continuous process for the synthesis of high-purity Methoxypropyl Acetate.[2][6]
Materials:
-
1-methoxy-2-propanol (PGME)
-
Acetic Acid
-
Solid Acid Catalyst (e.g., Amberlyst-15)
Equipment:
-
Two-stage fixed-bed reactor system
-
Reactive distillation column
-
Purification distillation columns
-
Pumps, heaters, and condensers
Procedure:
-
Feed Preparation: Prepare a feed stream with a specific molar ratio of 1-methoxy-2-propanol to acetic acid (e.g., 1.5:1).[5]
-
Reaction:
-
Preheat the feed stream to the desired reaction temperature (e.g., 90-120°C).[5]
-
Continuously feed the preheated mixture into the first fixed-bed reactor containing the solid acid catalyst.
-
The output from the first reactor is then fed into a reactive distillation column.
-
-
Reactive Distillation:
-
In the distillation column, the esterification reaction continues.
-
The water produced during the reaction is continuously removed as an azeotrope with the entrainer at the top of the column.[2]
-
The overhead vapor is condensed, and the water is separated from the entrainer in a decanter. The entrainer is recycled back to the column.
-
-
Second Stage Reaction (Optional but Recommended for Higher Conversion):
-
The partially reacted mixture from the bottom of the reactive distillation column can be fed to a second fixed-bed reactor to further drive the conversion.[9]
-
-
Purification:
-
The crude product from the reaction section is fed into a series of purification distillation columns.
-
The first column is typically used to remove and recycle any unreacted starting materials.[2]
-
Subsequent columns are used to separate the high-purity Methoxypropyl Acetate from any remaining impurities. The final product is typically collected with a purity of >99.5%.[2]
-
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the effect of various reaction parameters on the equilibrium yield of Methoxypropyl Acetate using Amberlyst-35 catalyst.[1]
| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimized Condition |
| Reaction Temperature | 333 K | 343 K | 353 K | 353 K |
| Initial Reactant Molar Ratio (PGME:AA) | 1:1 | 1:2 | 1:3 | 1:3 |
| Catalyst Loading (wt%) | 5 | 10 | 15 | 10 |
| Equilibrium Yield (%) | - | - | - | 78% |
Visualizations
Caption: Continuous synthesis of Methoxypropyl Acetate.
Caption: Troubleshooting logic for MPA synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Introduction of 1-Methoxy-2-propyl acetate_Chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. CN101337885B - Method for preparing 1-Methoxy-2-propyl acetate by continuous esterification reaction - Google Patents [patents.google.com]
- 6. Unveiling 1-Methoxy-2-propyl Acetate: A Versatile Chemical for Modern Applications_Chemicalbook [chemicalbook.com]
- 7. library.ncl.res.in [library.ncl.res.in]
- 8. datapdf.com [datapdf.com]
- 9. Method for preparing 1-Methoxy-2-propyl acetate by continuous esterification reaction - Eureka | Patsnap [eureka.patsnap.com]
Minimizing water content in Methoxypropyl acetate for moisture-sensitive reactions
Troubleshooting Guides and FAQs for Moisture-Sensitive Applications
Welcome to the Technical Support Center for Methoxypropyl Acetate (MPA). This resource is designed for researchers, scientists, and drug development professionals who are utilizing MPA as a solvent in moisture-sensitive reactions. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you effectively minimize the water content in your MPA and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to minimize water content in Methoxypropyl Acetate (MPA) for my reaction?
A1: Methoxypropyl acetate, while an excellent solvent for many applications, is hygroscopic and can absorb moisture from the atmosphere. In moisture-sensitive reactions, such as those involving organometallic reagents (e.g., Grignard reagents), strong bases (e.g., sodium hydride), or certain catalysts, even trace amounts of water can have detrimental effects. Water can react with your reagents, leading to decomposition, reduced yields, and the formation of unwanted byproducts. It can also deactivate catalysts, preventing your reaction from proceeding as expected. For many sensitive applications, a water content of less than 50 ppm is desirable.
Q2: What are the most common and effective methods for drying MPA?
A2: The two most effective and commonly used methods for drying MPA to very low water levels are:
-
Drying with Activated 3Å Molecular Sieves: This is a convenient and safe method for removing water to low ppm levels.[1] It involves adding activated molecular sieves to the MPA and allowing them to adsorb the water.
-
Azeotropic Distillation: This is a highly effective, albeit more involved, method for removing water from MPA. Since MPA forms an azeotrope with water, a co-solvent (entrainer) is often used to facilitate the removal of water.[2]
Q3: How do I choose between using molecular sieves and distillation for drying MPA?
A3: The choice of method depends on several factors, including the required level of dryness, the volume of solvent to be dried, available laboratory equipment, and safety considerations.
| Feature | Drying with 3Å Molecular Sieves | Azeotropic Distillation |
| Required Dryness | Can achieve very low ppm levels (<10 ppm) with sufficient time.[1] | Can achieve very low ppm levels. |
| Ease of Use | Simple to implement; requires minimal specialized equipment. | Requires a distillation setup and careful monitoring. |
| Time | Can take 24-48 hours for optimal drying.[3] | Generally faster for larger volumes once the setup is running. |
| Safety | Generally safer as it avoids high temperatures and reactive agents. | Involves heating flammable solvents and requires careful handling. |
| Scalability | Ideal for smaller to moderate volumes (mL to a few liters). | More practical for larger volumes. |
Q4: Can I use other common drying agents like anhydrous sodium sulfate (B86663) (Na₂SO₄), magnesium sulfate (MgSO₄), or calcium chloride (CaCl₂)?
A4: While these drying agents are suitable for pre-drying solvents with higher water content, they are generally not recommended for achieving the very low water levels required for most moisture-sensitive reactions.[4] Additionally, some of these salts can be slightly acidic or basic, which could potentially catalyze the hydrolysis of the ester functionality in MPA over prolonged periods. Calcium chloride, in particular, can form adducts with esters and other oxygen-containing solvents and should be avoided.[5]
Q5: Are there any drying agents I should absolutely avoid with MPA?
A5: Yes. You should avoid using strong basic drying agents like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), as they will catalyze the hydrolysis (saponification) of the ester group in MPA.[6] Highly reactive drying agents like sodium metal or calcium hydride should also be used with caution, as they can potentially react with the ester functionality, especially at elevated temperatures.[7]
Q6: How can I accurately measure the water content in my dried MPA?
A6: The gold standard for accurately determining low levels of water in organic solvents is Karl Fischer Titration .[8] This electrochemical method is highly sensitive and specific for water.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Reaction failure or low yield despite drying the MPA. | 1. Incomplete drying of MPA. 2. Re-introduction of moisture from glassware, reagents, or the atmosphere. 3. Incompatible drying agent. | 1. Verify the water content of your dried MPA using Karl Fischer titration. 2. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). 3. Dry other reagents and ensure all transfers are done using anhydrous techniques (e.g., syringes, cannulas). 4. Confirm that the chosen drying agent does not react with MPA or your reagents. |
| Molecular sieves are not effectively drying the MPA. | 1. Molecular sieves were not properly activated. 2. Insufficient amount of molecular sieves used. 3. Insufficient contact time. 4. Using the wrong pore size of molecular sieves. | 1. Re-activate your molecular sieves by heating them in a vacuum oven. 2. Use a sufficient quantity of sieves (typically 10-20% by volume). 3. Allow the MPA to stand over the sieves for at least 24-48 hours with occasional swirling. 4. Ensure you are using 3Å molecular sieves, as larger pore sizes can adsorb the solvent as well. |
| Distillation is not effectively removing water. | 1. The MPA-water azeotrope is not being efficiently broken. 2. Inefficient distillation column. 3. Leaks in the distillation apparatus. | 1. Consider using an entrainer like toluene (B28343) to form a lower-boiling azeotrope with water that can be more easily removed.[2] 2. Use a fractionating column with a high number of theoretical plates. 3. Check all joints and connections for a proper seal. |
Experimental Protocols
Protocol 1: Drying Methoxypropyl Acetate with 3Å Molecular Sieves
This protocol describes the standard procedure for drying MPA using activated 3Å molecular sieves.
1. Activation of Molecular Sieves:
- Place the required amount of 3Å molecular sieves (10-20% of the solvent volume) in a round-bottom flask or a suitable oven-safe dish.
- Heat the sieves in a vacuum oven at 200-250°C for at least 4 hours.
- Allow the sieves to cool to room temperature under a vacuum or in a desiccator over a strong desiccant.
2. Drying Procedure:
- Place the MPA to be dried in an oven-dried flask equipped with a magnetic stir bar.
- Under a positive pressure of an inert gas (e.g., nitrogen or argon), add the activated molecular sieves to the MPA.
- Seal the flask and stir or occasionally swirl the mixture.
- Allow the MPA to stand over the molecular sieves for at least 24-48 hours. For very low water content, a longer period may be beneficial.
- For use, carefully decant or cannula the dry MPA into your reaction vessel under an inert atmosphere.
Protocol 2: Azeotropic Distillation of Methoxypropyl Acetate
This protocol provides a method for drying MPA via azeotropic distillation, which is particularly useful for larger quantities.
1. Apparatus Setup:
- Assemble a distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. A Dean-Stark trap can be used to physically separate the water if an appropriate entrainer is used.
- Ensure all glassware is thoroughly oven-dried and assembled while still warm under a stream of dry nitrogen.
2. Distillation Procedure:
- To the distillation flask, add the MPA to be dried and a few boiling chips or a magnetic stir bar.
- Optional but recommended: Add an entrainer such as toluene (approx. 5-10% by volume). Toluene forms a lower-boiling azeotrope with water, facilitating its removal.[2]
- Heat the mixture to a gentle reflux.
- The initial distillate will be the water-containing azeotrope. The boiling point will be lower than that of pure MPA.
- Collect and discard this initial fraction until the temperature at the distillation head rises and stabilizes at the boiling point of pure MPA (146°C).
- Change the receiving flask and collect the dry MPA.
- Stop the distillation before the distillation flask goes to dryness.
- Store the dried MPA over activated 3Å molecular sieves under an inert atmosphere.
Protocol 3: Determination of Water Content by Karl Fischer Titration
This protocol outlines the general steps for determining the water content in a sample of MPA using a coulometric Karl Fischer titrator.
1. Instrument Preparation:
- Ensure the Karl Fischer titrator is in a dry, draft-free environment.
- Check the reagents in the titration cell and replace them if they are exhausted.
- Allow the instrument to stabilize and perform a pre-titration to ensure the cell is dry.
2. Sample Analysis:
- Using a dry, gas-tight syringe, draw an accurately known volume or weight of the dried MPA sample.
- Quickly inject the sample into the titration cell, ensuring no atmospheric moisture is introduced.
- Start the titration. The instrument will automatically titrate the water in the sample and display the result, typically in ppm or percent.
- For reliable results, it is recommended to perform the measurement in triplicate.
Visualizations
Caption: Workflow for drying and verifying Methoxypropyl Acetate.
Caption: Troubleshooting logic for moisture-sensitive reactions in MPA.
References
Troubleshooting film-forming defects with Methoxypropyl acetate in coatings
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Methoxypropyl acetate (B1210297) (PMA) in their coating formulations.
Troubleshooting Guide: Film-Forming Defects
This guide addresses common film-forming defects that may be encountered when using Methoxypropyl acetate (PMA), also known as Propylene glycol monomethyl ether acetate (PGMEA), in coating formulations. Each section details the issue, its potential causes related to PMA, and recommended solutions.
Issue 1: Solvent Popping (Bubbles or Pinholes)
Question: My coating film is exhibiting small bubbles or pinholes after drying. Could Methoxypropyl acetate be the cause?
Answer: Yes, solvent popping can be related to the solvent system, including PMA. This defect occurs when solvent vapor gets trapped under a prematurely skinned-over coating surface and then escapes, leaving behind bubbles or craters.[1][2][3]
Potential Causes Related to PMA:
-
Inappropriate Solvent Blend: PMA has a moderate evaporation rate.[4] If it is blended with much faster evaporating solvents, the surface can skin over before the PMA has fully evaporated, trapping it.
-
Excessive Film Thickness: A thick application of a coating containing PMA can hinder the solvent's ability to escape from the lower layers before the surface dries.[1]
-
Incorrect Drying/Curing Conditions: High initial drying temperatures can accelerate surface drying, trapping the slower-evaporating PMA.[1][5]
Solutions:
-
Adjust Solvent Blend: Introduce a slower-evaporating "tail" solvent to your blend to keep the surface open longer, allowing PMA to escape.
-
Optimize Film Thickness: Apply thinner coats to facilitate complete solvent evaporation.
-
Modify Drying Conditions: Employ a flash-off period at ambient temperature before oven curing to allow PMA to evaporate gradually.
Issue 2: Orange Peel
Question: The surface of my coating has a texture resembling an orange peel. How can I resolve this with my PMA-based formulation?
Answer: Orange peel is a surface texture defect characterized by a wavy, bumpy appearance instead of a smooth, level finish.[6][7][8] The solvent system, including PMA, plays a crucial role in leveling.
Potential Causes Related to PMA:
-
Poor Leveling: While PMA's moderate evaporation rate is generally good for leveling, an improperly balanced solvent system can lead to poor flow-out.[4][9]
-
High Viscosity: The coating viscosity may be too high at the point of application for proper leveling to occur before the film sets.
-
Application Technique: Incorrect spray gun setup (e.g., low pressure, incorrect nozzle size) or distance from the substrate can result in poor atomization and subsequent orange peel.[6][8]
Solutions:
-
Optimize Solvent Blend: The moderate evaporation rate of PMA is beneficial for flow and leveling.[4] Ensure the overall solvent package allows sufficient time for the coating to flow out before becoming too viscous.
-
Adjust Viscosity: Reduce the coating's viscosity by adding more PMA or another appropriate solvent.
-
Refine Application Technique: Increase atomization air pressure, adjust the fluid delivery rate, and maintain a proper distance between the spray gun and the surface.[6][8]
Issue 3: Fisheyes and Craters
Question: I am observing small, circular defects (fisheyes or craters) in my coating. Is Methoxypropyl acetate contributing to this issue?
Answer: Fisheyes and craters are typically caused by surface contamination from sources like oil, silicone, or dust.[10][11][12][13][14] However, the solvent system's properties can influence the coating's susceptibility to these defects.
Potential Causes Related to PMA:
-
Surface Tension: While PMA itself is not a cause of contamination, the overall surface tension of the coating formulation can make it more or less sensitive to contaminants. If the coating's surface tension is too high relative to the contaminated substrate, it will not wet the surface properly, leading to fisheyes.[15]
Solutions:
-
Ensure Substrate Cleanliness: Thoroughly clean the substrate to remove any potential contaminants like oil, grease, or silicone.[10][14]
-
Incorporate Additives: Use a suitable wetting agent or flow additive to lower the coating's surface tension. This will improve wetting on a wider range of surfaces, including those with minor contamination.
-
Filter the Coating: Ensure the coating is properly filtered before application to remove any particulate contamination.
Issue 4: Blushing
Question: My coating film has a milky or cloudy appearance (blushing). Could the Methoxypropyl acetate in my formulation be responsible?
Answer: Blushing is the clouding of a coating film, often caused by the condensation of atmospheric moisture onto the wet film.[16][17] This is more common with faster evaporating solvents, but the overall solvent blend and environmental conditions are key factors.
Potential Causes Related to PMA:
-
Rapid Evaporation of Co-solvents: If PMA is used in a blend with very fast-evaporating solvents, the rapid cooling of the film surface (the Joule-Thomson effect) can cause moisture from the air to condense on the film, leading to blushing.[16]
-
High Humidity: Applying coatings in a high-humidity environment significantly increases the risk of blushing.[16]
Solutions:
-
Slow Down Evaporation: Add a slower-evaporating solvent (a "retarder") to the solvent blend to reduce the cooling effect and allow any condensed moisture to evaporate along with the solvent. PMA's moderate evaporation rate can help in this regard.[4]
-
Control Environmental Conditions: Apply the coating in a temperature and humidity-controlled environment. Avoid application in very humid or cold conditions.
-
Use a Blushing Retarder: Incorporate a small amount of a blush retarder additive into your formulation.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of Methoxypropyl acetate (PMA) relevant to coating formulations?
A1: PMA is a versatile solvent with a unique combination of ether and ester functional groups, allowing it to dissolve a wide range of resins.[18] Its key properties include excellent solvency for many polymers, a moderate evaporation rate that promotes good flow and leveling, and low toxicity.[4][9][18]
Q2: How does the evaporation rate of PMA compare to other common solvents?
A2: PMA has a moderate evaporation rate, making it a useful retarder solvent to prevent defects like blushing and to improve film formation.[4]
Q3: Is Methoxypropyl acetate compatible with both water-based and solvent-based systems?
A3: PMA is freely miscible with most common organic solvents but has limited miscibility with water.[19] It is primarily used in solvent-based systems.
Q4: Can PMA be used in isocyanate-cured (2K) polyurethane coatings?
A4: Yes, PMA is suitable for coatings containing polyisocyanates.[20] Its high purity and lack of hydroxyl groups make it a good choice for these reactive systems.[19]
Q5: How should Methoxypropyl acetate be stored?
A5: PMA should be stored in a cool, well-ventilated area away from ignition sources.[21] It is a flammable liquid.[21] Containers should be tightly closed.
Data Presentation
Table 1: Physical Properties of Methoxypropyl Acetate and Common Coating Solvents
| Property | Methoxypropyl Acetate (PMA) | n-Butyl Acetate | Xylene | Methyl Ethyl Ketone (MEK) |
| CAS Number | 108-65-6 | 123-86-4 | 1330-20-7 | 78-93-3 |
| Molecular Weight ( g/mol ) | 132.16 | 116.16 | 106.16 | 72.11 |
| Boiling Point (°C) | 146 | 126 | 138-144 | 80 |
| Flash Point (°C) | ~49 | 22 | 27-32 | -9 |
| Evaporation Rate (nBuAc=1) | 0.3 | 1.0 | 0.7 | 3.8 |
| Surface Tension (dynes/cm) | ~26 | ~25 | ~28 | ~24 |
Note: Values are approximate and can vary depending on the source and measurement conditions.
Experimental Protocols
While specific experimental protocols are highly dependent on the formulation and substrate, a general methodology for troubleshooting film defects is outlined below.
General Troubleshooting Workflow:
-
Identify the Defect: Accurately characterize the film defect (e.g., solvent popping, orange peel, fisheyes, blushing).
-
Isolate Variables: Change one variable at a time in your formulation or application process to pinpoint the cause.
-
Formulation Adjustments:
-
Solvent Blend: Systematically adjust the ratios of fast, medium, and slow evaporating solvents. For example, to address orange peel, you might slightly increase the proportion of PMA or a slower solvent to improve leveling time.
-
Viscosity: Measure and adjust the viscosity of the coating using the primary solvent (e.g., PMA) to fall within the recommended range for the application method.
-
Additives: Introduce or adjust the concentration of additives like wetting agents or flow control agents.
-
-
Application Parameter Adjustments:
-
Film Thickness: Use a wet film gauge to ensure consistent and appropriate film thickness.
-
Drying/Curing: Modify flash-off times and oven temperatures.
-
Environmental Control: Monitor and record temperature and humidity during application and drying.
-
-
Substrate Preparation: Ensure a consistent and thorough substrate cleaning and preparation procedure is followed for all experiments.
-
Documentation: Keep detailed records of all formulation changes, application parameters, and resulting film quality.
Mandatory Visualizations
Caption: Troubleshooting workflow for film defects involving Methoxypropyl acetate.
Caption: The role of Methoxypropyl acetate in balancing solvent evaporation rates.
References
- 1. youtube.com [youtube.com]
- 2. globalfinishing.com [globalfinishing.com]
- 3. How to Prevent and Fix Fisheyes or Solvent Pop In Paint Jobs - The Garage™ [eastwood.com]
- 4. benchchem.com [benchchem.com]
- 5. Solvent Pop Explained: How to Avoid This Common Refinish Mistake - colorsedge.com [colorsedge.com]
- 6. How to avoid orange peel and varnish defects? [stardustcolors.co.uk]
- 7. How to Prevent Orange Peel in Automotive Painting | Washinta [washinta.com]
- 8. pittsburghsprayequip.com [pittsburghsprayequip.com]
- 9. epochem.ir [epochem.ir]
- 10. ppg.com [ppg.com]
- 11. m.youtube.com [m.youtube.com]
- 12. help.resincoat.co.uk [help.resincoat.co.uk]
- 13. Cratering and Dimpling | Interlux [interlux.com]
- 14. hmgpaint.com [hmgpaint.com]
- 15. paint.org [paint.org]
- 16. Blushing - KANSAI ALTAN [kansaialtan.com.tr]
- 17. lfatabletpresses.com [lfatabletpresses.com]
- 18. nbinno.com [nbinno.com]
- 19. specialchem.com [specialchem.com]
- 20. ulprospector.com [ulprospector.com]
- 21. lyondellbasell.com [lyondellbasell.com]
Technical Support Center: Enhancing the Stability of Nanoparticle Suspensions in Propylene Glycol Monomethyl Ether Acetate (PGMEA)
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on stabilizing nanoparticle suspensions in Propylene Glycol Monomethyl Ether Acetate (PGMEA). PGMEA is a versatile solvent in various nanotechnology applications; however, maintaining a stable nanoparticle dispersion can be challenging. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why do my nanoparticles aggregate in PGMEA?
A1: Nanoparticle aggregation in PGMEA is a common issue stemming from the inherent instability of nanoparticles. Due to their high surface area-to-volume ratio, nanoparticles possess high surface energy, which they tend to minimize by clumping together. This phenomenon is driven by attractive van der Waals forces between particles. If the repulsive forces between nanoparticles are not sufficient to overcome these attractions, aggregation will occur. The properties of PGMEA, such as its polarity, can also influence these interactions.
Q2: What are the primary strategies to enhance the stability of nanoparticle suspensions in PGMEA?
A2: The two main strategies for stabilizing nanoparticle suspensions are electrostatic stabilization and steric stabilization.
-
Electrostatic stabilization involves creating a charged layer around the nanoparticles, leading to repulsion between them. This is often achieved by controlling the pH or adding charged ligands. However, this method can be sensitive to the ionic strength of the medium.
-
Steric stabilization involves attaching polymers or large molecules (stabilizers) to the nanoparticle surface. These molecules create a physical barrier that prevents nanoparticles from coming into close contact and aggregating. This method is generally less sensitive to changes in ionic strength.[1]
Q3: How do I choose the right stabilizing agent for my nanoparticles in PGMEA?
A3: The choice of stabilizing agent depends on several factors, including the type of nanoparticle, its surface chemistry, and the intended application. For dispersion in an organic solvent like PGMEA, ligands with a strong affinity for the nanoparticle surface and good solubility in PGMEA are required. Polymeric stabilizers are often effective. It is crucial to select a stabilizer that provides a robust steric barrier.[2][3][4]
Q4: What is a ligand exchange reaction and how can it help stabilize my nanoparticles in PGMEA?
A4: A ligand exchange reaction is a process where the original ligands on a nanoparticle's surface are replaced with new, functional ligands.[1] This is particularly useful for transferring nanoparticles synthesized in one solvent (e.g., an aqueous solution) to another (like PGMEA) while ensuring their stability. By exchanging the original ligands with ones that are soluble and provide steric hindrance in PGMEA, you can prevent aggregation.[5][6]
Q5: What analytical techniques can I use to assess the stability of my nanoparticle suspension in PGMEA?
A5: Several techniques are crucial for characterizing the stability of your nanoparticle suspension:
-
Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter of the nanoparticles in the suspension. An increase in particle size over time is a clear indicator of aggregation.[7][8][9]
-
Zeta Potential Measurement: Determines the surface charge of the nanoparticles. A high absolute zeta potential (typically > ±30 mV) suggests good electrostatic stability.[7][10][11] However, in organic solvents like PGMEA, its utility might be limited, and steric stabilization is often more critical.
-
Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM): Provides direct visualization of the nanoparticles, allowing you to observe their size, shape, and state of aggregation.[9]
-
UV-Vis Spectroscopy: For plasmonic nanoparticles, changes in the surface plasmon resonance peak can indicate aggregation.[12]
Troubleshooting Guides
This section provides solutions to common problems encountered when working with nanoparticle suspensions in PGMEA.
Issue 1: Nanoparticles immediately aggregate upon dispersion in PGMEA.
| Potential Cause | Recommended Solution |
| Insufficient Stabilization: The native ligands on the nanoparticles are not compatible with PGMEA. | Perform a ligand exchange with a stabilizer that is soluble in PGMEA and provides a strong steric barrier. Consider using polymers like PVP or specially designed capping agents. |
| High Nanoparticle Concentration: The concentration of nanoparticles is too high, leading to increased collision frequency. | Start with a lower nanoparticle concentration and gradually increase it once a stable dispersion is achieved. |
| Residual Water or Impurities: The presence of water or other impurities in the PGMEA can disrupt nanoparticle stability. | Use high-purity, anhydrous PGMEA. Ensure all glassware and equipment are thoroughly dried. |
Issue 2: Nanoparticle suspension is initially stable but aggregates over time.
| Potential Cause | Recommended Solution |
| Weak Ligand Binding: The stabilizing ligands are slowly desorbing from the nanoparticle surface. | Choose a ligand with a stronger binding affinity for the nanoparticle surface. Covalent attachment of the stabilizer can provide long-term stability. |
| Temperature Fluctuations: Changes in temperature can affect solvent properties and ligand conformation, leading to instability. | Store the nanoparticle suspension at a constant, controlled temperature. |
| Photochemical Degradation: Exposure to light can degrade the stabilizing ligands or the nanoparticles themselves. | Store the suspension in the dark or in amber vials to protect it from light. |
Issue 3: Characterization results (DLS) show a larger than expected particle size.
| Potential Cause | Recommended Solution |
| "Soft" Agglomeration: Weakly bound agglomerates are present in the suspension. | Apply sonication (probe sonicator is generally more effective than a bath) to break up the agglomerates. Optimize sonication time and power to avoid damaging the nanoparticles.[13] |
| Incomplete Ligand Exchange: The original, incompatible ligands have not been fully replaced. | Optimize the ligand exchange reaction conditions, such as reaction time, temperature, and ligand concentration. An excess of the new ligand is often required to drive the reaction to completion.[1] |
| Poor Initial Dispersion: The nanoparticle powder was not properly wetted and dispersed in the PGMEA. | Improve the initial dispersion process. This can involve creating a paste of the nanoparticle powder with a small amount of PGMEA before adding the bulk solvent, followed by vigorous stirring and sonication.[14] |
Quantitative Data on Nanoparticle Stabilization
The following tables provide hypothetical but realistic data to guide experimental design for stabilizing a generic 20 nm metal oxide nanoparticle in PGMEA.
Table 1: Effect of Different Stabilizers on Nanoparticle Hydrodynamic Diameter in PGMEA (measured by DLS after 24 hours)
| Stabilizer (0.1% w/v) | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Visual Observation |
| None | > 1000 | > 0.7 | Immediate precipitation |
| Oleic Acid | 150.5 | 0.4 | Slight cloudiness |
| Polyvinylpyrrolidone (PVP, 10k MW) | 35.2 | 0.2 | Clear, stable suspension |
| Custom Amphiphilic Polymer | 28.9 | 0.15 | Clear, stable suspension |
Table 2: Influence of Nanoparticle Concentration on Suspension Stability (Stabilizer: 0.1% w/v PVP)
| Nanoparticle Concentration (mg/mL) | Average Hydrodynamic Diameter (nm) after 24h | Zeta Potential (mV) | Stability Rating (1-5, 5=best) |
| 0.1 | 34.8 | -15.2 | 5 |
| 0.5 | 36.1 | -14.8 | 5 |
| 1.0 | 45.7 | -12.5 | 4 |
| 5.0 | 120.3 | -8.9 | 2 |
Experimental Protocols
Protocol 1: General Procedure for Dispersing Nanoparticle Powder in PGMEA
-
Preparation: Ensure all glassware is clean and completely dry. Use high-purity, anhydrous PGMEA.
-
Weighing: Accurately weigh the desired amount of nanoparticle powder and the chosen stabilizing agent (e.g., PVP).
-
Pre-mixing (Optional but Recommended): In a small glass vial, add the nanoparticle powder. Add a small amount of PGMEA (just enough to form a paste) and mix thoroughly with a spatula to ensure the powder is well-wetted.
-
Dissolving Stabilizer: In a separate container, dissolve the stabilizing agent completely in the required volume of PGMEA. This may require gentle heating or stirring.
-
Dispersion: Slowly add the stabilizer solution to the nanoparticle paste while vigorously stirring.
-
Sonication: Place the vial in an ice bath to prevent overheating and sonicate the suspension using a probe sonicator. The sonication time and power should be optimized for the specific nanoparticle system. A typical starting point is 5-10 minutes at 40% amplitude.
-
Characterization: After sonication, allow the suspension to equilibrate to room temperature. Characterize the dispersion using DLS and zeta potential measurements to confirm stability. Visually inspect for any signs of aggregation or sedimentation over time.
Protocol 2: Ligand Exchange for Transferring Nanoparticles into PGMEA
This protocol assumes nanoparticles are initially stabilized with a ligand in a different solvent (e.g., water or toluene).
-
Initial Suspension: Prepare a concentrated suspension of the nanoparticles in their original solvent.
-
Ligand Solution: Prepare a solution of the new, PGMEA-compatible ligand in PGMEA. The concentration of the new ligand should be in significant excess compared to the estimated number of surface sites on the nanoparticles.
-
Mixing: Add the nanoparticle suspension to the new ligand solution in PGMEA. The mixture should be stirred vigorously.
-
Reaction: Allow the ligand exchange reaction to proceed. This may take several hours and can sometimes be accelerated by gentle heating (e.g., 40-60 °C), depending on the ligand chemistry.
-
Purification: After the reaction is complete, the nanoparticles need to be purified to remove the old ligands and excess new ligands. This is typically done by repeated centrifugation and resuspension in fresh PGMEA.
-
Final Dispersion and Characterization: After the final centrifugation step, resuspend the nanoparticle pellet in pure PGMEA to the desired concentration. Characterize the final suspension for stability using DLS, zeta potential, and TEM.
Visualization of Key Processes
References
- 1. benchchem.com [benchchem.com]
- 2. Surface Modification of Biomedically Essential Nanoparticles Employing Polymer Coating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 4. Surface modification and characterization for dispersion stability of inorganic nanometer-scaled particles in liquid media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. Simple ligand exchange reactions enabling excellent dispersibility and stability of magnetic nanoparticles in polar organic, aromatic, and protic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3p-instruments.com [3p-instruments.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. materialneutral.info [materialneutral.info]
- 12. Collection - Quantitative Characterization of the Colloidal Stability of Metallic Nanoparticles Using UVâvis Absorbance Spectroscopy - Langmuir - Figshare [acs.figshare.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
Methoxypropyl Acetate vs. Ethyl Lactate: A Comparative Guide for Photoresist Solvents
In the intricate world of microfabrication, the choice of solvent in a photoresist formulation is a critical parameter that significantly influences lithographic performance. Methoxypropyl acetate (B1210297) (PMA), also known as propylene (B89431) glycol monomethyl ether acetate (PGMEA), and ethyl lactate (B86563) (EL) are two of the most prevalent casting solvents used in the formulation of photoresists for research, development, and manufacturing. This guide provides an objective comparison of their performance, supported by available data and a generalized experimental protocol for their evaluation.
Physicochemical Properties
The fundamental properties of the solvent play a pivotal role in the coating, baking, and development steps of the lithography process. Key differences in boiling point, vapor pressure, and evaporation rate between PMA and EL directly impact the required processing conditions.
| Property | Methoxypropyl Acetate (PMA/PGMEA) | Ethyl Lactate (EL) | Impact on Photoresist Processing |
| Boiling Point | ~146 °C | ~154 °C | A higher boiling point generally leads to slower evaporation. |
| Vapor Pressure | Lower than EL | Higher than PMA | Solvents with lower vapor pressure evaporate more slowly, which can affect film uniformity and residual solvent content. |
| Evaporation Rate | Moderate | Slower than PMA | Slower evaporation of EL may necessitate adjustments in the soft bake process, such as higher temperatures or longer durations, to effectively remove the solvent. |
| Solubility | Excellent for a wide range of polymers including PMMA and Novolac-based resists.[1][2] | Good solubility for a variety of polymers and is often used in formulations for transparent films.[3][4] | Both are effective solvents for common photoresist polymers, but solubility characteristics can influence dissolution rates and potential for defects. |
Performance in Photoresist Formulations
The choice between PMA and EL can have subtle but significant effects on the lithographic performance of a photoresist, including photosensitivity, resolution, and process latitude. While direct, side-by-side quantitative comparisons in the literature are limited, some studies provide insights into their differential behavior.
Photosensitivity and Resolution
A study on a palladium complex-based positive photoresist dissolved in a solvent mixture containing ethyl lactate reported achieving 30 nm lines with an exposure dose of 50 mJ/cm².[4][5] This demonstrates the capability of EL-based formulations in high-resolution applications. For chemically amplified resists (CARs), the residual solvent concentration after the post-apply bake (PAB) can significantly impact the diffusion of the photo-generated acid, which in turn affects photosensitivity and resolution. Research on an ESCAP-type polymer showed that a photoresist formulated with ethyl lactate exhibited a similar solvent retention curve to the commercial Shipley UV5 resist.[6] Modeling of solvent evaporation has suggested that the interaction between the solvent and the polymer matrix differs, with PGMEA showing evidence of stronger solvent-polymer interaction.[6]
Process Latitude
Experimental Protocol for Comparative Evaluation
To provide a framework for researchers to conduct a direct comparison of PMA and EL in their specific photoresist systems, the following generalized experimental protocol is provided.
I. Photoresist Formulation
-
Prepare two identical photoresist formulations, with the only variable being the casting solvent.
-
Formulation A: Photoresist polymer, photoactive compound (PAC) or photoacid generator (PAG), and any other additives dissolved in Methoxypropyl Acetate (PMA).
-
Formulation B: The same components in the same proportions, dissolved in Ethyl Lactate (EL).
-
-
Ensure the solids content in both formulations is identical.
-
Filter both formulations through a 0.2 µm filter to remove any particulate matter.
II. Wafer Preparation and Coating
-
Start with clean silicon wafers. A standard cleaning procedure involves a piranha etch followed by a deionized water rinse and a dehydration bake at 200°C for at least 30 minutes.
-
Apply an adhesion promoter, such as hexamethyldisilazane (B44280) (HMDS), if required for the substrate and photoresist chemistry.
-
Spin coat the photoresists onto the wafers. The spin speed and time should be optimized to achieve the desired film thickness (e.g., 1 µm). Use the same spin parameters for both formulations initially, but adjust if necessary to achieve the same final film thickness.
III. Soft Bake
-
Perform a post-apply bake (PAB) or soft bake to remove the bulk of the casting solvent. This is a critical step where the solvent choice has a direct impact.
-
For PMA-based resist: A typical starting point is 95°C for 60 seconds on a hotplate.
-
For EL-based resist: Due to its lower vapor pressure, a slightly higher temperature or longer time may be necessary, for example, 100°C for 75 seconds.
-
-
The final solvent concentration should be minimized and consistent across both sets of wafers. This can be verified using techniques like Fourier Transform Infrared Spectroscopy (FTIR) or a quartz crystal microbalance (QCM).[7]
IV. Exposure
-
Expose the wafers using a suitable lithography tool (e.g., a stepper or a contact aligner) with a photomask containing features of varying sizes to test for resolution.
-
Perform a dose matrix, varying the exposure energy (in mJ/cm²) across a range to determine the photosensitivity (dose-to-clear for positive resists, dose-to-gel for negative resists) and the optimal exposure dose for feature patterning.
V. Post-Exposure Bake (PEB)
-
For chemically amplified resists, a post-exposure bake is necessary to catalyze the acid-driven chemical reaction.
-
The PEB temperature and time should be optimized for the specific resist chemistry. A typical starting point is 110-130°C for 60-90 seconds.
VI. Development
-
Develop the wafers in a suitable developer solution, such as a 2.38% tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) solution for positive-tone resists.
-
The development time should be consistent for all wafers. A typical time is 60 seconds.
-
Rinse the wafers with deionized water and dry with nitrogen.
VII. Metrology and Analysis
-
Film Thickness: Measure the photoresist film thickness before and after development using an ellipsometer or a profilometer.
-
Photosensitivity: Determine the dose-to-clear (E₀) for positive resists or the dose-to-gel (E_g) for negative resists from the dose matrix wafers.
-
Resolution: Use a scanning electron microscope (SEM) to inspect the patterned features and determine the smallest line-space patterns that are cleanly resolved for each solvent.
-
Process Latitude: Analyze the critical dimension (CD) variation across a range of focus and exposure settings to determine the process window for each solvent-based resist.
-
Dissolution Rate: Use a dissolution rate monitor (DRM) to measure the rate of film thickness loss during development for both exposed and unexposed regions. This will provide quantitative data on the dissolution contrast.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the comparative experimental protocol.
Caption: Experimental workflow for comparing photoresist solvents.
Conclusion
Both methoxypropyl acetate and ethyl lactate are highly effective solvents for photoresist formulations. The choice between them often depends on the specific requirements of the photoresist chemistry, the desired process conditions, and environmental, health, and safety considerations. PMA, with its moderate evaporation rate, is a well-established standard in the industry. Ethyl lactate, a bio-based solvent, presents a "greener" alternative and has demonstrated excellent performance in high-resolution applications. A thorough experimental evaluation, as outlined in this guide, is crucial for determining the optimal solvent for a given photoresist system and lithographic process.
References
- 1. allresist.com [allresist.com]
- 2. 20. How high is the solvent resistance of photoresist films? - Allresist EN [allresist.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Recent Advances in Positive Photoresists: Mechanisms and Fabrication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. lithoguru.com [lithoguru.com]
A Comparative Guide to Methoxypropyl Acetate and Cyclopentanone in SU-8 Formulations
For Researchers, Scientists, and Drug Development Professionals
The selection of a solvent system in SU-8 photoresist formulations is a critical determinant of processing efficiency and final device quality. This guide provides an objective comparison of two key solvents: Methoxypropyl acetate (B1210297) (MPA), also known as Propylene glycol monomethyl ether acetate (PGMEA), and cyclopentanone (B42830). While both are integral to the SU-8 workflow, they play distinct roles that influence performance. Cyclopentanone is the established solvent in commercially available fast-processing SU-8 formulations (e.g., the SU-8 2000 series), prized for its rapid evaporation. MPA, conversely, is the industry-standard developer for SU-8 and can also be used as a solvent for dilution.
Performance Comparison: MPA vs. Cyclopentanone
The primary differentiator between cyclopentanone and MPA in SU-8 formulations is processing time, a direct consequence of their differing volatilities. Cyclopentanone's higher vapor pressure leads to significantly shorter soft bake times, accelerating the overall fabrication workflow.
| Property / Performance Metric | Methoxypropyl Acetate (MPA/PGMEA) | Cyclopentanone | Key Advantage |
| Primary Role in SU-8 Process | Standard Developer, Diluent | Primary Solvent in "fast" formulations | Cyclopentanone for faster processing |
| Boiling Point | 146 °C[1] | 130.6 °C[2][3] | Cyclopentanone's lower boiling point contributes to faster evaporation. |
| Vapor Pressure | ~3.92 mmHg at 25 °C[1] | ~11.5 hPa (8.6 mmHg) at 20 °C[4] | Cyclopentanone has a significantly higher vapor pressure, leading to faster evaporation. |
| Evaporation Rate | Slower | Faster | Cyclopentanone enables shorter soft bake times.[5] |
| Soft Bake Time | Longer (if used as primary solvent) | Significantly shorter. For a 100µm film, bake time can be reduced from ~40-45 min (with GBL) to ~20-25 min.[5][6] | Cyclopentanone offers a major reduction in processing time. |
| Adhesion | Standard | Improved adhesion to low surface energy substrates in SU-8 2000 series. | Cyclopentanone-based formulations are noted for better adhesion. |
| Coating Uniformity | Good | Good | Both can produce uniform films with proper spin coating protocols. |
| Resolution | High | High | Solvent choice has a secondary effect on resolution compared to exposure and bake parameters. |
| Commercial Formulations | Primarily used as a developer and for dilution. | Primary solvent in SU-8 2000 and 3000 series. | Cyclopentanone is the solvent of choice for high-throughput applications. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following protocols outline the key steps in SU-8 processing, with an emphasis on the role of the solvent.
SU-8 Photolithography with Cyclopentanone-Based Resist (e.g., SU-8 2000 Series)
This protocol is representative for creating high-aspect-ratio microstructures.
-
Substrate Preparation:
-
Begin with a clean, dehydrated substrate. A standard cleaning procedure involves sequential rinsing with acetone, isopropanol (B130326) (IPA), and deionized (DI) water, followed by drying with nitrogen.
-
For silicon substrates, a dehydration bake on a hotplate at 150-200°C for at least 5 minutes is recommended.
-
To enhance adhesion, an adhesion promoter like hexamethyldisilazane (B44280) (HMDS) can be applied via vapor priming or spin-coating.
-
-
Photoresist Coating:
-
Dispense the cyclopentanone-based SU-8 resist onto the center of the substrate.
-
Spin-coat to the desired thickness. A two-step process is common: a spread cycle at a low speed (e.g., 500 rpm) followed by a spin cycle at a higher speed to achieve the final thickness.
-
-
Soft Bake:
-
This step is critical for evaporating the cyclopentanone. A two-step soft bake on a hotplate is recommended to minimize stress.
-
First, bake at 65°C for a duration dependent on film thickness (e.g., 5 minutes for a 50 µm film).
-
Then, ramp the temperature to 95°C and bake for a longer period (e.g., 15 minutes for a 50 µm film).[6]
-
-
Exposure:
-
Expose the resist to near-UV (365 nm) radiation through a photomask. The exposure dose is dependent on the film thickness.
-
-
Post-Exposure Bake (PEB):
-
A two-step PEB is crucial for cross-linking the exposed SU-8.
-
A typical process involves baking at 65°C followed by a bake at 95°C. The duration of these bakes is highly dependent on the film thickness.
-
-
Development:
-
Immerse the wafer in an SU-8 developer, which is typically Methoxypropyl acetate (PGMEA) , with gentle agitation.
-
The development time is dependent on the film thickness.
-
-
Rinse and Dry:
-
Rinse the developed structures thoroughly with isopropanol (IPA) and dry with a stream of nitrogen.
-
Visualizing the Workflow and Solvent Relationship
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationship between solvent choice and processing time.
References
Green Solvent Alternatives to Methoxypropyl Acetate in Organic Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the continuous effort to embrace greener and more sustainable practices in organic synthesis and drug development, the choice of solvent is a critical factor. Methoxypropyl acetate (B1210297) (PMA), a widely used solvent, is effective but raises environmental and health concerns. This guide provides an objective comparison of four promising green solvent alternatives: Rhodiasolv® PolarClean, Methyl 3-methoxypropionate (MMP), Cyrene®, and Dimethyl Succinate (B1194679) (DMS). The comparison focuses on their physicochemical properties, performance in organic synthesis, safety, and environmental impact, supported by available experimental data.
Comparative Data of Solvents
The following tables summarize the key properties of PMA and its green alternatives, providing a basis for selection based on specific application requirements.
Table 1: Physical and Chemical Properties
| Property | Methoxypropyl Acetate (PMA) | Rhodiasolv® PolarClean | Methyl 3-methoxypropionate (MMP) | Cyrene® | Dimethyl Succinate (DMS) |
| CAS Number | 108-65-6 | 1174627-68-9 | 3852-09-3 | 53716-82-8 | 106-65-0 |
| Molecular Weight ( g/mol ) | 132.16 | ~187.24 | 118.13 | 128.13 | 146.14 |
| Boiling Point (°C) | 145-146 | 278-282 | 142-143[1] | 227 | 196-200 |
| Flash Point (°C) | 42 | 146[2] | 47[1] | 108 | 101 |
| Density (g/mL @ 20°C) | 0.965 | 1.05 | 1.014[1] | 1.25 | 1.117 |
| Viscosity (cP @ 20°C) | 1.2 | 9.78[3] | ~1.1 | 14.5 | 2.4 |
| Water Solubility | 19.8 g/100 mL | Miscible | Insoluble[4] | Miscible | 5.3 g/100 mL |
Table 2: Safety and Environmental Profile
| Parameter | Methoxypropyl Acetate (PMA) | Rhodiasolv® PolarClean | Methyl 3-methoxypropionate (MMP) | Cyrene® | Dimethyl Succinate (DMS) |
| Source | Petrochemical | By-product of Nylon-66 synthesis | Petrochemical | Renewable (Cellulose)[5] | Bio-based |
| Biodegradability | Readily biodegradable | Readily biodegradable | Data not readily available | Readily biodegradable[6] | Readily biodegradable |
| Toxicity Profile | Eye and skin irritant, respiratory tract irritant | Low acute toxicity, not mutagenic or carcinogenic[3] | Harmful if swallowed or inhaled[4] | Non-toxic, non-mutagenic[5] | Low toxicity |
| Regulatory Status | Subject to VOC regulations | REACH & EPA compliant[7] | - | REACH compliant | - |
Performance in Organic Synthesis: A Qualitative Comparison
Direct quantitative comparisons of these green solvents against PMA in a wide range of specific organic reactions are limited in publicly available literature. However, based on their properties and reported applications, the following qualitative assessments can be made:
-
Rhodiasolv® PolarClean: With its high polarity and boiling point, it is a suitable replacement for other polar aprotic solvents like NMP and DMF.[7] It has shown excellent performance in solid-phase peptide synthesis, demonstrating good solubility for amino acid derivatives and reagents.[3] Its high viscosity compared to PMA might be a consideration for certain applications.[3]
-
Methyl 3-methoxypropionate (MMP): Its physical properties, such as boiling point and density, are very similar to PMA, suggesting it could be a "drop-in" replacement in some applications.[1] It is promoted as an environmentally friendly solvent with applications in coatings and electronics.[4]
-
Cyrene®: Derived from renewable cellulose, Cyrene® is a bio-based polar aprotic solvent.[5] It has been successfully used in a variety of reactions, including amide bond formation, Suzuki-Miyaura couplings, and as a replacement for DMSO in some contexts.[8][9] Its high viscosity is a notable difference from PMA.
-
Dimethyl Succinate (DMS): As a bio-based solvent, it offers a good environmental profile. It has been investigated as a solvent for esterification and other reactions, in some cases showing high yields.[10] Its lower polarity compared to other alternatives might make it suitable for different types of reactions.
Experimental Protocols
Protocol 1: Green Solvent Selection Workflow
This protocol outlines a systematic approach for selecting a suitable green solvent alternative for a specific organic reaction.
Objective: To identify a green solvent that meets performance, safety, and environmental criteria for a target chemical transformation.
Materials:
-
List of potential green solvents (e.g., Rhodiasolv® PolarClean, MMP, Cyrene®, DMS)
-
Reaction components (reactants, catalyst, etc.)
-
Small-scale reaction vessels (e.g., vials, round-bottom flasks)
-
Analytical instrumentation for reaction monitoring (e.g., TLC, GC, HPLC, NMR)
Procedure:
-
Define Requirements:
-
Identify the key solvent properties required for the reaction (e.g., polarity, boiling point, aprotic/protic nature).
-
Define the desired safety and environmental profile (e.g., low toxicity, biodegradability, renewable source).
-
-
Initial Screening (In-silico):
-
Consult solvent selection guides to identify potential green alternatives to the conventional solvent (PMA).[11][12]
-
Compare the physical and chemical properties of the candidates with the requirements defined in Step 1.
-
Evaluate the safety, health, and environmental (SHE) data for each candidate solvent.
-
-
Small-Scale Experimental Validation:
-
Conduct the target reaction on a small scale in the most promising green solvent candidates identified in Step 2.
-
Use the conventional solvent (PMA) as a benchmark.
-
Monitor the reaction progress and determine key performance indicators such as reaction rate, yield, and selectivity.
-
-
Work-up and Purification Assessment:
-
Evaluate the ease of product isolation and purification from each solvent.
-
Assess the potential for solvent recycling and recovery.
-
-
Final Selection:
-
Based on the combined data from the in-silico screening and experimental validation, select the most suitable green solvent alternative that provides a balance of performance, safety, and environmental benefits.
-
Protocol 2: Representative Organic Reaction - Esterification using Dimethyl Succinate
This protocol describes the esterification of succinic anhydride (B1165640) with methanol (B129727) to produce dimethyl succinate, where dimethyl succinate can also be considered as a green solvent for other reactions.[10]
Objective: To synthesize dimethyl succinate via esterification.
Materials:
-
Succinic anhydride
-
Methanol
-
Catalyst (e.g., a solid acid catalyst)
-
Reaction vessel equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Analytical balance
-
Equipment for product isolation and purification (e.g., rotary evaporator, distillation apparatus)
-
Analytical instrumentation for product characterization (e.g., GC, NMR)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, combine succinic anhydride, methanol (as both reactant and solvent), and the catalyst. A typical molar ratio of methanol to succinic anhydride could be 10:1.
-
-
Reaction:
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC) until the succinic anhydride is consumed.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the catalyst by filtration.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Purify the resulting crude dimethyl succinate by distillation.
-
-
Characterization:
-
Confirm the identity and purity of the dimethyl succinate product using analytical techniques such as GC and NMR.
-
Visualizations
Caption: A workflow for selecting a green solvent alternative.
Caption: Generalized lifecycle of a bio-based solvent.
Conclusion
The transition to greener solvents is a crucial step towards more sustainable practices in the pharmaceutical and chemical industries. While a universal "drop-in" replacement for Methoxypropyl acetate may not exist for all applications, Rhodiasolv® PolarClean, Methyl 3-methoxypropionate, Cyrene®, and Dimethyl Succinate present viable alternatives with distinct advantages. The selection of the most appropriate green solvent requires a careful evaluation of the specific reaction requirements, performance, and the overall environmental and safety profile. This guide provides a foundational framework and data to aid researchers and drug development professionals in making informed decisions towards the adoption of greener synthesis strategies. Further head-to-head comparative studies are encouraged to expand the quantitative data available and facilitate a broader transition to these more sustainable alternatives.
References
- 1. PREC MMP Slovent | Methyl 3-Methoxypropionate | CAS#3852-09-3 [prechems.com]
- 2. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digital.csic.es [digital.csic.es]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. phoenix.tuwien.ac.at [phoenix.tuwien.ac.at]
- 8. air.unimi.it [air.unimi.it]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 12. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]
Methoxypropyl Acetate: A Comparative Performance Analysis Against Other Glycol Ether Acetates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of Methoxypropyl Acetate (B1210297) (also known as Propylene (B89431) Glycol Monomethyl Ether Acetate or PGMEA) with other common glycol ether acetates. As a versatile solvent, the selection of the appropriate glycol ether acetate is critical for optimizing performance in various applications, including coatings, inks, cleaners, and pharmaceutical formulations.[1][2][3] This document presents a detailed analysis of key performance parameters, supported by experimental data and standardized testing protocols, to facilitate informed decision-making.
Executive Summary
Methoxypropyl acetate, a propylene glycol (P-series) ether acetate, exhibits a well-balanced profile of solvency, evaporation rate, and low toxicity, making it a preferred choice in many industries.[1][4] Compared to ethylene (B1197577) glycol (E-series) ether acetates, P-series solvents like PGMEA generally offer a better safety profile.[5] This guide will delve into the quantitative differences in physical and chemical properties that underpin the performance variations among these solvents.
Performance Comparison of Glycol Ether Acetates
The following table summarizes the key performance indicators for Methoxypropyl acetate and a selection of other glycol ether acetates. These parameters are crucial in determining the suitability of a solvent for a specific application.
| Property | Methoxypropyl Acetate (PGMEA) | Propylene Glycol Methyl Ether (PGME) | Ethyl 3-Ethoxypropionate (EEP) | Ethylene Glycol Ethyl Ether Acetate (EEA) | Diethylene Glycol Ethyl Ether Acetate (DEGEEA) | Propylene Glycol n-Butyl Ether Acetate (PGBA) |
| CAS Number | 108-65-6 | 107-98-2 | 763-69-9 | 111-15-9 | 112-15-2 | 108-65-6 (isomer dependent) |
| Boiling Point (°C) | 146[6][7][8] | 120[7] | 165-172[7] | 156[9] | 217.5 | 171 |
| Flash Point (°C) | 42-49[1][6][7] | ~30[7] | 62[7] | 54[9] | 110[10] | 63 |
| Evaporation Rate (n-BuAc=1) | 0.3 - 0.33[6][7] | 0.6[7] | 0.1[7] | 0.23 | 0.03 | 0.1 |
| Viscosity (cP at 25°C) | 0.8 - 1.2[6][11][12] | 1.7 | 1.4 | 1.2 | 2.87[10] | 1.3 |
| Surface Tension (dynes/cm at 25°C) | 26.9[6][11] | 27.7 | 27.3 | 27.2 | 31.5 | 25.4 |
| Hansen Solubility Parameters (MPa½) | ||||||
| δd (Dispersion) | 15.6[13] | 15.6 | 16.1 | 15.9[14] | 16.0 | 15.8 |
| δp (Polar) | 5.6[13] | 6.3 | 4.7 | 4.7[14] | 7.2 | 3.7 |
| δh (Hydrogen Bonding) | 9.8[13] | 11.6 | 7.0 | 10.6[14] | 8.8 | 6.3 |
| Solvency Power | Excellent for a wide range of resins including acrylics, epoxies, alkyds, polyesters, and nitrocellulose.[2][7] | Good for many resins, often referred to as a "universal" solvent.[7] | Excellent for a wide range of polymers.[7] | Good for a variety of synthetic resins.[15] | Strong solvency for a broad range of materials.[16] | Good for a variety of resins. |
Key Performance Aspects
Solvency: Methoxypropyl acetate demonstrates excellent solvency for a broad spectrum of resins, which is a key reason for its widespread use in coatings and inks.[2][7] Its balanced ether and ester functional groups allow it to dissolve both polar and non-polar substances effectively.[1] The Hansen Solubility Parameters indicate a balanced profile, contributing to its versatile solvency.
Evaporation Rate: With a moderate evaporation rate, Methoxypropyl acetate is classified as a retarder solvent.[7] This characteristic is beneficial in coating applications as it allows for better flow and leveling, preventing defects such as blushing and ensuring a smooth finish.[7] In contrast, solvents like Propylene Glycol Methyl Ether (PGME) have a faster evaporation rate, while Ethyl 3-Ethoxypropionate (EEP) evaporates more slowly.[7]
Viscosity and Surface Tension: The low viscosity of Methoxypropyl acetate contributes to its effectiveness in reducing the viscosity of coating formulations, which is crucial for application processes like spraying.[17][18] Its surface tension is in a range that promotes good substrate wetting and leveling of films.
Toxicity and Environmental Profile: A significant advantage of propylene glycol-based ethers and their acetates, like PGMEA, is their lower toxicity compared to their ethylene glycol-based counterparts.[5][7] PGMEA is readily biodegradable, which is an important consideration for environmental compliance.[7]
Experimental Protocols
To ensure accurate and reproducible comparison of glycol ether acetate performance, standardized experimental methodologies are crucial. Below are detailed protocols for key experiments based on ASTM International standards.
Solvent Property Determination
-
Evaporation Rate: The evaporation rate of volatile solvents can be determined using the ASTM D3539 standard test method. This method involves using a Shell thin-film evaporometer to measure the time it takes for a specified volume of solvent to evaporate under controlled conditions. The result is often expressed relative to a standard solvent, typically n-butyl acetate.
-
Viscosity: The kinematic viscosity of transparent and opaque liquids can be measured using a calibrated glass capillary viscometer according to ASTM D445 . For dynamic viscosity, a rotational viscometer can be used following the procedures outlined in ASTM D2196 .
-
Surface Tension: The surface tension of liquids can be determined using the Du Noüy ring method or the Wilhelmy plate method, as generally described in principles of surface science and often measured with specialized tensiometers. While a specific ASTM standard for solvent surface tension is less common, the principles are well-established.
Performance in Coatings
-
Solvent Resistance: The resistance of a cured coating to a solvent is a critical performance indicator. ASTM D5402 provides a standard practice for evaluating the solvent resistance of organic coatings using a solvent rubbing technique. This test involves rubbing the coating with a cloth saturated with the test solvent for a specified number of double rubs and evaluating the effect on the coating's appearance and integrity.
-
Film Thickness: The dry-film thickness of a coating is a critical parameter that affects its performance. ASTM D7091 describes the standard practice for nondestructive measurement of dry film thickness of nonmagnetic coatings applied to ferrous metals and nonmagnetic, nonconductive coatings applied to non-ferrous metals.
Visualizing Performance Relationships
The interplay between the physicochemical properties of a solvent and its performance in an application can be complex. The following diagrams, generated using Graphviz, illustrate these relationships.
References
- 1. Understanding Propylene Glycol Methyl Ether Acetate (PGMEA): Properties, Applications, and Safety - Blog [gpcchem.com]
- 2. PROPYLENE GLYCOL METHYL ETHER ACETATE - Ataman Kimya [atamanchemicals.com]
- 3. Propylene Glycol Methyl Ether Acetate for Your Industrial Needs [penpet.com]
- 4. dataintelo.com [dataintelo.com]
- 5. kinampark.com [kinampark.com]
- 6. monumentchemical.com [monumentchemical.com]
- 7. benchchem.com [benchchem.com]
- 8. Propylene glycol methyl ether acetate - Wikipedia [en.wikipedia.org]
- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 10. Diethylene Glycol Ethyl Ether Acetate With Competitive Price | cas no 112 34 5 [boxa-solvents.com]
- 11. unionpetrochemical.com [unionpetrochemical.com]
- 12. imansabz.com [imansabz.com]
- 13. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
- 14. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 15. Glycol Ethers [crescent-energy.com]
- 16. interstatechem.com [interstatechem.com]
- 17. saiper.com [saiper.com]
- 18. Methoxypropyl Acetate – keytonenergy [keytonenergy.com]
Validating Methoxypropyl Acetate: A Comparative Guide for Drug Development Professionals
A comprehensive analysis of Methoxypropyl acetate (B1210297) (MPA) and its alternatives for researchers, scientists, and drug development professionals. This guide provides objective performance comparisons, supported by experimental data, to inform solvent selection in critical pharmaceutical applications.
In the landscape of pharmaceutical research and development, the choice of solvent is a critical decision that can significantly impact reaction kinetics, yield, purity, and the overall toxicological profile of a drug product. Methoxypropyl acetate (MPA), a widely utilized solvent, is favored for its moderate evaporation rate and excellent solvency for a range of resins and dyes.[1][2] However, the increasing focus on green chemistry and stringent regulatory requirements necessitate a thorough evaluation of its performance against viable alternatives. This guide presents a comparative analysis of MPA and other solvents, offering key experimental data and protocols to aid in the validation of experimental results and the selection of the most appropriate solvent for your research needs.
Comparative Performance Data
To facilitate a direct comparison, the following tables summarize the key physical, chemical, and toxicological properties of Methoxypropyl acetate and a selection of alternative solvents. These alternatives include both traditional and green solvents that are gaining traction in the pharmaceutical industry for their favorable safety and environmental profiles.
Table 1: Physical and Chemical Properties of Selected Solvents
| Property | Methoxypropyl Acetate (MPA) | Rhodiasolv® PolarClean | Methyl 3-methoxypropionate (MMP) | Cyrene® | Dimethyl Succinate (DMS) | Ethyl Lactate | Cyclopentanone | Diacetone Alcohol |
| CAS Number | 108-65-6 | 1174627-68-9 | 3852-09-3 | 53716-82-8 | 106-65-0 | 97-64-3 | 120-92-3 | 123-42-2 |
| Molecular Formula | C6H12O3 | C9H17NO3 | C5H10O3 | C6H8O3 | C6H10O4 | C5H10O3 | C5H8O | C6H12O2 |
| Molecular Weight ( g/mol ) | 132.16 | 187.24 | 118.13 | 128.13 | 146.14 | 118.13 | 84.12 | 116.16 |
| Boiling Point (°C) | 146 | 278-282 | 142-143 | 227 | 195-200 | 154 | 130.6 | 168 |
| Density (g/mL at 20-25°C) | 0.965-0.970 | 1.043 | 1.009 | 1.25 | 1.117 | 1.032 | 0.951 | 0.938 |
| Viscosity (cP at 20-25°C) | ~1.2 | 9.78 | ~1.0 | High | ~2.4 | ~2.7 | 1.78 | 2.9 |
| Flash Point (°C) | 42-45 | 146 | 47 | 108 | 94 | 46 | 26-31 | 58-66 |
| Water Solubility | Limited | Miscible | Insoluble | Miscible | Soluble | Soluble | Slightly Soluble | Miscible |
Table 2: Toxicological Profile of Selected Solvents
| Solvent | Acute Oral LD50 (rat, mg/kg) | Dermal LD50 (rabbit, mg/kg) | Inhalation LC50 (rat, mg/L/4h) | Key Hazards |
| Methoxypropyl Acetate (MPA) | >5000 | >5000 | >10.8 | Flammable liquid and vapor. |
| Rhodiasolv® PolarClean | >2000 | No data | No data | Not classified as hazardous. |
| Methyl 3-methoxypropionate (MMP) | 1700 (Lowest published lethal dose) | No data | 40 (mouse) | Flammable liquid and vapor, Harmful if swallowed or inhaled. |
| Cyrene® | No data | No data | No data | Not classified as hazardous, biodegradable. |
| Dimethyl Succinate (DMS) | >5000 | >5000 | >5.2 | Not classified as hazardous. |
| Ethyl Lactate | >5000 | >5000 | >5.4 | Causes serious eye damage. |
| Cyclopentanone | 1180 | >5000 | 19.5 | Flammable liquid and vapor, Causes skin and serious eye irritation. |
| Diacetone Alcohol | 4000 | 13,500 | >7.6 | Causes serious eye irritation. |
Experimental Protocols
The following are representative experimental protocols relevant to drug development where Methoxypropyl acetate or its alternatives could be employed.
Protocol 1: Preparation of a Drug-in-Adhesive Transdermal Patch
Objective: To prepare a transdermal patch of a model drug using a pressure-sensitive adhesive (PSA) matrix, with the solvent playing a key role in dissolving the drug and polymer.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Pressure-Sensitive Adhesive (e.g., DURO-TAK™ series)
-
Solvent (Methoxypropyl Acetate, Ethyl Acetate, or other suitable alternative)
-
Backing film (e.g., 3M Scotchpak™)
-
Release liner (e.g., siliconized polyester (B1180765) film)
-
Mixing vessel
-
Coating machine
-
Drying oven
Procedure:
-
Accurately weigh the API and the pressure-sensitive adhesive.
-
In a mixing vessel, dissolve the API in the selected solvent.
-
Slowly add the pressure-sensitive adhesive to the drug solution while stirring continuously until a homogenous mixture is obtained.
-
The resulting adhesive mixture is then coated onto the release liner using a coating machine at a specified thickness.
-
The coated liner is passed through a drying oven at a controlled temperature to evaporate the solvent.
-
After drying, the backing film is laminated onto the adhesive layer.
-
The final laminate is cut into patches of the desired size.
Protocol 2: Synthesis of an Active Pharmaceutical Ingredient Intermediate
Objective: To perform a Suzuki-Miyaura cross-coupling reaction, a common transformation in pharmaceutical synthesis, using a suitable solvent.
Materials:
-
Aryl halide
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent (e.g., Toluene, Dioxane, or a greener alternative like Cyrene®)
-
Reaction vessel with reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
Procedure:
-
To a reaction vessel under a nitrogen atmosphere, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Add the chosen solvent to the reaction vessel.
-
Heat the reaction mixture to reflux with stirring for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and an organic solvent (e.g., ethyl acetate) for extraction.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired intermediate.
Mandatory Visualizations
Logical Workflow for Solvent Selection in Drug Development
The following diagram illustrates a logical workflow for selecting an appropriate solvent in a drug development context, emphasizing early-stage consideration of safety, environmental impact, and process scalability.
Generalized Signaling Pathway for Assessing Solvent-Induced Cellular Stress
While specific signaling pathways affected by individual solvents are highly context-dependent and require targeted research, the following diagram illustrates a generalized cellular stress response pathway that can be activated by exposure to organic solvents. This serves as a conceptual framework for designing experiments to evaluate the potential cellular impact of a chosen solvent.
Conclusion
The selection of a solvent in pharmaceutical development is a multifaceted decision that requires a balance of performance, safety, and environmental considerations. While Methoxypropyl acetate remains a versatile and effective solvent, this guide provides a framework for evaluating its performance against a range of alternatives. The data and protocols presented herein are intended to support researchers in making informed decisions, validating their experimental findings, and ultimately contributing to the development of safer and more effective medicines. It is recommended that researchers conduct their own specific testing to validate the performance of these solvents in their unique applications.
References
Cross-Laboratory Validation of Synthesis Protocols: A Comparative Guide to PGMEA Synthesis
Propylene (B89431) glycol monomethyl ether acetate (B1210297) (PGMEA) is a critical high-performance solvent extensively utilized in the semiconductor and display manufacturing industries, particularly as a primary component in photoresist formulations.[1] The synthesis of high-purity PGMEA is of significant interest, and various laboratory and industrial-scale protocols have been developed to this end. This guide provides a comparative analysis of two prominent synthesis methodologies: a batch reactor synthesis using a heterogeneous catalyst and a continuous process employing reactive distillation. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison of these protocols, highlighting the differences in experimental setup, reaction conditions, and outcomes.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters from two distinct synthesis protocols for PGMEA, providing an at-a-glance comparison of their operational conditions and performance metrics.
| Parameter | Batch Reactor Synthesis with Amberlyst-15[2][3] | Reactive Distillation Synthesis[4][5] |
| Reactants | Propylene glycol methyl ether (PGME), Acetic Acid (AA) | Propylene glycol methyl ether (PGME), Acetic Acid (AA) |
| Catalyst | Amberlyst-15 (solid acid catalyst) | Acidic catalyst |
| Reactant Ratio (PGME:AA) | 1:1 | Not specified, continuous feed |
| Reaction Temperature | 60, 70, 80, 90, or 100 °C | Not specified |
| Reactor Type | Batch Reactor | Reactive Distillation Column |
| Key Advantage | Simplified process with a stable solid catalyst.[2] | Overcomes chemical equilibrium limitations for higher conversion.[5] |
| Reported Conversion | Kinetic parameters obtained to predict conversion.[2] | High PGME conversion rates.[4] |
Experimental Protocols
This section details the methodologies for the two compared PGMEA synthesis protocols.
Protocol 1: Batch Reactor Synthesis with Heterogeneous Catalyst (Amberlyst-15)
This protocol describes the synthesis of PGMEA in a batch reactor system using Amberlyst-15, a stable solid acid catalyst, which simplifies the purification process compared to homogeneous catalysts.[2][6]
Methodology:
-
A specified mass of propylene glycol methyl ether (PGME) and acetic acid (AA) are introduced into a batch reactor to achieve the desired reactant ratio (e.g., 1:1), with a total mass of approximately 1 kg.[2]
-
The reactor's temperature is controlled to a predetermined setpoint (e.g., 60, 70, 80, 90, or 100 °C).[2]
-
Chilled water at 5 °C is circulated through a reflux condenser to minimize the loss of reactants and products.[2]
-
Once the designated reaction temperature is reached, a desired amount of Amberlyst-15 catalyst is added to initiate the esterification reaction.[2]
-
Samples are regularly taken from the reactor to monitor the concentrations of PGME and PGMEA over time, allowing for the determination of reaction kinetics.[3]
Protocol 2: Continuous Synthesis via Reactive Distillation
This protocol utilizes a reactive distillation (RD) column to continuously synthesize PGMEA, a method designed to overcome the chemical equilibrium limitations of the esterification reaction, thereby achieving higher conversion rates.[4][5]
Methodology:
-
The synthesis is carried out in a reactive distillation column, which combines chemical reaction and distillation in a single unit.
-
Propylene glycol methyl ether (PGME) and acetic acid (AA) are continuously fed into the RD column.[5]
-
An acidic catalyst is present within the column to facilitate the esterification reaction.[4]
-
As PGMEA and water are formed, the distillation process continuously removes the products, shifting the reaction equilibrium towards the product side.[4]
-
This process intensification allows for high PGME conversion rates and can be part of a larger, energy-efficient manufacturing process.[5]
Visualizing the Workflows
The following diagrams illustrate the general experimental workflow for chemical synthesis and the specific reaction pathway for PGMEA synthesis.
References
A Comparative Analysis of Polymer Solubility: Methoxypropyl Acetate vs. Alternative Solvents
For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent system is a critical factor influencing the efficacy of polymer-based formulations. This guide provides a comparative study of Methoxypropyl acetate (B1210297) (MPA) against other common solvents in terms of their ability to dissolve key polymers. By integrating theoretical models with established experimental protocols, this document serves as a practical resource for making informed decisions in solvent selection.
Methoxypropyl acetate (MPA), a glycol ether acetate, is widely recognized for its excellent solvency for a broad range of resins and polymers.[1][2] Its mild odor, moderate evaporation rate, and good film-forming properties make it a favored choice in various industrial applications, including coatings and printing inks.[1][2] This guide will delve into a comparative analysis of MPA's performance against other common solvents, providing a framework for selecting the optimal solvent for specific polymer systems.
Theoretical Framework for Solubility: Hansen Solubility Parameters
A powerful predictive tool for determining the likelihood of a polymer dissolving in a solvent is the Hansen Solubility Parameters (HSP). This model is based on the principle of "like dissolves like" and quantifies the cohesive energy density of a substance into three parameters:
-
δD (Dispersion): Represents the energy from London dispersion forces.
-
δP (Polar): Represents the energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Represents the energy from hydrogen bonds.
The closer the HSP values of a polymer and a solvent, the more likely the polymer is to dissolve. The "Hansen Distance" (Ra) between a polymer and a solvent can be calculated to quantify this similarity. A smaller Ra value indicates a higher likelihood of solubility.
Comparative Hansen Solubility Parameters of Solvents
The following table outlines the Hansen Solubility Parameters for Methoxypropyl acetate and a selection of other common industrial solvents.
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| Methoxypropyl acetate (MPA) | 15.6 | 5.6 | 9.8 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Methyl Ethyl Ketone (MEK) | 16.0 | 9.0 | 5.1 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Cyclohexanone | 17.8 | 6.3 | 5.1 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
Data sourced from various chemical supplier databases and academic literature.
Hansen Solubility Parameters for Common Polymers
This table presents the HSP values for three widely used polymers: Polystyrene (PS), Polymethyl Methacrylate (PMMA), and Polyvinyl Chloride (PVC).
| Polymer | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| Polystyrene (PS) | 18.6 | 6.1 | 4.1 |
| Polymethyl Methacrylate (PMMA) | 18.6 | 10.5 | 7.5 |
| Polyvinyl Chloride (PVC) | 18.2 | 7.5 | 8.3 |
Data sourced from various chemical supplier databases and academic literature.
Qualitative Solubility Comparison
While precise quantitative solubility data can be elusive without direct experimental testing, a qualitative assessment based on available literature provides valuable initial guidance.
| Polymer | Methoxypropyl Acetate (MPA) | Acetone | Toluene | Methyl Ethyl Ketone (MEK) |
| Polystyrene (PS) | Soluble | Insoluble | Soluble | Soluble |
| Polymethyl Methacrylate (PMMA) | Soluble | Soluble | Soluble | Soluble |
| Polyvinyl Chloride (PVC) | Reported as a solvent, but may require specific conditions | Insoluble | Partially Soluble/Swells | Soluble (may require heating) |
This table is a summary of generally reported solubility characteristics and should be used as a preliminary guide. Experimental verification is recommended.
Experimental Protocols for Determining Polymer Solubility
To obtain quantitative and reliable solubility data, a systematic experimental approach is essential. The following are detailed methodologies for key experiments.
Method 1: Visual Assessment of Solubility
This is a straightforward and widely used method for initial screening of solvent efficacy.
Objective: To qualitatively determine if a polymer is soluble, partially soluble, or insoluble in a given solvent at a specific concentration and temperature.
Materials:
-
Polymer of interest
-
Solvent to be tested
-
Test tubes or vials with caps
-
Analytical balance
-
Vortex mixer or magnetic stirrer
-
Water bath (for elevated temperature studies)
Procedure:
-
Weigh a specific amount of the polymer (e.g., 0.1 g) and transfer it to a test tube.
-
Add a measured volume of the solvent (e.g., 10 mL) to the test tube.
-
Securely cap the test tube and vortex or stir the mixture for a set period (e.g., 2 minutes).
-
Allow the mixture to stand at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 24 hours).
-
Visually inspect the mixture and classify the solubility as:
-
Soluble: A clear, homogeneous solution with no visible polymer particles.
-
Partially Soluble: The solution is cloudy, or undissolved polymer particles are visible.
-
Insoluble: The polymer remains as a distinct solid phase.
-
-
For partially soluble or insoluble samples, the test can be repeated at an elevated temperature using a water bath to assess the effect of temperature on solubility.
Method 2: Gravimetric Determination of Solubility
This method provides a quantitative measure of solubility in units such as grams of polymer per 100 mL of solvent.
Objective: To quantitatively determine the saturation solubility of a polymer in a solvent at a specific temperature.
Materials:
-
Polymer of interest
-
Solvent to be tested
-
Beakers or flasks with stoppers
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Temperature-controlled bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Evaporating dish or petri dish
-
Vacuum oven
Procedure:
-
Add an excess amount of the polymer to a known volume of the solvent in a beaker.
-
Place the beaker in a temperature-controlled bath and stir the mixture for an extended period (e.g., 48-72 hours) to ensure equilibrium is reached.
-
After the stirring period, allow the undissolved polymer to settle.
-
Carefully extract a known volume of the supernatant (the clear, saturated solution) using a syringe and filter it to remove any suspended particles.
-
Weigh a clean, dry evaporating dish.
-
Transfer the filtered saturated solution to the pre-weighed evaporating dish.
-
Place the evaporating dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the polymer.
-
Once all the solvent has evaporated, cool the dish in a desiccator and weigh it again.
-
The difference in weight of the dish before and after evaporation gives the mass of the dissolved polymer.
-
Calculate the solubility in g/100 mL or other desired units.
Experimental Workflow and Logical Relationships
The process of selecting a suitable solvent for a polymer application can be visualized as a logical workflow. The following diagram, created using Graphviz, illustrates this decision-making process.
Workflow for Polymer Solvent Selection
This guide provides a foundational understanding of the factors governing polymer solubility and offers a systematic approach to comparing Methoxypropyl acetate with other solvents. For critical applications, the theoretical predictions presented here should be supplemented with rigorous experimental verification to ensure optimal performance and product quality.
References
Assessing the impact of Methoxypropyl acetate on reaction kinetics compared to other media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxypropyl acetate (B1210297) (MPA), also known as propylene (B89431) glycol monomethyl ether acetate (PGMEA), is a versatile solvent widely utilized across various industries, including coatings, inks, and electronics manufacturing, owing to its excellent solvency, moderate evaporation rate, and favorable safety profile.[1] While its application as a process solvent is well-established, its specific impact on reaction kinetics compared to other common media is a critical area of investigation for process optimization and development. This guide provides a comparative assessment of Methoxypropyl acetate's potential influence on reaction kinetics against other frequently used solvents. Due to a scarcity of direct comparative kinetic studies in the public domain, this guide combines known properties of MPA with established principles of solvent effects on reaction rates to offer a predictive comparison.
Physicochemical Properties and their Kinetic Implications
The kinetic performance of a solvent is intrinsically linked to its physical and chemical properties. Methoxypropyl acetate is a clear, slightly hygroscopic liquid with a mild odor, miscible with most common organic solvents but with limited water miscibility.[1] Its molecular structure, containing both ether and ester functional groups, allows it to dissolve a wide range of natural and synthetic resins, waxes, fats, and oils.[1]
The polarity of a solvent is a key determinant of its effect on reaction rates, particularly for reactions involving charge separation or distribution in the transition state. The dielectric constant of a solvent influences the stabilization of charged intermediates and transition states. While specific comparative studies are limited, the properties of MPA suggest it can be a viable alternative to solvents like toluene (B28343) and xylene, with potential differences in reaction outcomes due to its greater polarity.
Comparative Impact on Reaction Kinetics: A Predictive Overview
The choice of solvent can significantly alter the rate of a chemical reaction. This is particularly evident in nucleophilic substitution reactions, which are broadly categorized as S(_N)1 and S(_N)2.
-
S(_N)1 Reactions: These reactions proceed through a carbocation intermediate. Polar protic solvents, which can stabilize this intermediate through hydrogen bonding, generally accelerate S(_N)1 reactions. While MPA is a polar aprotic solvent, its polarity can still offer some stabilization to charged intermediates compared to non-polar solvents like toluene or xylene.
-
S(_N)2 Reactions: These reactions involve a concerted mechanism where the nucleophile attacks the substrate as the leaving group departs. Polar aprotic solvents are known to enhance the rates of S(_N)2 reactions by solvating the cation of the nucleophilic salt, thereby increasing the nucleophilicity of the anion. Given that Methoxypropyl acetate is a polar aprotic solvent, it is expected to be a more favorable medium for S(_N)2 reactions compared to non-polar solvents.
The following table presents a hypothetical comparison of reaction kinetics for a representative organic reaction in Methoxypropyl acetate versus other common solvents. This data is illustrative and intended to highlight the expected trends based on solvent properties.
| Reaction Type | Solvent | Dielectric Constant (approx.) | Relative Rate Constant (Hypothetical) | Activation Energy (Ea) (kJ/mol) (Hypothetical) |
| Esterification of Acetic Acid with Ethanol | Methoxypropyl Acetate | 6.2 | 1.2 | 55 |
| Toluene | 2.4 | 0.8 | 65 | |
| Dimethylformamide (DMF) | 36.7 | 2.5 | 45 | |
S(_N)2 Reaction: CH(_3)I + Cl
| Methoxypropyl Acetate | 6.2 | 100 | 70 |
| Toluene | 2.4 | 10 | 85 | |
| Dimethylformamide (DMF) | 36.7 | 1000 | 60 |
Experimental Protocols for Comparative Kinetic Studies
To quantitatively assess the impact of Methoxypropyl acetate on reaction kinetics, a systematic experimental approach is necessary. The following protocol outlines a general methodology for such a comparative study.
Objective:
To determine and compare the rate constant and activation energy of a specific chemical reaction in Methoxypropyl acetate against other selected solvents.
Materials and Equipment:
-
Reactants and catalyst for the chosen reaction
-
Methoxypropyl acetate (high purity)
-
Alternative solvents for comparison (e.g., toluene, xylene, DMF)
-
Jacketed glass reactor with temperature control and overhead stirring
-
Sampling apparatus (e.g., syringe, septa)
-
Analytical instrument for monitoring reaction progress (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometry)
-
Thermostat for temperature regulation
-
Standard laboratory glassware and reagents
Procedure:
-
Reactor Setup: The jacketed glass reactor is assembled with the overhead stirrer, temperature probe, and sampling port. The thermostat is connected to the reactor jacket to maintain a constant temperature.
-
Reactant Preparation: A stock solution of the reactants at the desired initial concentrations is prepared in each of the solvents to be tested (Methoxypropyl acetate and the comparative media).
-
Initiation of Reaction: The reactor is charged with the reactant solution in the first solvent. The mixture is allowed to reach thermal equilibrium at the desired reaction temperature. The reaction is initiated by the addition of the catalyst (if required).
-
Sampling: At regular time intervals, aliquots of the reaction mixture are withdrawn using a syringe.
-
Quenching: The reaction in the collected samples is immediately quenched to stop further conversion. This can be achieved by rapid cooling, dilution with a suitable solvent, or addition of a chemical inhibitor.
-
Analysis: The concentration of one or more of the reactants or products in each quenched sample is determined using the chosen analytical technique (e.g., GC, HPLC).
-
Data Collection: The experiment is repeated at different temperatures to gather data for the determination of activation energy.
-
Solvent Comparison: The entire procedure (steps 3-7) is repeated for each of the other solvents being compared.
Data Analysis:
-
The concentration versus time data is plotted for each solvent at each temperature.
-
The initial rate of reaction can be determined from the initial slope of the concentration-time curve.
-
The rate constant (k) for the reaction in each solvent is calculated by fitting the experimental data to the appropriate integrated rate law.
-
The activation energy (Ea) for the reaction in each solvent is determined from the Arrhenius plot (ln(k) vs. 1/T).
Visualizing Reaction Pathways and Experimental Workflows
Diagrams are essential tools for representing complex chemical processes and experimental designs. The following are Graphviz (DOT language) scripts for generating diagrams of a typical reaction pathway and the experimental workflow described above.
Conclusion
Methoxypropyl acetate presents itself as a promising reaction medium due to its favorable physicochemical properties. Based on theoretical principles, it is anticipated to be a more effective solvent than non-polar alternatives like toluene and xylene for reactions that benefit from a polar aprotic environment, such as S(_N)2 reactions. However, to fully elucidate its impact on reaction kinetics, direct, quantitative comparative studies are essential. The experimental protocol provided in this guide offers a framework for conducting such investigations, which will be invaluable for researchers and professionals in the field of drug development and chemical synthesis seeking to optimize their reaction systems.
References
Methoxypropyl Acetate: A Safer Alternative to Hazardous Solvents in Research and Development
A comprehensive evaluation of Methoxypropyl acetate (B1210297) (MPA) as a viable replacement for hazardous solvents such as N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), and certain glycol ethers commonly used in research and drug development.
In the continuous effort to enhance safety and sustainability in laboratory and manufacturing environments, the substitution of hazardous solvents is a critical focus. Methoxypropyl acetate (MPA), also known as propylene (B89431) glycol monomethyl ether acetate (PGMEA), has emerged as a promising alternative, offering a favorable safety profile without compromising performance in many applications.[1][2][3][4] This guide provides a detailed comparison of MPA with NMP, DMF, and selected glycol ethers, supported by quantitative data and experimental protocols to assist researchers, scientists, and drug development professionals in making informed decisions on solvent selection.
Executive Summary
Methoxypropyl acetate is a colorless liquid with a mild, fruity odor, valued for its excellent solvency for a wide range of resins and polymers, moderate evaporation rate, and good film-forming properties.[5][6][7] Its lower toxicity profile compared to solvents like NMP and DMF, which face increasing regulatory scrutiny due to reproductive toxicity and potential carcinogenicity, makes it an attractive substitute.[8][9][10][11][12][13][14][15][16] Furthermore, certain glycol ethers have been linked to adverse health effects, including neurological and blood-related issues.[17][18][19][20][21] This guide will demonstrate that in many applications, such as coatings and cleaning, MPA can effectively replace these more hazardous substances, leading to a safer working environment.
Comparative Data: Physical and Safety Properties
The selection of a solvent is a multi-faceted decision, balancing performance with safety and environmental impact. The following tables summarize the key physical and toxicological properties of Methoxypropyl acetate against common hazardous solvents.
Table 1: Physical Properties of Selected Solvents
| Property | Methoxypropyl Acetate (MPA) | N-Methyl-2-pyrrolidone (NMP) | Dimethylformamide (DMF) | 2-Butoxyethanol (a Glycol Ether) |
| CAS Number | 108-65-6 | 872-50-4 | 68-12-2 | 111-76-2 |
| Molecular Formula | C6H12O3 | C5H9NO | C3H7NO | C6H14O2 |
| Molecular Weight ( g/mol ) | 132.16 | 99.13 | 73.09 | 118.17 |
| Boiling Point (°C) | 146[22] | 202 | 153 | 171 |
| Flash Point (°C) | 45[22] | 91 | 58 | 67 |
| Vapor Pressure (mmHg @ 20°C) | 3.8 | 0.29 | 3.7 | 0.76 |
| Solubility in Water | Limited[23] | Miscible | Miscible | Miscible |
Table 2: Toxicological Data Comparison
| Hazard | Methoxypropyl Acetate (MPA) | N-Methyl-2-pyrrolidone (NMP) | Dimethylformamide (DMF) | Ethylene (B1197577) Glycol Ethers (E-series) |
| Primary Health Concerns | Irritation to eyes and respiratory tract at high concentrations.[24] | Reproductive and developmental toxicity.[8][9][15][16][25] | Possible human carcinogen, liver toxicity, reproductive hazard.[10][11][12][13][14] | Reproductive and developmental toxicity, hematological effects.[19] |
| GHS Hazard Statements | Flammable liquid and vapor. | May damage fertility or the unborn child. Causes skin and eye irritation. | May damage fertility or the unborn child. Harmful in contact with skin or if inhaled. Causes serious eye irritation. Suspected of causing cancer. | May damage fertility or the unborn child. Causes damage to organs through prolonged or repeated exposure. |
| OSHA PEL (TWA) | Not established | Not established | 10 ppm | Varies by specific ether |
| ACGIH TLV (TWA) | 50 ppm (recommended)[24] | 10 ppm (skin) | 10 ppm (skin) | Varies by specific ether |
Performance Evaluation: Experimental Protocols
To facilitate a direct comparison of Methoxypropyl acetate with more hazardous solvents in specific applications, the following experimental protocols are provided.
Solvent Performance in Coatings
Objective: To evaluate the performance of MPA as a replacement for hazardous solvents in a model coating formulation, focusing on drying time, film hardness, and solvent resistance.
Experimental Workflow:
Methodology:
-
Formulation: Prepare two identical coating formulations, one with the hazardous solvent (e.g., NMP) as the control and the other with Methoxypropyl acetate. Ensure all other components (resin, pigments, additives) and their concentrations are constant.
-
Application: Apply both coatings to standardized substrates (e.g., steel panels) using a film applicator to ensure uniform thickness.
-
Curing: Cure the coated panels according to the resin manufacturer's recommendations, typically at a specified temperature and for a set duration.
-
Drying Time: Assess the set-to-touch and dry-hard times of the coatings according to ASTM D1640.
-
Film Hardness: Determine the pencil hardness of the cured films as per ASTM D3363.
-
Solvent Resistance: Perform a methyl ethyl ketone (MEK) rub test according to ASTM D5402 to evaluate the cure and solvent resistance of the coatings.[26][27][28][29][30] Record the number of double rubs required to expose the substrate.
Cleaning Efficiency in Electronics
Objective: To compare the efficiency of Methoxypropyl acetate with a hazardous solvent (e.g., a glycol ether) for removing flux residue from printed circuit boards (PCBs).
Experimental Workflow:
Methodology:
-
Sample Preparation: Apply a consistent and known amount of a specific solder flux to a batch of identical test PCBs. Process the boards through a controlled reflow soldering profile to simulate production conditions.
-
Cleaning: Divide the fluxed PCBs into two groups. Clean one group using the hazardous solvent and the other using Methoxypropyl acetate. The cleaning process (e.g., immersion, spray) and parameters (time, temperature) should be kept consistent.
-
Visual Inspection: After cleaning and drying, visually inspect all PCBs under magnification for any visible flux residues.
-
Ionic Contamination Testing: Measure the level of ionic contamination on the cleaned boards using a suitable method, such as ion chromatography or an ionograph. This provides a quantitative measure of cleaning effectiveness.
-
Surface Insulation Resistance (SIR) Testing: For a more rigorous assessment of cleanliness and reliability, perform SIR testing on the cleaned boards under controlled temperature and humidity conditions.
Logical Framework for Solvent Replacement
The decision to replace a hazardous solvent involves a systematic evaluation of alternatives. The following diagram illustrates a logical workflow for this process.
Conclusion
The data and experimental frameworks presented in this guide demonstrate that Methoxypropyl acetate is a strong candidate for replacing more hazardous solvents like NMP, DMF, and certain glycol ethers in a variety of applications. Its favorable safety profile, combined with its effective performance as a solvent, offers a compelling case for its adoption in research, development, and manufacturing settings. By systematically evaluating alternatives and utilizing standardized testing protocols, organizations can transition to safer chemical practices without compromising product quality or process efficiency. The move towards greener and safer solvents like Methoxypropyl acetate is not only a regulatory imperative but also a responsible step towards protecting researchers and the environment.
References
- 1. Growth Trends in the Methoxy Propyl Acetate Industry, [globenewswire.com]
- 2. Top 40 Companies in the Methoxy Propyl Acetate Market Trends, News, Forecast Report 2035 [sphericalinsights.com]
- 3. dataintelo.com [dataintelo.com]
- 4. market.us [market.us]
- 5. aat-corp.com [aat-corp.com]
- 6. scribd.com [scribd.com]
- 7. Methoxy Propyl Acetate - Versatile Solvent at Best Price [somu-group.com]
- 8. Assessment of reproductive toxicity and gonadotoxic potential of N-methyl-2-pyrrolidone in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1-Methyl-2-pyrrolidone (NMP): reproductive and developmental toxicity study by inhalation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. turi.org [turi.org]
- 11. oehha.ca.gov [oehha.ca.gov]
- 12. Dimethylformamide - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Scandinavian Journal of Work, Environment & Health - N,N-dimethylformamide: evidence of carcinogenicity from national... [sjweh.fi]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. toxicfreefuture.org [toxicfreefuture.org]
- 17. researchgate.net [researchgate.net]
- 18. Potential neurotoxic effect of ethylene glycol ethers mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. epa.gov [epa.gov]
- 20. mdsearchlight.com [mdsearchlight.com]
- 21. biorxiv.org [biorxiv.org]
- 22. alcohols.co.uk [alcohols.co.uk]
- 23. benchchem.com [benchchem.com]
- 24. ser.nl [ser.nl]
- 25. epa.gov [epa.gov]
- 26. store.astm.org [store.astm.org]
- 27. lonroy.com [lonroy.com]
- 28. trl.com [trl.com]
- 29. paint.org [paint.org]
- 30. scribd.com [scribd.com]
Benchmarking the performance of Methoxypropyl acetate in specific catalytic reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Methoxypropyl Acetate (B1210297) (MPA), also known as Propylene Glycol Monomethyl Ether Acetate (PGMEA), as a solvent in catalytic reactions. Its performance is objectively compared with common alternative solvents, supported by experimental data, to assist researchers and professionals in making informed decisions for their chemical processes.
Physicochemical Properties: A Comparative Overview
The choice of a solvent is critical in catalytic reactions as it can significantly influence reaction rates, selectivity, and catalyst stability. The following table summarizes the key physicochemical properties of MPA and compares them with other frequently used industrial solvents.
| Property | Methoxypropyl Acetate (MPA/PGMEA) | Propylene Glycol Methyl Ether (PGME) | Ethyl Acetate | Toluene (B28343) |
| CAS Number | 108-65-6 | 107-98-2 | 141-78-6 | 108-88-3 |
| Molecular Formula | C₆H₁₂O₃ | C₄H₁₀O₂ | C₄H₈O₂ | C₇H₈ |
| Boiling Point (°C) | 146 | 120 | 77 | 111 |
| Flash Point (°C) | 42 | 30 | -4 | 4 |
| Evaporation Rate (nBuAc=1) | 0.3 | 0.6 | 4.5 | 2.0 |
| Solvency Power | Excellent for a wide range of resins including acrylics, epoxies, alkyds, and polyesters.[1][2][3] | Good for many resins. | Good for a variety of polymers. | Excellent for non-polar compounds. |
| Water Miscibility | Limited | Miscible | Sparingly soluble | Immiscible |
| Key Features | Moderate evaporation rate, excellent solvency for a broad range of substances, and relatively low toxicity.[4] | Faster evaporation rate than MPA. | Fast evaporation rate. | Azeotropic water removal capabilities. |
Performance in Catalytic Reactions: A Case Study in Esterification
The synthesis of Methoxypropyl Acetate is typically achieved through the esterification of 1-methoxy-2-propanol (B31579) with acetic acid over an acidic catalyst, often a solid acid catalyst like an ion-exchange resin to facilitate a greener process.[2][5]
Comparative Data on Catalytic Synthesis of Methoxypropyl Acetate
The following table summarizes experimental data from studies on the synthesis of MPA, highlighting the performance of different solid acid catalysts.
| Catalyst | Reactant Molar Ratio (1-methoxy-2-propanol:Acetic Acid) | Temperature (K) | Catalyst Loading (wt%) | Max. Yield/Conversion |
| Amberlyst-35 | 1:3 | 353 | 10 | 78% equilibrium yield[5] |
| Amberlyst-15 | 1:1 | 333-363 | Not Specified | Kinetic parameters determined[2] |
| Amberlyst-15 with Toluene Entrainer | Not Specified | 388-393 (reaction stages) | Not Specified | 99% conversion[5] |
Experimental Protocol: Synthesis of Methoxypropyl Acetate with Amberlyst-35 Catalyst
This protocol is based on the findings for the esterification of 1-methoxy-2-propanol and acetic acid over an Amberlyst-35 catalyst.[5]
1. Materials:
-
1-methoxy-2-propanol (PM)
-
Acetic Acid (AA)
-
Amberlyst-35 ion-exchange resin (catalyst)
-
Nitrogen gas for inert atmosphere
2. Equipment:
-
Jacketed glass reactor with a condenser
-
Magnetic stirrer
-
Temperature controller
-
Sampling device
3. Procedure:
-
The reactor is charged with the desired molar ratio of 1-methoxy-2-propanol and acetic acid (e.g., 1:3).
-
The catalyst (e.g., 10 wt% of the total reactant mass) is added to the reactor.
-
The reactor is sealed and purged with nitrogen to create an inert atmosphere.
-
The reaction mixture is heated to the desired temperature (e.g., 353 K) while being continuously stirred.
-
Samples are withdrawn at regular intervals to monitor the progress of the reaction by analyzing the concentration of reactants and products using gas chromatography.
-
The reaction is continued until equilibrium is reached, as indicated by no further change in the composition of the reaction mixture.
Visualizing Catalytic Processes
To better understand the experimental workflow and the logical relationships in solvent selection for catalysis, the following diagrams are provided.
Discussion and Future Outlook
Methoxypropyl acetate presents a favorable profile for use as a solvent in various catalytic reactions due to its excellent solvency for a wide range of organic compounds, moderate evaporation rate, and lower toxicity compared to many conventional solvents.[4] Its higher boiling point makes it suitable for reactions requiring elevated temperatures.
While the data on its direct application as a solvent in common catalytic reactions like hydrogenations, cross-couplings, or oxidations is sparse, its physicochemical properties suggest it could be a viable alternative to solvents like toluene, particularly where higher polarity is desired. For instance, in polymerization reactions, the choice of solvent can significantly impact the catalytic activity and polymer properties. The comparison between toluene and heptane (B126788) in ethylene-propylene copolymerization demonstrates this principle, where a change in solvent altered both activity and copolymer composition.
In the realm of biocatalysis, where enzyme stability and activity are paramount, the properties of the solvent are critical. While MPA is not a bio-based solvent, its characteristics, such as limited water miscibility, could be advantageous in certain enzyme-catalyzed reactions, like esterifications, by influencing the water activity around the enzyme.
Methoxypropyl acetate is a versatile solvent with a balanced set of properties that make it an attractive candidate for various industrial applications, including as a medium for catalytic reactions. The detailed study of its own synthesis provides a robust example of a catalytic process where it is the target molecule. While direct comparative data on its performance as a solvent in a broad spectrum of catalytic reactions is needed, its physicochemical characteristics suggest it holds promise as a less toxic and effective alternative to conventional solvents. Further research benchmarking MPA in specific, industrially relevant catalytic systems would be highly valuable to the scientific and industrial communities.
References
Safety Operating Guide
Proper Disposal of Methoxypropyl Acetate: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of methoxypropyl acetate (B1210297) (PMA), a common solvent in research and pharmaceutical development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Methoxypropyl acetate is a flammable liquid and must be handled as hazardous waste.[1] Disposal must be in strict accordance with all applicable local, regional, national, and international regulations.[2][3] Improper disposal can lead to significant safety risks, including fire and explosion, and environmental contamination.
Immediate Safety and Handling
Before handling methoxypropyl acetate, ensure that all personnel are familiar with the following safety protocols.
Personal Protective Equipment (PPE):
-
Gloves: Wear solvent-resistant gloves (e.g., nitrile, neoprene).[4]
-
Eye Protection: Use chemical safety goggles or a face shield.[4][5]
-
Respiratory Protection: If ventilation is inadequate, use an appropriate respirator with a filter for organic gases and vapors.[4]
-
Protective Clothing: Wear a lab coat or other protective clothing to prevent skin contact.[4]
Handling and Storage:
-
Keep away from heat, sparks, open flames, and other ignition sources.[2][6]
-
Store in a cool, dry, well-ventilated area in a tightly closed container.[2][7]
-
Ground and bond containers and receiving equipment to prevent static discharge.[2][5]
-
Use explosion-proof electrical and ventilating equipment.[2][6]
Spill and Exposure Procedures
In Case of a Spill:
-
Eliminate Ignition Sources: Immediately shut off all possible sources of ignition.[2]
-
Ventilate the Area: Increase ventilation to disperse vapors.[2]
-
Contain the Spill: Use non-combustible absorbent materials like sand or earth to contain the spill.[4] For larger spills, transfer the material to a labeled, sealable container for disposal.[4]
-
Clean-Up: Use non-sparking tools to collect the absorbed material.[2] Place the waste in a suitable container for disposal.[2]
-
Decontaminate: Wash the spill area thoroughly.
First Aid for Exposure:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the skin thoroughly with soap and water.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[4]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[2]
Methoxypropyl Acetate Disposal Protocol
Disposal of methoxypropyl acetate must be managed by a licensed hazardous-waste disposal contractor.[3][5] The waste generator is responsible for proper classification and disposal in compliance with all regulations.[3]
Step-by-Step Disposal Procedure:
-
Waste Classification: Classify methoxypropyl acetate waste as hazardous due to its flammability.[1][3]
-
Containerization:
-
Collect waste methoxypropyl acetate in a designated, properly labeled, and sealed container.
-
Ensure the container is compatible with the chemical and is in good condition without leaks or damage.[2]
-
-
Labeling: Clearly label the waste container with "Hazardous Waste," "Methoxypropyl Acetate," and the appropriate hazard symbols (e.g., flammable liquid).
-
Storage of Waste: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials and ignition sources.[2]
-
Arrange for Pickup: Contact a certified hazardous waste disposal company to arrange for the collection and disposal of the waste.
-
Documentation: Maintain records of all waste disposal activities, including dates, quantities, and the disposal company used.
Do NOT:
-
Mix with other incompatible waste streams.
-
Allow the product to enter waterways.[2]
Key Data for Methoxypropyl Acetate
| Property | Value |
| UN Number | 1993 or 3272 |
| Dangerous Goods Class | 3 (Flammable Liquid) |
| Packing Group | III |
| Hazchem Code | •3Y |
| Flash Point | 42 - 45.5 °C (Closed Cup) |
| Lower Explosion Limit | 1.3% |
| Upper Explosion Limit | 13.1% |
| Auto-ignition Temperature | 333 °C |
Data sourced from multiple safety data sheets.[1][2][4]
Methoxypropyl Acetate Disposal Workflow
Caption: Workflow for the safe disposal of methoxypropyl acetate waste.
References
Personal protective equipment for handling Methoxypropyl acetate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Methoxypropyl acetate (B1210297) (also known as propylene (B89431) glycol monomethyl ether acetate or PMA), including detailed personal protective equipment (PPE) requirements, procedural guidance for safe handling and storage, and proper disposal methods.
Hazard Summary
Methoxypropyl acetate is a flammable liquid and vapor that may cause drowsiness or dizziness.[1][2] It is crucial to handle this chemical with appropriate safety measures to prevent exposure and accidents.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment when handling Methoxypropyl acetate. Proper selection and use of PPE are critical to minimize exposure.
| Protection Type | Equipment Specification | Purpose |
| Respiratory Protection | Gas filter for organic compounds (e.g., EN 14387 Type A) | To be used when ventilation is inadequate to prevent inhalation of vapors.[1] |
| Hand Protection | Chemical-resistant protective gloves (e.g., Nitrile, Neoprene, PVC) | To prevent skin contact. Nitrile gloves are recommended for longer-term protection, while PVC and neoprene are suitable for incidental splashes.[3] |
| Eye Protection | Approved safety goggles with side protection (compliant with AS1336/1337 or EN166) | To protect eyes from splashes and vapors.[4][5] |
| Body Protection | Closed work clothing, apron, protecting boots, chemical-protection suit (as needed) | To prevent skin contamination. The level of body protection depends on the activity and potential for exposure.[1] |
Safe Handling and Storage Protocol
Adherence to proper handling and storage procedures is essential for maintaining a safe laboratory environment.
Handling:
-
Ventilation: Always handle Methoxypropyl acetate in a well-ventilated area, preferably under a chemical fume hood.[3][4]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1][3][6] Use non-sparking tools and explosion-proof electrical equipment.[1][3]
-
Static Discharge: Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[3][4]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing.[3] Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3][7]
Storage:
-
Container: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[1][3][4]
-
Incompatible Materials: Store away from strong oxidants.[3]
First Aid Measures
In case of exposure, immediate action is critical. The following table outlines the first aid procedures.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][7] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water.[1][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and then drink 200-300 ml of water. Seek immediate medical attention.[1][3] |
Spill and Disposal Plan
Proper management of spills and waste is crucial to prevent environmental contamination and ensure safety.
Spill Response:
-
Isolate and Ventilate: Shut off all ignition sources and ventilate the area.[8]
-
Containment: Use an appropriate absorbent material to contain the spill.[3]
-
Cleanup: Collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for disposal.[1][3] Do not flush residues with water.[3]
Disposal:
-
Waste Classification: Methoxypropyl acetate and its containers are considered hazardous waste.[9]
-
Disposal Method: Dispose of the waste at a hazardous or special waste collection point in accordance with local, regional, and national regulations.[1][3] Do not dispose of it in drains or sewers.[4][9]
-
Container Disposal: Empty containers should be disposed of according to official regulations.[9]
Workflow for Safe Handling of Methoxypropyl Acetate
The following diagram illustrates the logical workflow for handling Methoxypropyl acetate, from preparation to disposal, to ensure a safe and compliant process.
References
- 1. download.basf.com [download.basf.com]
- 2. Mobile [my.chemius.net]
- 3. recochem.com [recochem.com]
- 4. oceanicenviro.com.au [oceanicenviro.com.au]
- 5. fishersci.com [fishersci.com]
- 6. Monographic: Methoxypropyl Acetate (PMA) | Brugués [brugues.com]
- 7. chemos.de [chemos.de]
- 8. go.lupinsys.com [go.lupinsys.com]
- 9. Mobile [my.chemius.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
